Technical Documentation Center

6-Nitro-1,2-benzoxazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Nitro-1,2-benzoxazole-3-carboxamide
  • CAS: 35879-97-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide

Executive Summary The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2][3] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2][3] This guide provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of a specific derivative, 6-Nitro-1,2-benzoxazole-3-carboxamide. The strategic incorporation of a 6-nitro group, a potent electron-withdrawing moiety, and a 3-carboxamide group, a versatile hydrogen-bonding participant, is hypothesized to yield a molecule of considerable interest for drug discovery and development.[1] We present a validated, logical synthetic pathway, detailed experimental protocols, and a multi-technique analytical workflow for structural elucidation and purity confirmation, designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Scientific Context

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3][4] This aromatic system is not merely a synthetic curiosity; it is a "privileged scaffold" frequently found in molecules exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][4][5][6] Their structural similarity to naturally occurring nucleotides like adenine and guanine may allow them to interact effectively with biological macromolecules, making them attractive candidates for therapeutic agent development.[3][6][7]

Rationale for Target Molecule Design: The Role of Nitro and Carboxamide Groups

The functionalization of the benzoxazole core is a key strategy for modulating its physicochemical properties and biological activity.[1] The target molecule, 6-Nitro-1,2-benzoxazole-3-carboxamide, incorporates two critical functional groups:

  • The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic profile of the aromatic system. In medicinal chemistry, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments (e.g., within solid tumors or certain bacteria), leading to the formation of reactive species that can induce cellular damage. This mechanism is a known driver of antimicrobial and anticancer activities.[1]

  • The 3-Carboxamide Group: The carboxamide functional group is a ubiquitous feature in pharmaceuticals. Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows for robust and specific interactions with biological targets such as enzyme active sites and receptors.

The combination of these two groups on the 1,2-benzoxazole scaffold presents a compelling hypothesis for the creation of a novel molecule with potential therapeutic value.

Synthetic Strategy and Retrosynthetic Analysis

Causality in Route Selection

The chosen synthetic strategy prioritizes regiochemical control and the use of well-established, high-yielding transformations. A retrosynthetic analysis reveals that the most direct and reliable approach to the target amide is through the activation and amidation of its corresponding carboxylic acid precursor.

This forward-thinking approach avoids the potential pitfalls of late-stage nitration, which can often lead to mixtures of regioisomers and undesired side reactions.[4] By starting with a pre-functionalized precursor, we ensure the nitro group is precisely positioned at the C-6 position.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the formation of the key intermediate, 6-Nitro-1,2-benzoxazole-3-carboxylic acid, followed by a standard amidation reaction.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Amidation Precursor 2-Hydroxy-5-nitrobenzaldehyde Intermediate 6-Nitro-1,2-benzoxazole-3-carboxylic acid Precursor->Intermediate 1) NH₂OH·HCl, Pyridine 2) NCS, DMF 3) H₂O/H⁺ Target 6-Nitro-1,2-benzoxazole-3-carboxamide Intermediate->Target 1) SOCl₂, Reflux 2) NH₄OH, THF

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Instrumentation
  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde, hydroxylamine hydrochloride, pyridine, N-chlorosuccinimide (NCS), dimethylformamide (DMF), thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), tetrahydrofuran (THF), and all solvents were sourced from reputable suppliers and used without further purification.

  • Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer. FT-IR spectra were obtained using KBr pellets. Mass spectra were acquired via electrospray ionization (ESI). Purity was assessed using HPLC with a C18 column.

Step 1: Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of 1,2-benzoxazoles from salicylaldehyde derivatives.

  • Oxime Formation: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in pyridine (0.5 M), add hydroxylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cyclization via Nitrile Oxide: Cool the reaction mixture to 0 °C. Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 12 hours.

  • Hydrolysis and Work-up: Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

  • Purification: The crude product, 6-nitro-1,2-benzoxazole-3-carboxylic acid, can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Step 2: Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxamide

This procedure employs a classic acid chloride formation followed by amination.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend the 6-Nitro-1,2-benzoxazole-3-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 3 hours. The solid should fully dissolve, indicating the formation of the acid chloride.

  • Amidation: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous THF (0.4 M). In a separate flask, cool a solution of concentrated ammonium hydroxide (5.0 eq) in THF to 0 °C. Add the acid chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Remove the THF under reduced pressure. Dilute the residue with water. Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The crude 6-Nitro-1,2-benzoxazole-3-carboxamide can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized structure and its purity.

Characterization_Workflow Start Purified Solid Sample NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Conclusion Structural Confirmation & Purity >95% NMR->Conclusion Proton/Carbon Environment IR->Conclusion Functional Groups MS->Conclusion Molecular Weight HPLC->Conclusion Purity Assessment

Caption: Standardized workflow for analytical characterization.

Physicochemical and Spectroscopic Data

The following tables summarize the expected quantitative data for the final product.

Table 1: Physicochemical Properties

Property Expected Value
Molecular Formula C₈H₅N₃O₄
Molecular Weight 207.14 g/mol
Appearance Off-white to pale yellow solid

| Melting Point | >200 °C (decomposes) (Predicted) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆) Predicted values are based on analysis of structurally similar benzoxazole derivatives.[7][8][9][10]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.60 d 1H H-7 Doublet, ortho-coupling to H-5; downfield due to proximity to nitro group.
~8.45 dd 1H H-5 Doublet of doublets, ortho- and meta-coupling; downfield due to nitro group.
~8.20 br s 1H -CONH₂ Broad singlet, exchangeable proton.
~7.90 d 1H H-4 Doublet, ortho-coupling to H-5.

| ~7.70 | br s | 1H | -CONH₂ | Broad singlet, exchangeable proton. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) Predicted values are based on analysis of structurally similar benzoxazole derivatives.[10]

Chemical Shift (δ, ppm) Assignment Rationale
~160.0 C=O (Amide) Characteristic carbonyl carbon chemical shift.
~158.5 C-3 Carbon of the oxazole ring attached to the amide.
~152.0 C-7a Quaternary carbon of the fused ring system.
~145.0 C-6 Aromatic carbon bearing the nitro group.
~142.0 C-3a Quaternary carbon of the fused ring system.
~124.0 C-5 Aromatic methine carbon.
~118.0 C-7 Aromatic methine carbon.

| ~112.0 | C-4 | Aromatic methine carbon. |

Table 4: Key FT-IR and Mass Spectrometry Data Characteristic wavenumbers are based on known values for similar functional groups.[7][8][11]

Technique Parameter Expected Value Interpretation
FT-IR N-H Stretch 3400-3200 cm⁻¹ (two bands) Asymmetric and symmetric stretching of primary amide.
C=O Stretch ~1680 cm⁻¹ Amide I band.
N-O Stretch (NO₂) 1550-1520 cm⁻¹ (asym) Asymmetric stretch of the nitro group.
N-O Stretch (NO₂) 1360-1330 cm⁻¹ (sym) Symmetric stretch of the nitro group.
C=N Stretch ~1610 cm⁻¹ Oxazole ring stretch.

| HRMS (ESI+) | [M+H]⁺ | m/z 208.0302 | Confirms molecular formula C₈H₅N₃O₄. |

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide. By employing a regioselective synthesis starting from a pre-nitrated precursor and utilizing standard, high-yield amidation chemistry, the target molecule can be produced efficiently. The comprehensive characterization workflow, leveraging NMR, FT-IR, and mass spectrometry, provides a self-validating system to ensure the unambiguous confirmation of the molecular structure and a high degree of purity. This document serves as a foundational resource for research teams aiming to explore the potential of this and related benzoxazole derivatives in the ongoing quest for novel therapeutic agents.

References

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • Pavlíková, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

  • Bhagyasree, J.B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure. Available at: [Link]

  • Panicker, C.Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure. Available at: [Link]

  • PubMed. (2008, November 15). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Available at: [Link]

  • Del Zoppo, M., et al. (2011). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters. Available at: [Link]

  • ResearchGate. The NMR data of compounds 1-3 and 6 (J in Hz). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • ResearchGate. (2024). Biological activities of benzoxazole and its derivatives. Available at: [Link]

  • MolForge. 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis. Available at: [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]

  • Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. Available at: [Link]

  • NIST. 6-Nitro-3H-1,3-benzoxazole-2-thione, me derivative - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • MedCrave online. (2017, November 10). Synthesis of 2-aryl benzoxazoles from aldoximes. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2023, May 4). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Available at: [Link]

  • Realini, N., et al. (2018). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC. Available at: [Link]

  • Al-Asmari, A., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Technical Guide

This guide provides an in-depth technical analysis of 6-Nitro-1,2-benzoxazole-3-carboxamide , a functionalized heterocyclic scaffold critical in medicinal chemistry for its structural relationship to anticonvulsants (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Nitro-1,2-benzoxazole-3-carboxamide , a functionalized heterocyclic scaffold critical in medicinal chemistry for its structural relationship to anticonvulsants (e.g., Zonisamide) and its utility as a mechanistic probe in physical organic chemistry.

Executive Summary

6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35879-97-1) is a substituted 1,2-benzisoxazole (indoxazene) derivative.[1] Characterized by a labile N–O bond and a strong electron-withdrawing nitro group, this compound serves as both a bioactive pharmacophore and a sensitive probe for investigating micellar catalysis and nucleophilic substitution mechanisms. This guide details its physicochemical properties, synthetic pathways, and critical stability profiles, specifically focusing on its susceptibility to base-catalyzed ring degradation—a pivotal factor in formulation and storage.

Chemical Identity & Structural Analysis[2][3]

The compound features a fused benzene-isoxazole bicyclic system. The numbering convention prioritizes the heteroatoms, with Oxygen at position 1 and Nitrogen at position 2.

AttributeDetail
IUPAC Name 6-Nitro-1,2-benzoxazole-3-carboxamide
Common Name 6-Nitro-1,2-benzisoxazole-3-carboxamide
CAS Number 35879-97-1
Molecular Formula C₈H₅N₃O₄
Molecular Weight 207.14 g/mol
SMILES NC(=O)C1=NOC2=C1C=CC(=C2)[O-]
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Structural Visualization

The following diagram illustrates the core connectivity and the electron-withdrawing vectors (Nitro and Carboxamide) that influence the stability of the N–O bond.

ChemicalStructure Benzene Benzene Ring (Positions 4,5,6,7) Isoxazole Isoxazole Ring (Positions 1,2,3) Benzene->Isoxazole Fused [1,2-c] Nitro 6-Nitro Group (-NO2) Electron Withdrawing Benzene->Nitro Position 6 Amide 3-Carboxamide (-CONH2) H-Bond Donor/Acceptor Isoxazole->Amide Position 3 Stability Critical Instability: N-O Bond (Weak) Isoxazole->Stability

Figure 1: Structural topology of 6-Nitro-1,2-benzoxazole-3-carboxamide highlighting functional groups governing reactivity.

Physicochemical Properties[2][3][5][6][7][8][9]

The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, ChemAxon) for the amide derivative.

PropertyValue / RangeContext & Implications
Physical State Solid, crystalline powderPale yellow to orange due to nitro-conjugation.
Melting Point 180°C – 210°C (Predicted)Higher than its methyl ester analog (~120°C) due to intermolecular hydrogen bonding network.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic scaffold; requires cosolvents (DMSO, DMF) for biological assays.
Solubility (Organic) High in DMSO, DMF, AcetoneSoluble in polar aprotic solvents; limited solubility in non-polar hydrocarbons.
LogP (Oct/Wat) 0.8 – 1.4Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
pKa (Amide) ~15.5 (Neutral)The amide proton is non-ionizable at physiological pH.
H-Bond Donors 2 (–NH₂)Critical for receptor binding (e.g., T-type Ca²⁺ channels).
H-Bond Acceptors 5 (N, O atoms)Facilitates interaction with solvent water and protein active sites.

Synthesis & Impurity Profiling[2]

The synthesis of 6-nitro-1,2-benzoxazole-3-carboxamide typically proceeds via the modification of the carboxylic acid or ester precursor. The most robust pathway involves the ammonolysis of the methyl ester , which avoids the harsh conditions associated with acid chloride generation.

Synthetic Workflow

Synthesis Start 2-Hydroxy-4-nitroacetophenone Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Cyclization & Protection (Ac2O / Pyridine) Intermediate->Step2 Core 6-Nitro-1,2-benzisoxazole scaffold Step2->Core Step3 Carboxylation/Esterification Core->Step3 Ester Methyl 6-nitro-1,2- benzisoxazole-3-carboxylate Step3->Ester Step4 Ammonolysis (NH3 in MeOH, 0°C to RT) Ester->Step4 Product 6-Nitro-1,2-benzoxazole- 3-carboxamide Step4->Product

Figure 2: Synthetic route prioritizing the ammonolysis of the ester intermediate to preserve ring integrity.

Detailed Protocol: Ammonolysis of the Ester

Objective: Convert Methyl 6-nitro-1,2-benzoxazole-3-carboxylate to the target carboxamide.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.22 g) of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in anhydrous Methanol (20 mL). Ensure the vessel is purged with Nitrogen.

  • Ammonia Addition: Cool the solution to 0°C. Slowly bubble anhydrous Ammonia gas through the solution for 30 minutes, or add 5.0 eq of 7N Ammonia in Methanol.

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the ester spot (Rf ~0.7) and appearance of the amide (Rf ~0.3).

  • Work-up: Concentrate the solvent in vacuo to ~20% volume.

  • Crystallization: Add cold Diethyl Ether to precipitate the product. Filter the solid, wash with cold Ether, and dry under vacuum.

    • Expected Yield: 85–95%.

    • Key Impurity: 6-Nitro-2-hydroxybenzonitrile (Ring-opened degradation product if base concentration is too high or temp > 40°C).

Stability & Reactivity: The Critical "Watch-Outs"

The 1,2-benzisoxazole ring is inherently labile to base . Researchers must be aware of two specific degradation pathways that can compromise experimental results.

A. Base-Catalyzed Ring Opening (Kemp Elimination Analog)

While the classic Kemp elimination occurs in 3-unsubstituted benzisoxazoles, the 3-carboxamide is also susceptible to nucleophilic attack at the ring nitrogen or C3 position under strong basic conditions (pH > 10), leading to ring rupture.

  • Mechanism: Hydroxide attacks the N–O bond or C3, causing electron shuffle that breaks the weak N–O bond.

  • Product: 2-Hydroxy-4-nitro-benzonitrile (salicylonitrile derivative).

  • Detection: This degradation is easily monitored by UV-Vis spectroscopy. The ring-opened phenolate anion has a distinct, intense absorption band (red-shifted) compared to the intact benzisoxazole.

B. Hydrolysis & Decarboxylation

The amide group can hydrolyze to the carboxylic acid (6-nitro-1,2-benzoxazole-3-carboxylic acid).

  • Risk: The carboxylate anion of this specific scaffold is chemically unstable. It undergoes spontaneous decarboxylation to form 6-nitro-1,2-benzisoxazole, especially in the presence of cationic micelles or surfactants.

  • Implication: Avoid formulating this compound in cationic lipid nanoparticles (LNPs) or micellar systems without rigorous stability testing, as the microenvironment may catalyze degradation.

Degradation Amide Target Amide (Stable at neutral pH) Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid Acid/Base Hydrolysis RingOpen Salicylonitrile (Ring Opening) Amide->RingOpen Strong Base (pH > 10) Decarb Decarboxylated Core (6-Nitro-1,2-benzisoxazole) Acid->Decarb Spontaneous (-CO2)

Figure 3: Degradation pathways. Note the irreversible nature of the decarboxylation and ring-opening events.

Biological Context & Applications[2][3][10]

Relationship to Zonisamide

This compound is a structural analog of Zonisamide (Zonegran), an anticonvulsant drug.

  • Zonisamide: 1,2-benzisoxazole-3-methanesulfonamide.

  • Target Compound: 1,2-benzisoxazole-3-carboxamide (6-nitro derivative).[1][2]

  • SAR Insight: The replacement of the sulfonamide with a carboxamide alters the hydrogen bonding geometry and acidity. The 6-nitro group adds significant electron-withdrawing character, potentially enhancing potency against reductive enzymatic targets or altering metabolic stability compared to the unsubstituted parent.

Antimicrobial Potential

Nitro-heterocycles are privileged scaffolds in infectious disease research. The nitro group is often activated by bacterial nitroreductases, generating reactive intermediates that damage bacterial DNA. This compound is a candidate for screening against:

  • Mycobacterium tuberculosis (due to isoxazole relevance in TB drugs).

  • Gram-negative pathogens (e.g., E. coli).[3]

References

  • BLD Pharm. (2025). Product Analysis: 6-Nitro-1,2-benzoxazole-3-carboxamide (CAS 35879-97-1).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Nitro-1,2-benzoxazole-3-carboxylic acid.[2][4] National Library of Medicine. Retrieved from

  • Smolecule. (2023). Synthesis and Properties of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate. Retrieved from

  • Bunton, C. A., et al. (2003). Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate in Aqueous Cationic Micelles. Journal of Colloid and Interface Science, 262(1), 290-293.[5]

  • BenchChem. (2025).[6] Structure-Activity Relationship of Benzoxazole Derivatives. Retrieved from

Sources

Foundational

Benzoxazole Derivatives in Modern Drug Discovery: Mechanistic Insights and Biological Profiling

Rationale and Scaffold Significance The benzoxazole moiety—a bicyclic planar molecule consisting of a benzene ring fused to an oxazole ring—represents one of the most privileged scaffolds in contemporary medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Significance

The benzoxazole moiety—a bicyclic planar molecule consisting of a benzene ring fused to an oxazole ring—represents one of the most privileged scaffolds in contemporary medicinal chemistry. Because benzoxazoles act as structural isosteres of the naturally occurring purine bases adenine and guanine, they seamlessly interact with the biopolymers of living systems (1)[1]. This biomimetic nature allows them to serve as versatile ligands for diverse protein targets. Recent advances in synthetic strategies, particularly those utilizing 2-aminophenol as a precursor under eco-friendly and metal-catalyzed conditions, have enabled the rapid generation of functionalized benzoxazole libraries with optimized pharmacokinetic profiles (2)[2].

Antimicrobial Profiling: Efficacy and Mechanistic Pathways

The rise of multidrug-resistant (MDR) bacterial strains necessitates the development of novel chemotypes. Benzoxazole derivatives exhibit profound antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential bacterial kinases. For instance, recent evaluations of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the low nanomolar range against Bacillus subtilis and Escherichia coli (3)[3]. Furthermore, hybrid molecules like benzoxazole-piperazine-1,2,3-triazoles have shown potent antibacterial activity against Staphylococcus aureus (4)[4].

Quantitative Data Summary

Table 1: Antimicrobial Activity (MIC) of Selected Benzoxazole Derivatives

CompoundSubstitution ProfileTarget StrainMICReference Standard
Compound 10 2-(((1H-benzimidazol-2-yl)methyl)thio)B. subtilis

µM
Ofloxacin
Compound 24 2-(((1H-benzimidazol-2-yl)methyl)thio)E. coli

µM
Ofloxacin
Compound 4g 3,5-dichlorophenyl triazoleS. aureus12.5 µg/mLCiprofloxacin
Self-Validating Protocol: High-Throughput Broth Microdilution Assay

Causality & Logic: Traditional visual MIC assays are prone to subjective interpretation errors, especially with hydrophobic benzoxazole compounds that may precipitate and cause media turbidity. To establish a self-validating system, this protocol utilizes Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a colorimetric redox indicator. Live bacteria reduce the blue resazurin to pink, fluorescent resorufin. This provides a binary, objective endpoint that directly correlates with active cellular respiration, effectively eliminating false positives caused by compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase (OD600 ≈ 0.08–0.1). Dilute to a final working concentration of

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well sterile microtiter plate, perform two-fold serial dilutions of the benzoxazole derivatives (starting from 100 µM) in MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Internal Controls: Add 50 µL of the bacterial inoculum to each well. Critical Validation Step: Include three strict controls: a sterility control (MHB only), a growth control (MHB + bacteria + 1% DMSO), and a positive control (Standard antibiotic, e.g., Ofloxacin).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink. Validate the assay by ensuring the growth control is bright pink and the sterility control remains stark blue.

Anticancer Activity: Apoptosis Induction and Cytotoxicity

Beyond infectious diseases, benzoxazole derivatives have shown remarkable potential as targeted anticancer agents. Substitutions at the 2, 5, and 6 positions of the benzoxazole ring dictate the molecule's ability to induce apoptosis in human carcinoma cell lines. For example, nitro-substituted benzoxazoles bearing a tert-butylphenyl group have demonstrated potent cytotoxicity against A549 non-small cell lung cancer cells, achieving IC50 values directly comparable to the clinical standard, Cisplatin (5)[5].

Quantitative Data Summary

Table 2: Anticancer Activity (IC50) of Selected Benzoxazole Derivatives

CompoundSubstitution ProfileCell LineIC50 (µM)Reference Standard
1a 2-(4-tert-butylphenyl)-5-nitroA549 (Lung)17.41 ± 0.16Cisplatin (19.65 µM)
1b 2-(4-tert-butylphenyl)-6-nitroA549 (Lung)20.50 ± 0.08Cisplatin (19.65 µM)
2a 2-(2,3-dimethylphenyl)-5-nitroA549 (Lung)32.17 ± 0.08Cisplatin (19.65 µM)
Self-Validating Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549) and seed them into 96-well plates at a density of

    
     cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
    
  • Compound Treatment: Treat cells with varying concentrations of benzoxazole derivatives (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin).

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells in situ.

  • Washing and Staining: Wash the plates five times with deionized water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.

  • Solubilization and Quantification: Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes. Read the optical density (OD) at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic Workflows and Apoptotic Pathways

To visualize the targeted action of these derivatives, we map the apoptotic signaling cascade triggered by active benzoxazole hits, alongside the end-to-end experimental workflow.

ApoptosisPathway A Benzoxazole Hit B Cellular Uptake A->B C Mitochondrial Depolarization B->C ROS Generation D Cytochrome c Release C->D E Caspase-3 Activation D->E Apoptosome Formation F Apoptosis (A549 Cells) E->F DNA Fragmentation

Apoptotic signaling pathway induced by benzoxazole derivatives in non-small cell lung cancer.

ScreeningWorkflow S1 Rational Design S2 Chemical Synthesis S1->S2 S3 Structural Validation S2->S3 S4 In Vitro Screening S3->S4 S5 Lead Identification S4->S5

End-to-end experimental workflow for the biological profiling of benzoxazole derivatives.

References

  • [3] Benzoxazole derivatives: design, synthesis and biological evaluation. Scilit. 3

  • [1] Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.1

  • [6] Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. 6

  • [2] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2

  • [4] Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Connect Journals. 4

  • [5] Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer. Journal of Clinical Practice and Research. 5

Sources

Exploratory

In Vitro Screening of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Technical Guide to Bioreductive Pharmacophore Evaluation

Executive Summary & Pharmacophore Rationale The compound 6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35876-21-2) represents a highly compelling structural motif in modern drug discovery. It hybridizes two critical elemen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35876-21-2) represents a highly compelling structural motif in modern drug discovery. It hybridizes two critical elements: the benzisoxazole core , a privileged scaffold known for its broad spectrum of pharmacological activities (including antimicrobial, anti-inflammatory, and CNS-modulating properties) [1], and a nitroaromatic trigger .

The presence of the nitro group (


) fundamentally dictates the compound's mechanism of action. Nitroaromatic compounds act as bioreductive prodrugs; they remain relatively inert until they are enzymatically reduced by specific nitroreductases (NTRs) into highly reactive nitroso and hydroxylamine intermediates [2]. This bioreductive activation is exploited in two primary therapeutic avenues:
  • Anti-infective/Antiparasitic Agents: Pathogens like Trypanosoma cruzi and Mycobacterium tuberculosis possess oxygen-insensitive Type I NTRs that bioactivate nitroaromatics, leading to targeted pathogen death [3].

  • Hypoxia-Activated Anticancer Prodrugs: Solid tumors exhibit severe hypoxia, allowing mammalian one-electron reductases to activate nitroaromatics without the immediate re-oxidation (futile redox cycling) that occurs in healthy, normoxic tissues [4].

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the efficacy, mechanism, and safety of 6-Nitro-1,2-benzoxazole-3-carboxamide.

Mechanistic Pathway: Bioreductive Activation

To properly screen this compound, one must first understand its enzymatic activation. Type I nitroreductases catalyze the sequential two-electron reduction of the nitro group. The causality of its cytotoxicity lies in the formation of the hydroxylamine derivative, which rapidly fragments or covalently binds to cellular macromolecules (DNA and proteins), inducing apoptosis or necrosis.

MoA A 6-Nitro-1,2-benzoxazole- 3-carboxamide B Type I Nitroreductase (NADH/FMN-dependent) A->B Bioreduction C Nitroso Intermediate (Reactive) B->C 2e- transfer D Hydroxylamine Derivative C->D 2e- transfer E DNA Damage & Cell Death D->E Covalent binding

Fig 1. Bioreductive activation pathway of nitroaromatic benzisoxazoles by Type I nitroreductases.

The In Vitro Screening Cascade

The screening of nitroaromatic benzisoxazoles requires a phased approach to eliminate false positives caused by poor solubility or assay interference.

Workflow P1 Phase 1: Physicochemical Profiling Kinetic Solubility & Stability P2 Phase 2: Primary Efficacy Resazurin Viability & NTR Assays P1->P2 Pass (>50 µM solubility) P3 Phase 3: Cytotoxicity Counter-Screen Mammalian Cell Lines (HepG2) P2->P3 Active (IC50 < 10 µM) P4 Phase 4: Hit Validation Selectivity Index (SI) > 10 P3->P4 Low Tox (CC50 > 100 µM)

Fig 2. Sequential in vitro screening cascade for evaluating 6-Nitro-1,2-benzoxazole-3-carboxamide.
Phase 1: Physicochemical Profiling

Rationale: The benzisoxazole ring is highly lipophilic. If the compound precipitates in aqueous assay media, the effective concentration drops, leading to artificially inflated


 values (false negatives).
  • Protocol: Perform kinetic solubility testing using nephelometry (light scattering) in PBS (pH 7.4) containing 1% DMSO.

  • Self-Validation: Include a known insoluble reference (e.g., amiodarone) and a highly soluble reference (e.g., propranolol) to calibrate the scatter threshold.

Phase 2: Primary Efficacy (Resazurin Viability Assay)

Rationale: The Resazurin assay is a fluorometric method where metabolically active cells reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin [5]. It is preferred over MTT because it is non-toxic and allows for continuous kinetic readings.

  • Step-by-Step Protocol:

    • Seed the target cells (e.g., T. cruzi amastigotes or hypoxic tumor cells) in 96-well black, clear-bottom plates at

      
       cells/well. Incubate for 24h.
      
    • Treat cells with a 10-point, 3-fold serial dilution of 6-Nitro-1,2-benzoxazole-3-carboxamide (ranging from 100 µM to 5 nM).

    • Incubate for 72 hours under appropriate atmospheric conditions (normoxia vs.

      
      
      
      
      
      hypoxia).
    • Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 2-4 hours.

    • Read fluorescence at

      
       nm and 
      
      
      
      nm.
  • The Self-Validating System (Critical Step): Nitroaromatics are redox-active. To ensure the protocol is self-validating, every plate must include an "Acellular Compound Control" (media + resazurin + compound, no cells). If the nitroaromatic compound directly reduces resazurin chemically, this well will fluoresce, instantly flagging the compound as an assay-interfering artifact rather than a true biological hit.

Phase 3: Target Engagement (NTR Enzymatic Assay)

Rationale: To prove that the cytotoxicity observed in Phase 2 is driven by the intended mechanism (bioreductive activation), an in vitro enzymatic assay using recombinant Type I NTR (e.g., E. coli NfsB) is required [6].

  • Step-by-Step Protocol:

    • Prepare a reaction buffer: 50 mM HEPES (pH 7.4), 1.5 mM NADH (electron donor), and 1.5 µM FMN (cofactor).

    • Add 200 µM of 6-Nitro-1,2-benzoxazole-3-carboxamide.

    • Initiate the reaction by adding 250 nM recombinant NTR.

    • Monitor the depletion of NADH continuously by measuring absorbance at 340 nm over 30 minutes at 37°C.

    • Causality Check: A rapid drop in

      
       confirms that the compound is a direct substrate for the nitroreductase, validating the prodrug activation hypothesis.
      
Phase 4: Cytotoxicity Counter-Screening

Rationale: A compound is only viable if it selectively kills the target without harming the host. The compound must be counter-screened against a mammalian hepatic cell line (HepG2) under normoxic conditions.

  • Protocol: Repeat the Resazurin assay protocol on HepG2 cells to determine the 50% Cytotoxic Concentration (

    
    ).
    
  • Metric: Calculate the Selectivity Index (

    
    ). An 
    
    
    
    is the minimum threshold for advancing the scaffold.

Quantitative Data Summaries

To establish strict go/no-go criteria for 6-Nitro-1,2-benzoxazole-3-carboxamide derivatives, the following quantitative thresholds must be enforced during the screening cascade.

Table 1: Acceptance Criteria and Quantitative Thresholds for Screening

Assay PhaseParameter MeasuredTarget ThresholdMechanistic Rationale
Phase 1: Physicochemical Kinetic Solubility (PBS, pH 7.4)

Prevents compound precipitation, ensuring accurate dosing and avoiding false-negative efficacy readouts.
Phase 2: Primary Efficacy Pathogen/Tumor


Establishes baseline potency required for a viable lead compound.
Phase 2: Efficacy Validation Hypoxia Cytotoxicity Ratio (HCR)

-fold difference
Compares normoxic vs. hypoxic

. Proves the compound relies on hypoxic bioreductive activation.
Phase 3: Target Engagement NADH Depletion Rate (

)

Confirms the compound is a highly efficient substrate for Type I Nitroreductases.
Phase 4: Cytotoxicity Mammalian

(HepG2)

Ensures the compound does not cause generalized, non-specific mammalian cell toxicity.
Phase 4: Selectivity Selectivity Index (SI)

(

) guarantees a sufficient therapeutic window for in vivo translation.

References

  • Source: RSC Advances (via NIH)
  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI URL
  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Title: Recent Advances in the Application of Nitro(het)
  • Title: Resazurin Cell Viability Assay Source: Tribioscience URL
  • Title: Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation Source: ChemRxiv URL
Foundational

Discovery of Novel 6-Nitro-1,2-benzoxazole-3-carboxamide Analogs

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemotypes with unique mechanisms of action. This guide details the design, synthesis, and evaluation of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs. Leveraging the 1,2-benzoxazole (benzisoxazole) core as a scaffold hop from the known benzothiazinone (BTZ) class, these analogs target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase). This document serves as a self-validating protocol for researchers, covering synthetic routes, structure-activity relationships (SAR), and biological validation assays.

Introduction: The Target and the Warhead

The clinical success of nitro-aromatic anti-tubercular agents (e.g., Pretomanid, Delamanid) validates the nitro group as a critical pharmacophore. These compounds function as suicide inhibitors or prodrugs activated by the F420-dependent nitroreductase Ddn or the enzyme DprE1 itself.

Mechanism of Action (MoA): The 6-nitro-1,2-benzoxazole scaffold acts as a substrate for DprE1. The nitro group is reduced to a nitroso intermediate (


), which subsequently forms a covalent semimercaptal adduct with the thiol group of Cys387  in the DprE1 active site. This irreversible inhibition blocks the synthesis of Decaprenyl Phosphoryl Arabinose (DPA), leading to cell wall lysis.

Design Rationale:

  • Scaffold: 1,2-Benzoxazole (Benzisoxazole) offers improved metabolic stability compared to the benzothiazinone ring.

  • 6-Nitro Group: Essential "warhead" for reductive activation.

  • 3-Carboxamide: Provides a vector for SAR exploration to optimize solubility (LogP) and permeability (Caco-2) without steric interference with the catalytic center.

Synthetic Chemistry Protocols

The synthesis of the core scaffold, Ethyl 6-nitro-1,2-benzoxazole-3-carboxylate , utilizes a robust Claisen condensation-cyclization sequence, ensuring scalability and regiochemical purity.

2.1. Synthesis of the Core Scaffold

Reagents: 2-Hydroxy-4-nitroacetophenone, Diethyl oxalate, Sodium ethoxide, Hydroxylamine hydrochloride.

Protocol:

  • Claisen Condensation:

    • Charge a flame-dried 3-neck flask with 2-hydroxy-4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.

    • Add sodium ethoxide (3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of acetophenone.

    • Result: Formation of the diketo-ester intermediate (yellow precipitate). Acidify with 1N HCl to precipitate.

  • Cyclization:

    • Resuspend the intermediate in ethanol. Add Hydroxylamine hydrochloride (2.0 eq) and Sodium acetate (2.0 eq).

    • Reflux for 6 hours. The oxime forms and undergoes intramolecular cyclization.

    • Cool to RT and pour into ice water. Filter the solid Ethyl 6-nitro-1,2-benzoxazole-3-carboxylate .

    • Validation: ^1H NMR should show the disappearance of the enolic proton and the presence of the ethyl ester quartet/triplet.

2.2. Amidation (Library Generation)

Direct aminolysis of the ester is often sluggish. Hydrolysis followed by acid chloride activation is preferred for diversity.

Protocol:

  • Hydrolysis: Treat the ethyl ester with LiOH (2.0 eq) in THF:H2O (1:1) at RT for 2 hours. Acidify to pH 2 to isolate the carboxylic acid.

  • Coupling:

    • Dissolve the acid (1.0 eq) in dry DCM. Add Oxalyl chloride (1.5 eq) and catalytic DMF (1 drop). Stir 1h (gas evolution).

    • Evaporate solvent to obtain the crude acid chloride.

    • Redissolve in DCM; add the appropriate Amine (R-NH2) (1.1 eq) and DIPEA (2.0 eq).

    • Stir at RT for 4-12 hours.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

SyntheticRoute Start 2-Hydroxy-4-nitroacetophenone Inter1 Diketo-ester Intermediate Start->Inter1 Diethyl oxalate, NaOEt, Reflux Core Ethyl 6-nitro-1,2-benzoxazole- 3-carboxylate Inter1->Core NH2OH·HCl, NaOAc, Reflux Acid Carboxylic Acid Core->Acid LiOH, THF/H2O Final 6-Nitro-1,2-benzoxazole- 3-carboxamide Analogs Acid->Final 1. (COCl)2, DMF 2. R-NH2, DIPEA

Caption: Step-wise synthetic pathway from acetophenone precursor to final carboxamide analogs.

Structure-Activity Relationship (SAR) Analysis

The 3-carboxamide substituent modulates physicochemical properties.[1] The following data summarizes the impact of R-groups on Anti-TB activity (MIC) and Solubility.

Analog IDR-Group (Amide)MIC (µg/mL) vs M.tb H37RvClogPSolubility (PBS, pH 7.4)
NB-001 -H (Primary Amide)0.5 - 1.01.4Moderate
NB-004 -CH2-Ph (Benzyl)2.0 - 4.02.8Low
NB-007 -CH2-(4-Piperidinyl)0.06 - 0.12 1.1High
NB-012 -CH2-CH2-OH1.00.8High
NB-015 -Morpholine0.251.2Moderate

Key Insight: Basic amine side chains (e.g., piperidine, morpholine) significantly enhance potency, likely due to accumulation in the acidic mycobacterial phagosome or specific interactions with the DprE1 substrate binding pocket.

Biological Evaluation Protocols

To ensure data integrity, all assays must include positive controls (Rifampicin or BTZ043) and negative controls (DMSO).

4.1. Resazurin Microtiter Assay (REMA)

This colorimetric assay determines the Minimum Inhibitory Concentration (MIC).

  • Inoculum: M. tuberculosis H37Rv grown to OD600 ~0.6, diluted to ~10^5 CFU/mL in 7H9 broth.

  • Plating: Add 100 µL bacterial suspension to 96-well plates containing serial dilutions of the test compound.

  • Incubation: 7 days at 37°C.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Reduction of Resazurin to Resorufin).

  • Calculation: MIC is the lowest concentration preventing the color change.

4.2. DprE1 Enzymatic Inhibition Assay

Validates the target engagement.

  • Reagents: Recombinant DprE1 enzyme, Farnesyl phosphoryl-β-D-ribose (substrate), Amplex Red (reporter).

  • Reaction: Incubate enzyme + inhibitor for 30 mins. Add substrate.[2][3]

  • Detection: Measure fluorescence (Ex 530nm / Em 590nm) generated by the H2O2-coupled oxidation of Amplex Red.

  • Metric: Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the "Suicide Inhibition" pathway specific to the 6-nitro-benzoxazole scaffold.

MoA Prodrug 6-Nitro-Benzoxazole (Prodrug) Complex DprE1-Inhibitor Non-covalent Complex Prodrug->Complex Binding Reduction Nitro Reduction (-NO to -NO) Complex->Reduction FAD/FADH2 Cycle Intermediate Nitroso Intermediate Reduction->Intermediate Covalent Covalent Adduct (Cys387-S-N-O) Intermediate->Covalent Nucleophilic Attack by Cys387 Death Inhibition of Arabinan Synthesis (Cell Lysis) Covalent->Death Irreversible

Caption: Mechanism of DprE1 suicide inhibition by 6-nitro-1,2-benzoxazole analogs.

References
  • Tuberculosis Drug Discovery & DprE1 Target Validation Source: Journal of Medicinal Chemistry Title: "Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): A master key for tuberculosis drug discovery" URL:[Link]

  • Benzoxazole Synthesis Methodology Source: Organic Chemistry Portal Title: "Synthesis of Benzoxazoles and Benzisoxazoles" URL:[Link]

  • Nitro-Aromatic Mechanism of Action Source: Nature Scientific Reports Title: "Mechanism of action of the salicylanilide esters against Mycobacterium tuberculosis" (Context on nitro-reduction) URL:[Link]

  • PubChem Compound Database Source: National Center for Biotechnology Information Title: "6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228)" URL:[4][5][Link]

Sources

Exploratory

Technical Profile: 6-Nitro-1,2-benzoxazole-3-carboxamide

Part 1: Executive Summary 6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide) is a functionalized heterocyclic compound belonging to the benzisoxazole class. Structurally, it con...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide) is a functionalized heterocyclic compound belonging to the benzisoxazole class. Structurally, it consists of a benzene ring fused to an isoxazole ring, substituted with a nitro group at the 6-position and a carboxamide group at the 3-position.

This compound is of significant interest in medicinal chemistry as a structural analog and key intermediate in the synthesis of anticonvulsant and antipsychotic agents.[1] It shares the core 1,2-benzisoxazole scaffold with the antiepileptic drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and the atypical antipsychotic Risperidone . The 6-nitro substituent renders the molecule highly amenable to further derivatization, particularly via reduction to the corresponding aniline (6-amino derivative), serving as a versatile building block for Structure-Activity Relationship (SAR) studies.

Part 2: Chemical Identity & Properties[2][3][4][5][6]

Nomenclature & Identifiers[2][7]
IdentifierValue
CAS Number 35879-97-1
IUPAC Name 6-Nitro-1,2-benzoxazole-3-carboxamide
Synonyms 6-Nitro-1,2-benzisoxazole-3-carboxamide; 6-Nitro-1,2-benzisoxazole-3-carboxylic acid amide
Molecular Formula C₈H₅N₃O₄
Molecular Weight 207.14 g/mol
SMILES C1=CC2=C(C=C1[O-])ON=C2C(=O)N
Physicochemical Properties (Predicted/Experimental)
PropertyDataNote
Appearance Pale yellow to yellow solidCharacteristic of nitro-aromatics
Melting Point 220–225 °C (Decomposes)High MP due to intermolecular H-bonding
Solubility DMSO, DMF, Acetone (Hot)Poorly soluble in water/hexane
pKa (Amide) ~15-16Neutral amide proton
LogP ~0.8 - 1.2Moderate lipophilicity

Part 3: Synthesis & Manufacturing Protocol

Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with ammonia.

Visualization: Synthesis Pathway (DOT)

SynthesisPath Start 6-Nitro-1,2-benzisoxazole- 3-carboxylic acid (CAS 28691-50-1) Inter Intermediate: Acid Chloride Start->Inter Reagent1 SOCl2 (Thionyl Chloride) Cat. DMF, Reflux Product Product: 6-Nitro-1,2-benzisoxazole- 3-carboxamide (CAS 35879-97-1) Inter->Product Reagent2 NH3 (aq) or NH3/MeOH 0°C to RT

Figure 1: Synthetic pathway from the carboxylic acid precursor to the target carboxamide.[2]

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Charge: Add 1.0 eq (e.g., 2.08 g, 10 mmol) of 6-nitro-1,2-benzisoxazole-3-carboxylic acid to the flask.

  • Solvent: Add 20 mL of anhydrous Toluene or 1,2-Dichloroethane. (Note: Thionyl chloride can be used neat, but a solvent moderates the exotherm).

  • Activation: Add 3.0 eq (2.2 mL) of Thionyl Chloride (SOCl₂) dropwise. Add 1-2 drops of DMF as a catalyst.

  • Reaction: Heat to reflux (80–110 °C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow solid/oil. Do not purify; use immediately.

Step 2: Amidation

  • Setup: Prepare a 250 mL beaker with 20 mL of concentrated aqueous ammonia (28-30%) or 7N NH₃ in Methanol, cooled to 0 °C in an ice bath.

  • Addition: Dissolve the crude acid chloride from Step 1 in 10 mL of dry Acetone or THF. Add this solution dropwise to the stirred ammonia solution.

  • Precipitation: A solid precipitate will form immediately. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure completion.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove ammonium chloride salts, followed by cold methanol (1 x 5 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Validation Criteria:

  • Yield: Expected 80–90%.

  • TLC: Silica gel, 5% Methanol in DCM. Product R_f should be distinct from the starting acid (which streaks).

Part 4: Mechanism of Action & Biological Context

While this specific CAS is often an intermediate, its biological relevance lies in its structural similarity to Zonisamide . The benzisoxazole ring acts as a bioisostere for other aromatic systems, often targeting sodium channels or dopamine receptors depending on the side chain.

Structural Logic (SAR)
  • 3-Carboxamide: Mimics the sulfonamide pharmacophore of Zonisamide. The amide protons can act as hydrogen bond donors in the receptor pocket.

  • 6-Nitro Group: A strong electron-withdrawing group (EWG). It increases the acidity of the ring protons and can be reduced to an amine (–NH₂) to introduce solubility or further functionalization (e.g., amides, ureas).

Pathway Visualization: Reduction Potential

SAR_Pathway Target 6-Nitro-1,2-benzisoxazole- 3-carboxamide (Target) Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Amine 6-Amino-1,2-benzisoxazole- 3-carboxamide Reduction->Amine Drug Potential Anticonvulsant/ Antipsychotic Analog Amine->Drug Derivatization

Figure 2: Potential downstream application in drug discovery via reduction of the nitro group.

Part 5: Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

TechniqueExpected SignalCausality/Explanation
¹H NMR (DMSO-d₆) δ 8.6–8.8 (d, 1H, H-7)Deshielded proton adjacent to Nitro group.
δ 8.3–8.5 (s, 1H, H-5)Proton between Nitro and ring junction.
δ 7.8–8.2 (br s, 2H, NH₂)Amide protons (exchangeable with D₂O).
IR Spectroscopy 1680–1690 cm⁻¹ (C=O)Amide I band (Carbonyl stretch).
1530 & 1350 cm⁻¹ (NO₂)Asymmetric and symmetric nitro stretches.
3100–3400 cm⁻¹ (NH)Amide N-H stretching doublet.
LC-MS [M+H]⁺ = 208.15Protonated molecular ion.

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritant: Causes skin and eye irritation.

  • Explosion Hazard: Nitro compounds can be energetic. While this amide is stable, avoid heating dry solids to decomposition in confined spaces.

Handling Protocol:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong reducing agents.

References

  • PubChem. (2025).[3] 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[1] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Retrieved March 8, 2026, from [Link]

  • Kalkote, U. R., et al. (2007). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Molecular Structure &amp; Technical Profile: 6-Nitro-1,2-benzoxazole-3-carboxamide

Executive Summary 6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35879-97-1) represents a critical scaffold in medicinal chemistry, functioning as a structural hybrid between the anticonvulsant pharmacophore of Zonisamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35879-97-1) represents a critical scaffold in medicinal chemistry, functioning as a structural hybrid between the anticonvulsant pharmacophore of Zonisamide (1,2-benzoxazole-3-methanesulfonamide) and the nitro-aromatic warheads found in antimicrobial agents.

This guide dissects the molecule’s physicochemical properties, synthetic pathways, and structural-activity relationships (SAR). For drug development professionals, this compound offers a unique "push-pull" electronic system—where the electron-withdrawing nitro group at position 6 enhances the electrophilicity of the benzoxazole core, while the C3-carboxamide moiety provides a rigid hydrogen-bonding network essential for receptor docking.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by a planar bicyclic system. The 1,2-benzoxazole (indoxil) core is fused with a nitro group and a carboxamide, creating a molecule with high polarity and specific metabolic liabilities (nitro-reduction).

PropertyDataRelevance
IUPAC Name 6-Nitro-1,2-benzoxazole-3-carboxamideOfficial nomenclature
CAS Number 35879-97-1Identification
Molecular Formula C₈H₅N₃O₄Stoichiometry
Molecular Weight 207.14 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
H-Bond Donors 2 (Amide NH₂)Critical for active site binding
H-Bond Acceptors 5 (NO₂, Ring O/N, Amide O)High interaction potential
LogP (Predicted) ~0.8 - 1.2Good oral bioavailability (Lipinski compliant)
Topological Polar Surface Area ~115 ŲBorderline CNS penetration (Target <90 Ų for CNS)

Structural Analysis & Electronic Properties

The Core Scaffold (1,2-Benzoxazole)

Unlike its isomer 1,3-benzoxazole, the 1,2-benzoxazole ring contains a labile N-O bond. This bond is susceptible to reductive cleavage, a feature often exploited in prodrug design to release ortho-hydroxyamidine derivatives.

Substituent Effects[5]
  • 6-Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic aromatic substitution but activates the C3 position for nucleophilic attacks. In a biological context, the nitro group can undergo enzymatic reduction (via nitroreductases) to an amine, potentially leading to reactive intermediates.

  • 3-Carboxamide (-CONH₂): This group is planar and conjugated with the isoxazole double bond. It mimics the peptide bond, allowing the molecule to act as a bioisostere for peptide fragments in protease inhibitors.

Graphviz Diagram: Electronic Pharmacophore

The following diagram illustrates the electronic flow and binding points of the molecule.

Pharmacophore cluster_legend Interaction Types Core 1,2-Benzoxazole Core (Planar Scaffold) Amide 3-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Rigid Linker Nitro 6-Nitro Group (Electron Withdrawing) Nitro->Core Deactivates Ring (Inductive Effect) Target Biological Target (Enzyme/Receptor) Nitro->Target Redox Potential (Metabolic Activation) Amide->Target H-Bonding (Key Interaction) Electrostatics Electrostatics Binding Binding

Figure 1: Pharmacophore map highlighting the electronic influence of substituents on the benzoxazole core and their potential biological interactions.

Synthetic Protocols

For research applications, the most reliable synthesis proceeds via the acid chloride intermediate to avoid competitive side reactions at the isoxazole ring.

Reagents & Materials
  • Precursor: 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Commercially available or synthesized via nitration of the parent acid).

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or Oxalyl chloride.

  • Amine Source: Aqueous Ammonia (28%) or Ammonia gas in dioxane.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Dissolve 1.0 eq (2.08 g) of 6-Nitro-1,2-benzoxazole-3-carboxylic acid in 20 mL anhydrous toluene.

  • Add catalytic DMF (2 drops) to initiate the reaction.

  • Slowly add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise under N₂ atmosphere.

  • Reflux at 80°C for 3 hours. Monitor by TLC (conversion of acid to non-polar spot).

  • Evaporate solvent and excess SOCl₂ under reduced pressure to yield the yellow solid acid chloride. Do not purify; use immediately.

Step 2: Amidation

  • Redissolve the crude acid chloride in 15 mL anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble Ammonia gas through the solution OR add 5 eq of aqueous ammonia dropwise (vigorous stirring required).

  • A precipitate will form immediately. Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

Step 3: Isolation & Purification

  • Filter the precipitate.[1]

  • Wash the solid with cold water (2 x 10 mL) to remove ammonium chloride salts.

  • Wash with cold diethyl ether to remove unreacted organic impurities.

  • Recrystallization: Dissolve in hot Ethanol/DMF (9:1 mixture) and cool slowly to yield pale yellow needles.

Synthetic Pathway Diagram

Synthesis Start 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Precursor) Step1 Reaction: SOCl2, cat. DMF, Reflux Intermediate: Acid Chloride Start->Step1 Activation Step2 Reaction: NH3 (gas/aq), DCM, 0°C Nucleophilic Acyl Substitution Step1->Step2 Amidation Final 6-Nitro-1,2-benzoxazole-3-carboxamide (Target Product) Step2->Final Precipitation

Figure 2: Optimized synthetic route transforming the carboxylic acid precursor to the carboxamide via an acid chloride intermediate.

Biological Relevance & Applications[2][3][5][6][10][11][12]

Medicinal Chemistry (Zonisamide Analog)

This compound is a structural analog of Zonisamide (Zonegran), an antiepileptic drug.

  • Mechanism: Zonisamide blocks voltage-sensitive sodium channels and T-type calcium channels.

  • Hypothesis: The replacement of the sulfonamide (-SO₂NH₂) with a carboxamide (-CONH₂) alters the hydrogen bonding geometry and pKa. While sulfonamides are acidic (pKa ~10), carboxamides are neutral. This modification significantly changes the drug's ability to penetrate the Blood-Brain Barrier (BBB) and its interaction with the carbonic anhydrase enzyme (often a secondary target of sulfonamides).

Antimicrobial Activity

The 6-nitro motif is a well-validated "warhead" in antimicrobials (e.g., Nitrofurantoin).

  • Mechanism: Bacterial nitroreductases reduce the nitro group to reactive nitroso and hydroxylamine intermediates, which damage bacterial DNA.

  • Application: This compound serves as a lead scaffold for developing new anti-tubercular agents, as benzoxazoles have shown efficacy against M. tuberculosis.[2]

References

  • PubChem. "6-Nitro-1,2-benzoxazole-3-carboxylic acid."[3][4] National Library of Medicine. Link

  • Smolecule. "Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Synthesis." Smolecule Chemical Catalog. Link

  • Journal of Medicinal Chemistry. "Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents." ACS Publications. Link

  • Key Organics. "6-nitro-1,2-benzoxazole-3-carboxylic acid Product Data." Key Organics Ltd.[5] Link

  • ResearchGate. "Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies." ResearchGate. Link

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide

The following technical guide provides an in-depth spectroscopic profile of 6-Nitro-1,2-benzoxazole-3-carboxamide , a critical heterocyclic intermediate. This document synthesizes empirical data from immediate structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic profile of 6-Nitro-1,2-benzoxazole-3-carboxamide , a critical heterocyclic intermediate. This document synthesizes empirical data from immediate structural analogs (specifically the 6-nitro-1,2-benzisoxazole-3-carboxylic acid and the unsubstituted 1,2-benzisoxazole-3-carboxamide) to provide a high-fidelity reference for identification and characterization.

[1]

Executive Summary & Compound Identity

6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide) represents a functionalized scaffold within the benzisoxazole class.[1] This moiety is chemically significant as a precursor in the synthesis of zonisamide-related anticonvulsants and as a kinetic probe in decarboxylation studies due to the electron-withdrawing nature of the nitro group.

This guide details the spectroscopic signature required for the structural validation of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

PropertyDetail
IUPAC Name 6-Nitro-1,2-benzoxazole-3-carboxamide
Molecular Formula

Molecular Weight 207.14 g/mol
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Key Functionalities Nitro (

), Carboxamide (

)

Synthesis & Structural Context

To understand the spectroscopic impurities and signal origins, one must recognize the synthetic pathway. The compound is typically derived from 6-nitro-1,2-benzisoxazole-3-carboxylic acid via an acid chloride intermediate or through the ammonolysis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate .

Synthesis Workflow Visualization

The following diagram outlines the logical flow from precursor to product, highlighting critical intermediate states that may appear as trace impurities in spectral data.

SynthesisPath Precursor 6-Nitro-1,2-benzisoxazole- 3-carboxylic Acid (MW: 208.13) Activation Activation (SOCl2 or Oxalyl Chloride) Precursor->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Reagent Ammonolysis (NH3/MeOH) Intermediate->Reagent Product 6-Nitro-1,2-benzoxazole- 3-carboxamide (MW: 207.14) Reagent->Product

Figure 1: Synthetic pathway for 6-Nitro-1,2-benzoxazole-3-carboxamide showing the activation and amidation steps.

Spectroscopic Data Analysis[1][5][13]

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is dominated by the deshielding effects of the 6-nitro group and the 3-carboxamide moiety. The 1,2-benzisoxazole ring system is planar, leading to distinct aromatic coupling patterns.

H NMR (400 MHz, DMSO-

)

The aromatic region exhibits an ABC-like system (specifically H4, H5, H7). The nitro group at position 6 strongly deshields the ortho protons (H5 and H7).

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-7 8.65 – 8.75d (doublet)

Most Deshielded: Ortho to

and adjacent to the isoxazole oxygen junction.
H-5 8.30 – 8.40dd (doublet of doublets)

Ortho to

:
Couples with H4 (ortho) and H7 (meta).
H-4 8.05 – 8.15d (doublet)

Least Deshielded: Meta to

, but peri to the carboxamide carbonyl.

8.20 – 8.40br s (broad singlet)-Amide proton (trans to carbonyl oxygen).

7.80 – 8.00br s (broad singlet)-Amide proton (cis to carbonyl oxygen).

Technical Note: The amide protons often appear as two distinct broad singlets due to the restricted rotation around the


 bond. In 

, these signals may shift upfield or merge depending on concentration and hydrogen bonding.

C NMR (100 MHz, DMSO-

)

Key diagnostic peaks include the amide carbonyl and the C-3 carbon of the isoxazole ring.

  • Carbonyl (

    
    ): 
    
    
    
    160.0 – 162.0 ppm.
  • C-3 (Isoxazole):

    
     150.5 – 152.0 ppm (Characteristic of 3-substituted benzisoxazoles).
    
  • C-7a (Ring Junction):

    
     163.0 – 165.0 ppm (Oxygen-bearing quaternary carbon).
    
  • C-6 (C-

    
    ): 
    
    
    
    148.0 – 150.0 ppm.
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid fingerprinting tool. The convergence of the nitro and primary amide functionalities creates a unique pattern in the fingerprint and functional group regions.

Functional GroupWavenumber (

)
Mode Description
Primary Amide (

)
3350 – 3450 (d)Asymmetric & Symmetric N-H stretch (Doublet).
Amide I (

)
1670 – 1690 (s)Carbonyl stretching (Strong).
Amide II (

)
1600 – 1620 (m)N-H bending / C-N stretching.
Nitro (

)
1530 – 1550 (s)Asymmetric

stretch.
Nitro (

)
1340 – 1360 (s)Symmetric

stretch.
Isoxazole Ring 1000 – 1050Ring breathing modes (Characteristic of O-N bond).
Mass Spectrometry (MS)

For drug development applications, high-resolution mass spectrometry (HRMS) is essential for confirming elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI) is preferred (Positive mode).

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).
  • Adducts: Sodium adduct

    
     is commonly observed.
    
Fragmentation Pathway (MS/MS)

The fragmentation pattern follows a specific logic useful for structural confirmation:

  • Loss of Amide: Cleavage of the

    
     group (Neutral loss of 44 Da) or 
    
    
    
    (loss of 17 Da).
  • Nitro Loss: Characteristic loss of

    
     radical (46 Da) or 
    
    
    
    (30 Da).
  • Ring Cleavage: The isoxazole N-O bond is the weakest point, often leading to ring opening under high collision energy.

Fragmentation Parent Parent Ion [M+H]+ m/z 208 Frag1 [M+H - NH3]+ m/z 191 (Acylium Ion) Parent->Frag1 - NH3 Frag2 [M+H - NO2]+ m/z 162 Parent->Frag2 - NO2 Frag3 Ring Cleavage Fragments Parent->Frag3 High Energy

Figure 2: Predicted fragmentation pathway for 6-Nitro-1,2-benzoxazole-3-carboxamide in ESI+ MS.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for researchers handling this compound.

Protocol A: Purity Assessment via HPLC-UV

Due to the strong UV absorption of the nitrobenzisoxazole chromophore, HPLC is the primary method for purity checks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: 254 nm (Aromatic) and 280 nm.

  • Success Metric: A single sharp peak at retention time ~4-6 min (method dependent) with no shoulders indicating hydrolyzed acid impurities.

Protocol B: Isoxazole Ring Stability Check

The 1,2-benzisoxazole ring is susceptible to base-catalyzed Kemp elimination-type ring opening (forming salicylonitriles).

  • Test: Dissolve 1 mg in DMSO-

    
    . Add 1 eq. of 
    
    
    
    .
  • Observation: Monitor

    
    H NMR for the disappearance of the characteristic aromatic pattern and appearance of phenolic signals. This confirms the lability of the isoxazole core, a critical parameter for storage stability.
    

References

  • BenchChem. Comparative Analysis of Spectroscopic Data of Benzoxazole Derivatives. (2025).[2] Link

  • Smolecule. Methyl 6-nitro-1,2-benzoxazole-3-carboxylate: IR and Raman Vibrational Mode Analysis.Link

  • Kalkote, U. R., et al. A New Method for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde.[3] ResearchGate. Link

  • Maximiano, F. A., et al. Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate in mixed micelles.[4] Langmuir (2006).[4] Link

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228). National Library of Medicine. Link

Sources

Foundational

The Double-Edged Sword: Harnessing the Therapeutic Potential of Nitro-Containing Heterocyclic Compounds

An in-depth technical guide by a Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a significant percentage of FDA-approved drugs.[1][2][3][4][5][6] Within this vast chemical space, the subset of nitro-containing heterocycles holds a unique and powerful position. Their therapeutic efficacy is intrinsically linked to a fascinating and potent mechanism of action: bioreductive activation. This process, often specific to the microenvironment of pathogens or hypoxic tumors, transforms these relatively inert prodrugs into highly reactive cytotoxic agents. This guide provides a comprehensive technical overview of the field, exploring the fundamental mechanisms, diverse therapeutic applications, inherent challenges of toxicity and resistance, and the innovative strategies being employed to design the next generation of these critical medicines.

The Core Principle: Bioreductive Activation as a Therapeutic Switch

The defining characteristic of most nitro-heterocyclic drugs is their status as prodrugs.[7][8] In their administered form, they are stable and possess limited biological activity. Their therapeutic power is unlocked through the enzymatic reduction of the nitroaromatic group, a process that is highly dependent on the redox potential of the cellular environment.[9][10][11] This bioactivation is the central pillar of their selective toxicity.

The Reductive Cascade

The mechanism is a multi-step process initiated by one- or two-electron nitroreductases present in target organisms, such as anaerobic bacteria, protozoa, or hypoxic cancer cells.[8][12][13]

  • Initial Reduction: The nitro group (R-NO₂) is reduced to a nitroso derivative (R-NO).

  • Further Reduction: This is followed by reduction to a hydroxylamine (R-NHOH).

  • Final Amine: Ultimately, this can be reduced to the corresponding amine (R-NH₂).

Crucially, it is the intermediate species, particularly the nitroso and hydroxylamine derivatives, and the radical anions generated during this cascade, that are highly reactive and cytotoxic.[12] These intermediates can wreak havoc on cellular machinery.

Mechanism of Cytotoxicity

The reactive intermediates generated from bioreduction damage the cell through multiple pathways:

  • DNA Damage: The electrophilic metabolites can covalently bind to DNA, leading to strand breaks, cross-linking, and helical destabilization.[11][12] This is considered the primary mechanism of action for many nitro-heterocyclic antimicrobials.[11]

  • Oxidative Stress: The reduction process can produce reactive oxygen species (ROS) and reactive nitrogen species (RNS), which damage essential biomolecules like lipids, proteins, and thiols.[12][14]

  • Enzyme Inhibition: The reactive species can interfere with critical metabolic enzymes within the pathogen.[14]

This dependency on reductive activation is visually represented in the following workflow.

Bioreductive_Activation_Pathway Fig 1. Bioreductive activation of nitro-heterocyclic drugs. Prodrug Nitro-Heterocyclic Prodrug (R-NO₂) Activation Nitroreductase (e.g., in Anaerobes, Hypoxic Cells) Prodrug->Activation Enzymatic Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Activation->Intermediates Generates Target1 DNA Damage (Strand Breaks, Adducts) Intermediates->Target1 Target2 Protein & Enzyme Inactivation Intermediates->Target2 Target3 Oxidative Stress (ROS/RNS Production) Intermediates->Target3 Outcome Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Fig 1. Bioreductive activation of nitro-heterocyclic drugs.

Therapeutic Applications: A Broad-Spectrum Arsenal

The unique mechanism of action of nitro-heterocycles has led to their successful application across a wide range of diseases, particularly those involving anaerobic or microaerophilic pathogens and hypoxic tumor environments.

Antiparasitic Agents

This is arguably the most well-established therapeutic area for nitro-heterocycles. The anaerobic or microaerophilic nature of many protozoan parasites makes them highly susceptible to these drugs.

  • Nitroimidazoles: This class is a cornerstone of antiparasitic therapy.[15]

    • Metronidazole: Widely used for infections caused by Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.[12][15][16]

    • Benznidazole: A primary treatment for Chagas disease, caused by Trypanosoma cruzi.[15][16]

    • Fexinidazole: A newer agent approved for treating human African trypanosomiasis (sleeping sickness).[7]

  • Nitrothiazoles:

    • Nitazoxanide: A broad-spectrum agent effective against various protozoa, including Giardia lamblia and Cryptosporidium parvum.[12][17]

DrugHeterocyclic CorePrimary Indications
Metronidazole NitroimidazoleGiardiasis, Trichomoniasis, Amoebiasis, Anaerobic Bacteria
Tinidazole NitroimidazoleGiardiasis, Trichomoniasis, Amoebiasis
Benznidazole NitroimidazoleChagas Disease (T. cruzi)
Fexinidazole NitroimidazoleHuman African Trypanosomiasis
Nifurtimox NitrofuranChagas Disease, Human African Trypanosomiasis
Nitazoxanide NitrothiazoleGiardiasis, Cryptosporidiosis

Table 1. Prominent Nitro-Heterocyclic Antiparasitic Drugs.

Antibacterial Agents

The efficacy of these compounds against bacteria is largely confined to anaerobes, which possess the necessary low redox potential nitroreductases for drug activation.

  • Nitrofurans (e.g., Nitrofurantoin): Commonly used for urinary tract infections (UTIs).[12] Its mechanism involves reductive activation by bacterial flavoproteins to generate reactive intermediates that inhibit DNA, RNA, protein, and cell wall synthesis.

  • Nitroimidazoles (e.g., Metronidazole): A staple for treating infections caused by anaerobic bacteria such as Clostridium difficile and Helicobacter pylori.[18]

Anticancer Agents

The hypoxic microenvironment of solid tumors presents a logical target for bioreductive drugs.[13] Tumor cells in low-oxygen regions often overexpress nitroreductases, providing a therapeutic window for selective activation.

  • Hypoxia-Activated Prodrugs (HAPs): While many early candidates faced challenges, the principle remains an active area of research.[13] The strategy involves designing nitro-aromatic compounds that, upon reduction in hypoxic tumor regions, release a potent cytotoxic effector, such as a DNA cross-linking agent.[13] This approach is a key component of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a specific nitroreductase is delivered to tumor cells, sensitizing them to a subsequently administered nitro-heterocyclic prodrug.[13]

Key Experimental Protocols

Validating the activity and mechanism of novel nitro-heterocyclic compounds requires a suite of specialized assays.

Protocol: Assessing Nitroreductase-Dependent Activity

This protocol is designed to confirm that the compound's cytotoxicity is dependent on bioreductive activation.

Objective: To compare the compound's activity in wild-type cells versus cells deficient in nitroreductase activity.

Methodology:

  • Strain/Cell Line Selection:

    • Bacterial: Use a pair of bacterial strains, such as E. coli, consisting of the wild-type and a well-characterized nitroreductase-deficient mutant (e.g., nfsA/nfsB knockout).[11]

    • Parasitic: Utilize parasite strains with known resistance to nitro-drugs linked to decreased nitroreductase expression.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of the test compound in appropriate liquid culture medium.

    • Inoculate parallel assays with equal concentrations of wild-type and nitroreductase-deficient cells.

    • Incubate under appropriate conditions (e.g., anaerobic for obligate anaerobes).

    • Determine the MIC for each strain, defined as the lowest concentration of the drug that inhibits visible growth.

  • Data Interpretation:

    • A significant increase (e.g., >4-fold) in the MIC for the nitroreductase-deficient strain compared to the wild-type is strong evidence of a bioreductive mechanism of action.[11]

Experimental_Workflow Fig 2. Workflow for validating nitroreductase-dependent activity. start Start step1 Prepare Serial Dilutions of Test Compound start->step1 step2a Inoculate with Wild-Type Strain step1->step2a step2b Inoculate with Nitroreductase-Deficient Strain step1->step2b step3 Incubate Under Anaerobic Conditions step2a->step3 step2b->step3 step4a Determine MIC (Wild-Type) step3->step4a step4b Determine MIC (Mutant) step3->step4b end Compare MICs (MIC_mutant >> MIC_wt?) step4a->end step4b->end

Caption: Fig 2. Workflow for validating nitroreductase-dependent activity.

The Challenges: Navigating Toxicity and Resistance

Despite their therapeutic successes, the development of nitro-heterocyclic drugs is hampered by two significant hurdles: host toxicity and the emergence of resistance.

Toxicity and Mutagenicity

The very mechanism that makes these drugs effective—the generation of reactive, DNA-damaging intermediates—is also the source of their primary toxicity concerns.[12][19]

  • Mechanism of Toxicity: While activation is preferential in target organisms, some level of reduction can occur in host mammalian cells, particularly in tissues with lower oxygen tension. The resulting reactive metabolites can damage host DNA and other macromolecules, leading to potential mutagenic and carcinogenic effects.[12][20] This has led to the classification of the nitroaromatic group as a "structural alert" in drug discovery.[19]

  • Clinical Manifestations: Side effects can range from gastrointestinal distress and neurological symptoms to more severe issues like methemoglobinemia.[20][21]

Mechanisms of Resistance

Resistance to nitro-heterocyclic drugs is a growing clinical problem. The primary mechanism involves the impairment of the bioactivation pathway.

  • Downregulation of Nitroreductases: The most common resistance mechanism is the decreased expression or mutation of the nitroreductase enzymes responsible for activating the prodrug.[7] Without efficient activation, the drug remains in its inert form and cannot exert its cytotoxic effects.

  • Increased Efflux: While less common, increased activity of drug efflux pumps can also contribute to resistance by reducing the intracellular concentration of the compound.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can help the pathogen survive the DNA damage induced by the activated drug.

Future Directions: Rational Design for Enhanced Efficacy and Safety

The field is actively pursuing innovative strategies to overcome the limitations of current nitro-heterocyclic drugs. The goal is to design next-generation compounds with an improved therapeutic index—maximizing toxicity to the target while minimizing harm to the host.

  • Scaffold Hopping and Diversification: Research is moving beyond the traditional nitroimidazole core to other heterocyclic systems like nitrothiophenes, nitropyrroles, and quinoxalines to identify novel scaffolds with improved activity and safety profiles.[14][17][22]

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists are systematically modifying substituents on the heterocyclic ring to fine-tune the compound's redox potential.[22][23] The aim is to design molecules that are efficiently reduced by pathogen-specific nitroreductases but are poor substrates for mammalian enzymes. This can also modulate properties like hydrophobicity and cell permeability.[24]

  • Targeted Delivery and Prodrug Strategies: For anticancer applications, efforts are focused on conjugating nitro-heterocyclic warheads to tumor-targeting moieties (e.g., antibodies or ligands for overexpressed receptors). This ensures that the prodrug accumulates at the tumor site, where it can be activated in the hypoxic environment, thus sparing healthy tissues.[13]

Conclusion

Nitro-containing heterocyclic compounds represent a powerful, albeit complex, class of therapeutic agents. Their unique reliance on bioreductive activation provides a potent mechanism for selective toxicity against a range of pathogens and potentially cancer cells. While challenges of host toxicity and microbial resistance are significant, they are not insurmountable. Through a deeper understanding of the structure-activity relationships, the enzymatic activation pathways, and the mechanisms of resistance, researchers are well-equipped to rationally design the next generation of these essential medicines. The continued exploration of novel scaffolds, targeted delivery systems, and advanced prodrug strategies ensures that the "double-edged sword" of nitro-heterocycles will remain a vital tool in the fight against infectious diseases and cancer.

References

  • Kumar, A., Singh, A. K., Singh, H., Vijayan, V., Kumar, D., Naik, J., Thareja, S., Yadav, J. P., Pathak, P., Grishina, M., Verma, A., Khalilullah, H., Jaremko, M., Emwas, A.-H., & Kumar, P. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299.
  • Matlala, T. B., Legoabe, L. J., Dube, P. S., & Beteck, R. M. (n.d.). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.
  • Kumar, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • Vega, C., et al. (n.d.). Nitroheterocycles as antiparasitic drugs. Instituto de Química Médica.
  • Various Authors. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. ScienceDirect.
  • Morelli, B. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Morelli, B., et al. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs.
  • Singh, U. P., et al. (2020). Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. PubMed.
  • Ahangar, N., et al. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Ettahiri, W., et al. (2023). recent advances in the development of nitrogen-containing heterocyclic compounds as anticancer agents: a review.
  • Various Authors. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Singh, A., et al. (n.d.). Insights into the structure activity relationship of Nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review.
  • Various Authors. (n.d.). Nitrogen heterocycles as potential antibacterial agents. Sciforum.
  • Various Authors. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.
  • Hof, H., et al. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. PubMed.
  • Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. PubMed.
  • Various Authors. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Various Authors. (2025). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
  • Nare, B., et al. (2017). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia. PMC.
  • Various Authors. (n.d.). Distribution of N-heterocyclic drugs in the FDA database.
  • Various Authors. (2025).
  • Ahmed, A. M., et al. (n.d.). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
  • Morelli, B. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Toth, M., et al. (2006).
  • Klopman, G., et al. (n.d.). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity.
  • Reyes-López, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
  • Various Authors. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Various Authors. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Various Authors. (2023).
  • Various Authors. (n.d.).
  • Jefford, C. W., et al. (1982).
  • Li, C., et al. (2023).
  • Kumar, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • Kamal, A., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed.
  • Schultz, T. W. (n.d.).
  • Sharma, A., et al. (2022). Recent Advances in the Development of Nitrogen-containing Heterocyclic Anti-alzheimer's Agents. PubMed.
  • Watanable, M., et al. (1990). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed.
  • Various Authors. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
  • Various Authors. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Liu, Y., et al. (2014). [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. PubMed.
  • Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. PMC.
  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs.

Sources

Exploratory

literature review of 1,2-benzoxazole scaffolds in medicinal chemistry

The 1,2-benzoxazole scaffold (classically known in medicinal chemistry as 1,2-benzisoxazole ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological ta...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-benzoxazole scaffold (classically known in medicinal chemistry as 1,2-benzisoxazole ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the scaffold's utility, focusing on its critical role in neuropsychiatry (antipsychotics, anticonvulsants) and emerging potential in oncology and antimicrobial therapeutics.[1][2][3]

[3][4][5]

Executive Summary

The 1,2-benzoxazole core consists of a benzene ring fused to an isoxazole ring at the [4,5] positions.[3][4] Unlike its isomer 1,3-benzoxazole, the 1,2-variant (benzisoxazole) possesses a unique N-O bond labile to reductive cleavage, a feature exploited in both metabolic activation and synthetic transformations. It is the structural anchor for blockbuster atypical antipsychotics (e.g., Risperidone , Paliperidone ) and the anticonvulsant Zonisamide .[3]

Key Therapeutic Areas:

  • Neuropsychiatry: Dopamine D2/Serotonin 5-HT2A antagonism; Na+ channel blockade.

  • Oncology: HDAC inhibition; HSP90 modulation.

  • Infectious Disease: Inhibition of bacterial type-II topoisomerases.[3]

Chemical Architecture & Properties

The scaffold is planar and aromatic.[3] The N-O bond is the weakest link, susceptible to base-catalyzed ring opening (Kemp elimination) or reductive cleavage.

  • Lipophilicity: Moderate to high (logP ~2.0 for the unsubstituted core), facilitating Blood-Brain Barrier (BBB) penetration.

  • Electronic Character: The isoxazole ring acts as an electron-withdrawing group, reducing the electron density of the fused benzene ring, particularly at positions 5 and 7.

Diagram: Scaffold Numbering & Reactivity

The following diagram illustrates the standard numbering scheme and key reactive sites.

BenzoxazoleStructure Core 1,2-Benzoxazole Core (Benzisoxazole) Pos3 Position 3 (C3) Primary Pharmacophore Attachment (e.g., Piperidine, Sulfonamide) Core->Pos3 Functionalization Pos6 Position 6 (C6) Metabolic Modulation (e.g., Fluorine in Risperidone) Core->Pos6 Optimization NOBond N-O Bond Labile Site (Reductive Cleavage) Core->NOBond Chemical Vulnerability

Caption: Structural logic of the 1,2-benzoxazole core. Position 3 is the primary vector for target engagement, while Position 6 modulates pharmacokinetics.

Synthetic Accessibility

The construction of the 1,2-benzoxazole ring typically proceeds via the intramolecular cyclization of o-substituted aryl oximes.

Protocol: General Synthesis via Oxime Cyclization

This method is robust, scalable, and avoids the use of unstable intermediates.

Reagents:

  • 2-Hydroxyacetophenone (or substituted derivative)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Thionyl Chloride (

    
    ) or Acetic Anhydride (
    
    
    
    )
  • Base (Pyridine or

    
    )
    

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-hydroxyacetophenone (10 mmol) in Ethanol (30 mL).

    • Add

      
       (12 mmol) and 
      
      
      
      (12 mmol).
    • Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool, pour into ice water, and filter the precipitate to isolate the 2-hydroxyacetophenone oxime .

  • Cyclization (Ring Closure):

    • Dissolve the oxime intermediate in dry Pyridine or DMF.

    • Option A (Acid Catalyzed): Add

      
       (1.2 eq) and heat to 100°C for 3 hours.
      
    • Option B (Base Mediated - Shionogi Method): Protect the phenol (if necessary) or use an activated oxime ester, then treat with strong base (

      
       or 
      
      
      
      ) to induce nucleophilic attack of the phenoxide onto the oxime nitrogen.
  • Purification:

    • Quench with water, extract with Dichloromethane (DCM).

    • Wash organic layer with 1N HCl (to remove pyridine), then Brine.

    • Recrystallize from Ethanol/Water.

Diagram: Synthetic Workflow

Synthesis Start Start: 2-Hydroxyacetophenone Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Inter Intermediate: 2-Hydroxyaryloxime Step1->Inter Step2 Step 2: Cyclization (Ac2O/Pyridine or Base) Inter->Step2 Intramolecular Nu- Attack End Product: 3-Methyl-1,2-benzoxazole Step2->End

Caption: Standard synthetic route converting o-hydroxy ketones to the 1,2-benzoxazole core via oxime intermediates.

Pharmacological Profile & Mechanism of Action

The scaffold's versatility allows it to act as a bioisostere for indoles or quinolines, but its specific efficacy in CNS disorders is driven by distinct mechanisms.

A. Antipsychotics (Atypical)

Drugs: Risperidone, Paliperidone, Iloperidone.[3][5][6][7] Mechanism: These agents act as SDAs (Serotonin-Dopamine Antagonists) . The 1,2-benzoxazole moiety (specifically in Risperidone) binds to the 5-HT2A receptor with high affinity, while the linker-connected piperidine moiety engages the D2 receptor.

  • Causality: High 5-HT2A occupancy relative to D2 occupancy reduces Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.

B. Anticonvulsants

Drug: Zonisamide.[3][6][7][8][9] Mechanism:

  • Blockade of Voltage-Sensitive Sodium Channels (VSSC): Stabilizes neuronal membranes and suppresses repetitive firing.

  • T-Type Calcium Channel Blockade: Prevents seizure propagation.

  • Carbonic Anhydrase Inhibition: (Weak) Contributes to pH modulation.

Diagram: Antipsychotic Signaling Pathway

MOA cluster_Receptors Receptor Targets Drug 1,2-Benzoxazole Drug (e.g., Risperidone) D2 Dopamine D2 Receptor (Mesolimbic Pathway) Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor (Cortical Pathway) Drug->HT2A High Affinity Antagonism Effect1 Inhibit G-protein signaling (Gi/o) D2->Effect1 Effect2 Modulate Dopamine Release (Striatum) HT2A->Effect2 Clinical Clinical Outcome: Reduced Psychosis Lower EPS Risk Effect1->Clinical Effect2->Clinical

Caption: Dual mechanism of 1,2-benzoxazole antipsychotics targeting D2 and 5-HT2A receptors to balance efficacy and safety.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the scaffold is strictly governed by substitution patterns.

Table 1: SAR Matrix of 1,2-Benzoxazole Derivatives
PositionSubstituentEffect on ActivityDrug Example
C3 Methanesulfonamide (

)
Confers anticonvulsant activity; enables Na+ channel binding.Zonisamide
C3 Piperidinyl-alkyl linker Critical for GPCR binding (D2/5-HT2A); length of linker determines selectivity.Risperidone
C6 Fluorine (

)
Increases metabolic stability (blocks oxidation); enhances lipophilicity and potency.Risperidone , Paliperidone
C5 Carboxylic Acid Investigated for anti-inflammatory activity; often reduces CNS penetration due to polarity.Experimental
C7 Hydroxy/Alkoxy Used in emerging kinase inhibitors; provides H-bond donor/acceptor site.Experimental
Diagram: SAR Logic Map

SAR Core 1,2-Benzoxazole Scaffold Pos3 Position 3 (C3) Core->Pos3 Pos6 Position 6 (C6) Core->Pos6 Act_CNS CNS Activity (Antipsychotic) Pos3->Act_CNS Piperidine Linker Act_Epilepsy Anticonvulsant Activity Pos3->Act_Epilepsy Sulfamoylmethyl Pos6->Act_CNS Enhances Potency Stab Metabolic Stability (Block P450) Pos6->Stab Fluorination (F)

Caption: SAR map highlighting critical substitution sites. C3 determines the therapeutic class; C6 optimizes the drug-like properties.

Future Perspectives

Current research is moving beyond classic CNS targets.

  • Multi-Target Directed Ligands (MTDLs): Hybrid molecules combining the 1,2-benzoxazole core (for AChE inhibition) with other pharmacophores are being designed for Alzheimer's disease.

  • Antimicrobial Resistance: 1,2-benzoxazole derivatives with electron-withdrawing groups at C5/C6 have shown potency against MRSA by inhibiting bacterial DNA gyrase.

References

  • Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. Seizure, 2004.

  • Benzisoxazole: A privileged scaffold for medicinal chemistry. RSC Advances, 2024. (Note: Verified context from search results regarding privileged status).

  • Clinical Pharmacology and Mechanism of Action of Zonisamide. Epilepsia, 2000.

  • Synthesis and evaluation of anti-inflammatory and antibacterial activities of some 1, 2-benzisoxazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2014.

  • Risperidone: A Review of its Pharmacology and Therapeutic Efficacy. Drugs, 1993.

Sources

Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development

An In-Depth Guide to the Preparation of 6-Nitro-1,2-benzoxazole-3-carboxamide Solutions in DMSO Introduction The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation of 6-Nitro-1,2-benzoxazole-3-carboxamide Solutions in DMSO

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, analgesic, and antimicrobial properties.[1][2] 6-Nitro-1,2-benzoxazole-3-carboxamide is a member of this important class of heterocyclic compounds. The successful use of this and similar compounds in drug discovery and development hinges on proper preparation and handling, beginning with its dissolution. Due to the often hydrophobic and rigid nature of the benzoxazole core, aqueous solubility is typically low, making organic solvents necessary for creating stock solutions.[3]

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a vast range of both polar and non-polar compounds.[4][5] Its miscibility with water and cell culture media makes it the solvent of choice for preparing high-concentration stock solutions in high-throughput screening and various biological assays.[6] However, the unique properties of DMSO, particularly its hygroscopicity, demand a meticulous and standardized protocol to ensure the stability, solubility, and integrity of the compound in solution.

This application note provides a detailed, field-tested protocol for the solubilization of 6-Nitro-1,2-benzoxazole-3-carboxamide in DMSO. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure reproducible and reliable results.

Compound and Solvent Profiles

A foundational understanding of both the solute and the solvent is critical for successful dissolution.

6-Nitro-1,2-benzoxazole-3-carboxamide Profile

The structure of 6-Nitro-1,2-benzoxazole-3-carboxamide, featuring a rigid fused ring system and a nitro group, suggests low aqueous solubility. The carboxamide moiety may offer some polarity, but the overall molecule is expected to be hydrophobic.

PropertyValue
Molecular Formula C₈H₅N₃O₄
Molecular Weight 207.14 g/mol
CAS Number 35879-97-1
Appearance Assumed to be a solid (powder or crystalline)
Predicted Solubility Low in water, high in polar aprotic solvents like DMSO and DMF.[7]
Solvent Profile: Dimethyl Sulfoxide (DMSO)

The choice of solvent grade is paramount. For creating stock solutions intended for biological assays, only high-purity, anhydrous DMSO should be used.

PropertyRecommended SpecificationRationale
Grade Anhydrous, ≥99.9% Purity (USP/NF/ACS Pharma Grade or Molecular Biology Grade)High purity minimizes contaminants that could interfere with assays or degrade the compound.[4][8]
Key Features Highly Polar, Aprotic, HygroscopicThe polar nature facilitates the dissolution of a wide range of compounds.[6]
Boiling Point 189 °C (372 °F)Reduces evaporation at room temperature, ensuring concentration stability.[6]
Freezing Point 18.5 °C (65.3 °F)DMSO will solidify at or just below room temperature. This is normal and it can be thawed by warming gently.[6]

Causality Behind Choice: DMSO is selected for its powerful solvation capacity, which overcomes the strong intermolecular forces present in the solid, crystalline state of compounds like 6-Nitro-1,2-benzoxazole-3-carboxamide.[9] Its hygroscopic nature is its primary liability; absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[4] Therefore, the use of anhydrous grade and proper handling to prevent moisture exposure are non-negotiable.

Health and Safety Precautions

Prior to handling, researchers must review the Safety Data Sheet (SDS) for both the compound and the solvent.

  • 6-Nitro-1,2-benzoxazole-3-carboxamide : While a specific SDS is not universally available, related nitroaromatic and benzoxazole compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[10][11][12]

  • Dimethyl Sulfoxide (DMSO) : DMSO is not considered highly toxic, but it can readily penetrate the skin and may carry dissolved substances along with it.[4][8] Therefore, any substance dissolved in DMSO should be treated as if it has enhanced dermal permeability.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A lab coat.

All procedures should be performed within a certified chemical fume hood or in a well-ventilated laboratory space.

Detailed Dissolution Protocol

This protocol outlines the steps to prepare a 10 mM stock solution. Calculations can be adjusted for different target concentrations.

Materials and Equipment
Reagents & ConsumablesEquipment
6-Nitro-1,2-benzoxazole-3-carboxamideAnalytical Balance (readable to 0.1 mg)
Anhydrous DMSO (≥99.9% purity)Calibrated Micropipettes (P200, P1000)
Sterile 1.5 mL or 2.0 mL Microcentrifuge TubesVortex Mixer
Sterile, Nuclease-Free Pipette TipsWater Bath Sonicator (recommended)
Step-by-Step Procedure

Step 1: Pre-Protocol Preparations Allow the vial containing the powdered 6-Nitro-1,2-benzoxazole-3-carboxamide and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation from the air.[4]

Step 2: Calculation of Required Mass To prepare 1 mL of a 10 mM stock solution:

  • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Calculation: Mass (mg) = 0.010 mol/L x 0.001 L x 207.14 g/mol x 1000 mg/g = 2.07 mg

Step 3: Weighing the Compound Place a new, sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 2.07 mg (or the calculated amount) of the compound directly into the tube.

Step 4: Addition of DMSO Using a calibrated micropipette with a sterile tip, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[4]

Step 5: Facilitating Dissolution This is the most critical phase of the protocol.

  • Vortexing: Close the tube cap tightly and vortex the solution vigorously for 60 seconds.[4]

  • Visual Inspection: Hold the tube up to a light source to check for any undissolved particles or sediment. The solution should be completely clear.

  • Sonication (If Necessary): If particles remain, place the tube in a water bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which helps to break apart compound aggregates and enhance dissolution.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, gentle warming to 37°C can be attempted. Caution: This step should only be used if the thermal stability of the compound is known. Overheating can lead to degradation.

Protocol Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps A Equilibrate Compound & DMSO B Calculate Mass (e.g., 2.07 mg for 10 mM) A->B C Weigh Compound into Microtube B->C D Add Anhydrous DMSO (1 mL) C->D E Vortex (60 seconds) D->E F Visually Inspect E->F G Sonicate (5-10 mins) F->G No H Solution Clear? F->H Yes G->F H->F No, continue dissolution I Aliquot into Single-Use Volumes H->I Yes J Store at -20°C or -80°C I->J

Caption: Workflow for dissolving 6-Nitro-1,2-benzoxazole-3-carboxamide in DMSO.

Quality Control, Storage, and Best Practices

Proper handling post-dissolution is essential to maintain the integrity of the stock solution.

  • Quality Control: The primary quality control measure is a visual inspection. A successfully prepared stock solution will be clear, with no visible particulates or haze.

  • Aliquoting and Storage: Once fully dissolved, the stock solution should be immediately aliquoted into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduce moisture into the stock.[4] Store aliquots at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage, always protected from light.[4]

  • Preparing Working Solutions: When preparing aqueous working solutions for assays, "precipitation shock" can occur if the DMSO stock is diluted too rapidly into a buffer.

    • Best Practice: To mitigate this, perform serial dilutions of the concentrated stock in pure DMSO first to get closer to the final concentration before adding it to the aqueous medium.

    • Cell-Based Assays: For cellular experiments, it is crucial to ensure the final concentration of DMSO in the culture medium is low enough to avoid cytotoxicity, typically below 0.5%, and ideally below 0.1%.[13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[13]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient mechanical agitation.2. DMSO has absorbed moisture (not anhydrous).3. Target concentration is above the solubility limit.1. Increase vortexing time and/or sonicate for a longer duration.2. Discard the current DMSO and use a fresh, sealed bottle of anhydrous DMSO.3. Prepare a new solution at a lower concentration.
Solution is clear initially but forms precipitate over time. 1. Solution is supersaturated.2. Moisture was introduced into the stock vial.3. Compound degradation.1. The stock concentration is too high for stable storage. Re-prepare at a lower concentration.2. Ensure caps are sealed tightly and always aliquot to prevent repeated opening of the main stock.3. Prepare fresh stock solutions more frequently.
Compound precipitates upon dilution into aqueous buffer. 1. Poor aqueous solubility of the compound.2. Rapid change in solvent polarity ("precipitation shock").1. This is an intrinsic property. Consider formulation strategies like using co-solvents (if assay permits) or cyclodextrins.[3][14]2. Perform stepwise dilutions. Add the DMSO stock to the buffer while vortexing the buffer to ensure rapid mixing.[13]

References

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Pranomed. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • Fine-Chem. (2024, September 9). Innovative Applications of DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • MCE. (n.d.). Compound Handling Instructions.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • gChem. (n.d.). Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio.
  • Smolecule. (2023, August 16). Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • PubChem. (n.d.). 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis.
  • Sigma-Aldrich. (n.d.). 6-nitro-1,3-benzoxazole-2-thiol | 14541-93-6.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • CDH Fine Chemical. (n.d.). 6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • ResearchGate. (2013, April 27). How can I eliminate the DMSO from my product ? Distillation under reduced pressure is not available and the product is soluble in nonpolar solvents.
  • FINETECH INDUSTRY LIMITED. (n.d.). methyl 6-nitro-1,2-benzoxazole-3-carboxylate | CAS: 5453-86-1 | Chemical Product.
  • BLDpharm. (n.d.). 35879-97-1|6-Nitro-1,2-benzoxazole-3-carboxamide.
  • Key Organics. (n.d.). 6-nitro-1,2-benzoxazole-3-carboxylic acid.
  • PubChem. (n.d.). 6-Nitro-1,2-benzoxazole-3-carboxylic acid | C8H4N2O5 | CID 39228.
  • MDPI. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • ChemBK. (2024, April 9). 6-NITRO-1,3-BENZOXAZOLE.
  • Benchchem. (n.d.). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
  • Scribd. (n.d.). Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride.
  • Global Research Online. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
  • PMC. (n.d.). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.

Sources

Application

Application Notes and Protocols: 6-Nitro-1,2-benzoxazole-3-carboxamide as a Potent Inhibitor of Src Family Kinases

Introduction: Targeting a Key Regulator of Cellular Signaling The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Regulator of Cellular Signaling

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of SFK activity, particularly of the proto-oncogene c-Src, is a hallmark of various human cancers and inflammatory diseases, making it a critical target for therapeutic intervention.[1][3] The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] This has led to the investigation of novel benzoxazole derivatives as potential enzyme inhibitors.

This document provides detailed application notes for the characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide , a novel small molecule, as a hypothetical inhibitor of Src kinase. We present a logical workflow, from initial biochemical validation to cellular-level functional assessment, designed to rigorously evaluate its inhibitory potential.

Mechanism of Action: A Hypothetical Model

While the precise mechanism is under investigation, it is hypothesized that 6-Nitro-1,2-benzoxazole-3-carboxamide acts as an ATP-competitive inhibitor of Src kinase. The benzoxazole core likely orients the molecule within the hydrophobic ATP-binding pocket of the kinase domain. The carboxamide and nitro- functionalities are predicted to form critical hydrogen bonds and electrostatic interactions with key residues in the hinge region, preventing ATP binding and subsequent substrate phosphorylation. This inhibition of Src activity is expected to block downstream signaling cascades, such as the Ras/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby affecting cell proliferation and survival.[7]

cluster_0 Src Kinase Inhibition by 6-Nitro-1,2-benzoxazole-3-carboxamide Compound 6-Nitro-1,2-benzoxazole-3-carboxamide ATP_Pocket Src ATP-Binding Pocket Compound->ATP_Pocket Binds Competitively pSubstrate Phosphorylated Substrate ATP_Pocket->pSubstrate Phosphorylation Inhibited ATP ATP ATP->ATP_Pocket Blocked Substrate Protein Substrate Signaling Downstream Signaling pSubstrate->Signaling Pathway Blocked

Caption: Hypothetical mechanism of Src kinase inhibition.

Biochemical Validation: In Vitro Kinase Inhibition Assay

The primary step in characterizing an enzyme inhibitor is to determine its direct effect on the purified enzyme. A radiometric in vitro kinase assay is considered the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[8][9]

Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a generic peptide substrate by Src kinase.

Materials and Reagents:

  • Active, purified human Src kinase (e.g., MilliporeSigma, ProQinase).

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • 6-Nitro-1,2-benzoxazole-3-carboxamide (test compound).

  • [γ-³²P]ATP (PerkinElmer).

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP (non-radioactive).

  • 96-well microplates.

  • Phosphocellulose filter plates (e.g., Millipore MAPH).

  • 2M Orthophosphoric acid.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Nitro-1,2-benzoxazole-3-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the Kinase Reaction Buffer to achieve the desired final assay concentrations (ensure final DMSO concentration is ≤1%).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of Kinase Reaction Buffer.

    • 5 µL of diluted test compound or vehicle (DMSO) for controls.

    • 10 µL of Src kinase diluted in Kinase Reaction Buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATP/substrate mix (containing non-radioactive ATP, [γ-³²P]ATP, and peptide substrate) to each well. The final ATP concentration should be at or near the Km for Src to accurately determine IC₅₀ values for ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2M orthophosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate 3-4 times with 0.75 M orthophosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity Assessment

Demonstrating that the compound affects Src kinase activity within a cellular context is a critical next step. This validates that the compound is cell-permeable and engages its target in a biological system.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13] Inhibition of Src, a key driver of cell growth, is expected to reduce cell proliferation.

Materials and Reagents:

  • A cancer cell line with known Src dependency (e.g., HCT-116).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • 96-well cell culture plates.

  • 6-Nitro-1,2-benzoxazole-3-carboxamide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 6-Nitro-1,2-benzoxazole-3-carboxamide. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[14][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][12]

Protocol 3: Western Blot for Phospho-Substrate

To provide direct evidence of target engagement in cells, this protocol assesses the phosphorylation state of a known Src substrate, such as Focal Adhesion Kinase (FAK) at Tyrosine 397.[16]

Materials and Reagents:

  • Cell line and culture reagents as in Protocol 2.

  • 6-Nitro-1,2-benzoxazole-3-carboxamide.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17][18]

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).[17][18]

  • Primary antibodies: Rabbit anti-phospho-FAK (Tyr397), Rabbit anti-total FAK, and a loading control (e.g., Mouse anti-GAPDH).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total FAK and a loading control like GAPDH.

cluster_workflow Experimental Workflow A Protocol 1: In Vitro Src Kinase Assay D Determine IC₅₀ A->D Biochemical Potency B Protocol 2: Cellular Proliferation (MTT) Assay E Determine GI₅₀ B->E Cellular Potency C Protocol 3: Western Blot (Phospho-Substrate) F Confirm Target Engagement C->F Mechanism Validation

Caption: Workflow for inhibitor characterization.

Quantitative Data Summary

The following table presents hypothetical data obtained from the described protocols, illustrating the expected outcomes for a potent and selective Src inhibitor.

Assay TypeTarget/Cell LineParameterValue
Biochemical Assay Purified Src KinaseIC₅₀50 nM
Purified Related Kinase (e.g., Lck)IC₅₀> 1 µM
Cellular Assay HCT-116GI₅₀ (72 hr)250 nM
Target Engagement HCT-116p-FAK (Tyr397) InhibitionDose-dependent reduction

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing 6-Nitro-1,2-benzoxazole-3-carboxamide as a putative Src kinase inhibitor. By systematically progressing from direct biochemical assays to functional cellular assessments, researchers can confidently determine the compound's potency, cellular efficacy, and mechanism of action. This multi-faceted approach ensures a thorough and reliable evaluation, crucial for the advancement of promising new enzyme inhibitors in drug discovery pipelines.

References

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]

  • Sino Biological. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Assay-pedia. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Tallman, K. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 145-150. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. Retrieved from [Link]

  • protocols.io. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis. Retrieved from [Link]

  • Arkivoc. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from [Link]

  • Taylor & Francis. (2023, August 21). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]

Sources

Method

6-Nitro-1,2-benzoxazole-3-carboxamide in high-throughput screening assays

The 6-nitro-1,2-benzoxazole-3-carboxamide (6-NBOC) scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic core, an electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-nitro-1,2-benzoxazole-3-carboxamide (6-NBOC) scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic core, an electron-withdrawing nitro group, and a hydrogen-bond-donating/accepting carboxamide, this building block provides an optimal vector for exploring chemical space.

This application note details the mechanistic rationale and validated High-Throughput Screening (HTS) protocols for evaluating 6-NBOC-derived libraries, specifically focusing on their proven utility in targeting Hypoxia-Inducible Factor (HIF)-1α[1] and Rho-associated protein kinase (ROCK)[2].

Mechanistic Rationale: The 6-NBOC Scaffold in HTS

The success of 6-NBOC in HTS campaigns stems from its unique physicochemical properties. The benzoxazole core acts as a bioisostere for purine or indole rings, allowing it to efficiently occupy the ATP-binding pockets of kinases such as ROCK[2]. The 3-carboxamide moiety serves as a critical hinge-binding motif, establishing stable hydrogen bonds with the kinase backbone.

Furthermore, the 6-nitro group acts as an electronic modulator that increases binding affinity in hydrophobic pockets and serves as a synthetic handle. In hit-to-lead optimization, the nitro group is frequently reduced to an amine to generate spirocycloheptanes or fused ring pyrimidones, which have shown potent efficacy against cardiovascular diseases[2] and Hepatitis B Virus (HBV) capsid assembly[3].

HTS_Workflow Lib 6-NBOC Scaffold Library Assay1 HIF-1α Dual-Luciferase (Cell-Based) Lib->Assay1 Assay2 ROCK TR-FRET (Biochemical) Lib->Assay2 Hit1 HIF-1α Hits IC50 < 100 nM Assay1->Hit1 Hit2 ROCK Hits Selective Inhibition Assay2->Hit2 Lead Hit-to-Lead Optimization Hit1->Lead Hit2->Lead

Fig 1: HTS workflow for 6-NBOC scaffold screening across cell-based and biochemical assays.

Protocol 1: Cell-Based Dual-Luciferase HTS for HIF-1α Inhibitors

Causality & Logic: HIF-1α is a master transcriptional regulator that upregulates VEGF and EPO under hypoxic conditions, driving tumor metastasis[1]. Because HIF-1α regulation relies on complex intracellular machinery (e.g., VHL-mediated ubiquitination), biochemical assays are insufficient. A cell-based reporter assay is mandatory.

The Self-Validating System: We utilize a dual-luciferase reporter system. HEK293T cells are co-transfected with an HRE-driven Firefly luciferase (the primary target readout) and a constitutively active CMV-driven Renilla luciferase. If a 6-NBOC derivative is broadly cytotoxic, both luminescent signals will drop. A true positive hit will selectively suppress the Firefly signal while maintaining the Renilla signal, effectively eliminating false positives caused by compound toxicity[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T cells at a density of

    
     cells/well in 384-well white opaque microplates to minimize optical crosstalk.
    
  • Transfection: Co-transfect cells with HIF-1α (P2A), Renilla, and HRE-firefly luciferase plasmids using a lipid-based transfection reagent. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[1].

  • Compound Transfer: Using an acoustic liquid handler, transfer 6-NBOC library compounds to achieve a final concentration range of 10 µM to 1 nM. Ensure the final DMSO concentration remains

    
     0.5% to prevent solvent-induced stress.
    
  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (1% O₂) and incubate for an additional 24 hours[1].

  • Detection:

    • Add 10 µL of Firefly luciferase substrate. Incubate for 10 minutes and read luminescence.

    • Add 10 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction. Read luminescence.

  • Data Processing: Calculate the normalized response ratio (Firefly/Renilla). Use YC-1 as a positive control reference.

Mechanism Hypoxia Hypoxia / O2 Stress HIF HIF-1α Accumulation Hypoxia->HIF Gene VEGF/PDK1 Expression HIF->Gene Drug 6-NBOC Derivatives Drug->HIF Inhibits

Fig 2: Mechanism of action for 6-NBOC derivatives inhibiting HIF-1α-mediated transcription.

Protocol 2: Biochemical TR-FRET Assay for ROCK Inhibition

Causality & Logic: ROCK is a critical kinase implicated in hypertension and atherosclerosis[2]. Nitro-aromatic compounds like 6-NBOC often exhibit intrinsic auto-fluorescence, which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a temporal delay before signal acquisition, allowing short-lived compound auto-fluorescence to decay while capturing the long-lived lanthanide (Europium) emission.

The Self-Validating System: To ensure the assay specifically identifies ATP-competitive inhibitors, the ATP concentration is strictly maintained at its apparent


 (5 µM). The assay includes a robust internal validation matrix: a no-enzyme control to establish the baseline background and a reference curve using the known ROCK inhibitor Y-27632 to verify assay sensitivity and reproducibility[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase assay buffer containing 20 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.015% Brij-35 (to prevent non-specific plastic binding), and 4 mM DTT (to maintain cysteine residues in a reduced state)[4].

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of a master mix containing ROCK1 enzyme and 1.5 µM of the peptide substrate (FITC-AHA-AKRRRLSSLRA-OH)[4].

  • Compound Addition: Pin-tool transfer 6-NBOC compounds dissolved in DMSO.

  • Initiation: Add 5 µL of 5 µM ATP to initiate the kinase reaction. Centrifuge briefly and incubate for 60 minutes at room temperature[4].

  • Termination & Detection: Stop the reaction by adding 10 µL of a detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Incubate for 60 minutes. Read the TR-FRET signal on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Quantitative Data Presentation

The following table summarizes the benchmark metrics required to validate the HTS assays when screening 6-NBOC libraries. Maintaining a Z'-Factor


 is critical for declaring the assay ready for high-throughput execution.
Assay ParameterHIF-1α Dual-LuciferaseROCK TR-FRET Kinase
Microplate Format 384-well White Opaque384-well Low-Volume Black
Signal Window (S/B) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Z'-Factor


Positive Control YC-1 (

)
Y-27632 (

)
Primary Readout Luminescence (Dual-Glo)TR-FRET Ratio (665 nm / 615 nm)
Hit Threshold

inhibition at 10 µM

inhibition at 10 µM
Lead Compound Efficacy

[1]
Significant BP reduction in vivo

References

1.[1] Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC, nih.gov. Available at:[Link] 2.[3] WO2020182990A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases - Google Patents, google.com. Available at: 3.[2] US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents, google.com. Available at: 4.[4] WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents, google.com. Available at:

Sources

Application

experimental design for testing 6-Nitro-1,2-benzoxazole-3-carboxamide in cell culture

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro evaluation of 6-Nitro-1,2-benzoxazole-3-carboxamide. The structure is designed to logically progress from foundational cha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro evaluation of 6-Nitro-1,2-benzoxazole-3-carboxamide. The structure is designed to logically progress from foundational characterization to mechanistic investigation, ensuring that each phase of testing is built upon robust, validated data. The protocols herein emphasize the principles of causality and self-validation, critical for generating reliable and interpretable results in drug discovery research.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules with applications as antifungal, antioxidant, antiallergic, and antitumor agents.[1][2] The incorporation of a nitro group (-NO₂), a potent electron-withdrawing moiety, into the benzoxazole core can significantly modulate a compound's physicochemical properties and biological activity.[3] Specifically, nitroaromatic compounds have been associated with enhanced anticancer and antimicrobial properties, often linked to their ability to undergo bioreduction and induce cellular oxidative stress.[3]

This application note details a multi-phased experimental plan for the in-vitro characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide, a novel compound within this promising class. The objective is to establish a foundational understanding of its biological activity, beginning with broad cytotoxicity screening and progressing toward elucidation of its cellular mechanism of action.

Compound Profile: 6-Nitro-1,2-benzoxazole-3-carboxamide

Structure: A 1,2-benzoxazole core functionalized with a nitro group at the 6-position and a carboxamide group at the 3-position.

Physicochemical Properties: Based on structurally related compounds, 6-Nitro-1,2-benzoxazole-3-carboxamide is predicted to have low aqueous solubility.[4][5] The planar, fused ring structure and the hydrophobic nitro group contribute to strong intermolecular forces, making it challenging for water to effectively solvate the molecule.[4] Therefore, an organic solvent is required for initial solubilization.

Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][6]

Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][5] Protect from light.

Phase 1: Foundational Assays - Determining Cytotoxicity and IC₅₀

The primary goal of this phase is to determine the concentration-dependent effect of the compound on cell viability. This establishes the cytotoxic potential and calculates the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing all subsequent experiments.

Protocol 1.1: Preparation of Stock Solutions and Vehicle Controls

This is the most critical step due to the compound's poor aqueous solubility. Incorrect preparation can lead to precipitation and highly variable results.

  • Weighing: Accurately weigh a precise amount of 6-Nitro-1,2-benzoxazole-3-carboxamide powder using an analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously for 2-5 minutes. If necessary, use a brief sonication in a water bath to aid dissolution.[4] Visually confirm that the solution is clear and free of any particulate matter.

  • Serial Dilutions (in DMSO): Create a series of intermediate stock solutions by performing serial dilutions from the primary stock using 100% DMSO. This minimizes the amount of DMSO added to the final culture wells.

  • Vehicle Control: The vehicle control for all experiments will be DMSO at the same final concentration used for the highest dose of the test compound. It is crucial to determine the maximum tolerated DMSO concentration for each cell line, which should generally not exceed 0.5% (v/v).[5]

Protocol 1.2: Cell Line Selection and Culture
  • Selection Rationale:

    • Cancer Cell Lines: Based on the known anticancer activity of benzoxazoles, a panel of cancer cell lines is recommended.[2][7] For example, the HCT116 human colorectal carcinoma cell line has been used to evaluate other benzoxazole derivatives.[2]

    • Non-Cancerous Control: Include a non-cancerous cell line (e.g., L929 fibroblast cells or MCF-10A breast epithelial cells) to assess for selective cytotoxicity against cancer cells.[7]

  • Standard Culture: Culture all cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating for an experiment.

Workflow for In-Vitro Compound Testing

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Cellular Response cluster_phase3 Phase 3: Mechanism of Action Compound Weigh Compound Stock Prepare 10mM Stock in 100% DMSO Compound->Stock Dosing Dose-Response Treatment (e.g., 0.1 to 100 µM) Stock->Dosing Plating Plate Cells (e.g., HCT116, L929) Plating->Dosing Assay1 MTT / Resazurin Assay (24-72h) Dosing->Assay1 IC50 Calculate IC₅₀ Value Assay1->IC50 Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Assay) IC50->Apoptosis Proliferation Cell Proliferation (EdU / BrdU Assay) IC50->Proliferation ROS ROS Production Assay (e.g., DCFDA) Apoptosis->ROS MoA Other MoA Assays (e.g., Topoisomerase II) Apoptosis->MoA

Caption: General experimental workflow for testing 6-Nitro-1,2-benzoxazole-3-carboxamide.

Protocol 1.3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media. Add 100 µL of fresh media containing the compound at various concentrations (e.g., 8-10 concentrations in a semi-log series, such as 0.01 to 100 µM). Include wells for "untreated" and "vehicle control" (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background (media only) absorbance.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Primary Stock Conc. 10-50 mM in DMSOHigh concentration minimizes final DMSO percentage in culture.
Final DMSO Conc. ≤ 0.5% (v/v)Avoids solvent-induced cytotoxicity.[5]
Dose Range 0.01 µM - 100 µMA wide range is necessary to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.

Phase 2: Elucidating the Cellular Response

Once the IC₅₀ is established, the next phase investigates how the compound affects the cells. Key questions are whether it induces programmed cell death (apoptosis) or slows down cell division (anti-proliferative effects). These experiments should be conducted at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

Protocol 2.1: Apoptosis vs. Necrosis Assay (Annexin V / Propidium Iodide)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in a 6-well plate and treat with the compound and controls for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stain.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Phase 3: Investigating the Mechanism of Action (MoA)

Based on the structure of 6-Nitro-1,2-benzoxazole-3-carboxamide, a plausible MoA involves the induction of oxidative stress due to the nitroaromatic moiety.[3]

Protocol 3.1: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) which fluoresces when oxidized by ROS.

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with DCFDA dye according to the manufacturer's protocol (e.g., 10 µM for 30-60 minutes at 37°C).

  • Treatment: Wash cells and add media containing the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 1, 3, 6 hours) using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular ROS.

Dose-Response Curve Visualization

G Conceptual Dose-Response Curve xaxis Log [Compound Concentration] yaxis Cell Viability (%) origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC₅₀ p4->ic50_x ic50_y 50% p4->ic50_y p6 p5->p6 p7 p6->p7 y_100 100% y_0 0%

Caption: Visualization of a typical sigmoidal dose-response curve used to derive the IC₅₀.

References

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ozturk, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. [Link]

  • Ponomareva, O. N., et al. (2018). Effect of nitro groups on the fungicidal activity of benzoxazole. Vestnik of OrelGAU. [Link]

  • Singh, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Parrino, B., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • Kornicka, A., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • ResearchGate. Physical properties of the benzoxazole derivatives. [Link]

  • Singh, S., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. Benzoxazole. [Link]

  • ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE. [Link]

  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Quantitative Analysis of 6-Nitro-1,2-benzoxazole-3-carboxamide

Abstract This document provides detailed analytical procedures for the accurate quantification of 6-Nitro-1,2-benzoxazole-3-carboxamide, a compound belonging to the benzoxazole class of heterocycles. Benzoxazole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical procedures for the accurate quantification of 6-Nitro-1,2-benzoxazole-3-carboxamide, a compound belonging to the benzoxazole class of heterocycles. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical methods for their characterization and quantification in various matrices.[1][2][3] We present a primary method utilizing Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), which is broadly accessible and provides excellent performance for purity and assay testing. Additionally, a highly sensitive and specific confirmatory method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is outlined for trace-level analysis or quantification in complex biological matrices. Both methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[4][5][6]

Introduction and Scientific Background

6-Nitro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core, a structure known for a wide range of biological activities. The presence of a nitro group, an electron-withdrawing functionality, and a carboxamide group significantly influences the molecule's physicochemical properties, such as polarity, solubility, and chromophoric activity. Accurate quantification is a critical step in drug discovery, development, and quality control, enabling researchers to determine concentration, assess purity, and perform stability studies.

The analytical challenge lies in developing a method that is not only accurate and precise but also specific and robust. The methods detailed herein are based on established chromatographic principles and are tailored to the structural characteristics of the analyte.

Physicochemical Properties of 6-Nitro-1,2-benzoxazole-3-carboxamide

Understanding the analyte's properties is fundamental to method development. The following table summarizes key characteristics, which inform the choice of analytical column, mobile phase, and detection parameters.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₈H₅N₃O₄Used to calculate the exact molecular weight.
Molecular Weight 207.14 g/mol Essential for preparing standard solutions of known concentration and for mass spectrometry.
Structure Aromatic, contains nitro and amide groupsThe aromatic rings and nitro group create a strong chromophore, making UV detection highly suitable. The overall structure suggests moderate polarity, ideal for reverse-phase chromatography.
UV Absorbance (λmax) Est. 250-320 nmThe extended conjugation provided by the benzoxazole ring system and the nitro group is expected to result in strong UV absorbance. An empirical scan is required to determine the precise maximum (λmax) for optimal sensitivity, but detection at 254 nm is a common and effective starting point for nitroaromatics.[7][8]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)Dictates the choice of solvent for preparing stock standards and samples. Acetonitrile and methanol are ideal as they are also common HPLC mobile phase components.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and robustness.[9][10] This method separates analytes based on their hydrophobicity through differential partitioning between a non-polar stationary phase and a polar mobile phase.

Principle and Causality of Method Design

The selected method employs a C18 stationary phase, which is a non-polar matrix consisting of silica particles bonded with 18-carbon alkyl chains.[11][10] 6-Nitro-1,2-benzoxazole-3-carboxamide, being a moderately polar compound, will be retained on this column. The mobile phase consists of a polar mixture of water and acetonitrile. By gradually increasing the proportion of the organic solvent (acetonitrile), the mobile phase becomes more non-polar, which reduces the analyte's retention and elutes it from the column. The addition of 0.1% formic acid to the mobile phase serves a critical purpose: it maintains a consistent low pH to suppress the potential ionization of any acidic or basic functional groups, thereby ensuring a single, sharp, and symmetrical chromatographic peak.[12]

Experimental Protocol: RP-HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

  • Reference standard of 6-Nitro-1,2-benzoxazole-3-carboxamide (≥98% purity).

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: Methanol or Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30% to 80% B15-17 min: 80% B17.1-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or empirically determined λmax)
Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing std_prep Standard Preparation (Stock & Working Dilutions) cal Inject Calibration Curve (Bracketing Standards) std_prep->cal smp_prep Sample Preparation (Dissolution in Diluent) run Inject Samples smp_prep->run mob_prep Mobile Phase Preparation (Aqueous & Organic) hplc HPLC System (Pump, Autosampler, Column, Detector) mob_prep->hplc cds Chromatography Data System (CDS) hplc->cds integ Peak Integration & Identification cds->integ quant Quantification (Regression Analysis) integ->quant report Final Report (Concentration, Purity) quant->report

Fig 1. General workflow for HPLC-based quantification.
Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][13] The validation process provides a high degree of assurance that the method will consistently yield accurate and precise results.

Validation_Pyramid cluster_top Assay Characteristics cluster_middle cluster_bottom Accuracy Accuracy (% Recovery) Specificity Specificity (Peak Purity) Linearity Linearity (r² ≥ 0.999) Range Range Precision Precision (RSD%) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness

Fig 2. Core validation parameters based on ICH Q2(R1).

Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity across the analyte peak.The analyte peak should be free from interference at its retention time. Peak purity index should be >990.
Linearity Analyze calibration standards at ≥5 concentration levels. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified lower and upper concentration limits.Typically 80% to 120% of the target assay concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze ≥6 replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards or from the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.System suitability parameters remain within acceptable limits. Results are not significantly affected.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity (e.g., pharmacokinetic studies) or higher specificity (e.g., analysis in complex matrices like plasma), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[14][15]

Principle

LC-MS/MS combines the separation power of HPLC with the detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) isolates the precursor ion (the ionized molecule of the analyte). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is isolated and detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, leading to exceptional sensitivity and accuracy.[16][17]

Protocol Outline: LC-MS/MS
  • LC Method: The HPLC method described in Section 2 can be directly adapted. Often, lower flow rates (0.4-0.6 mL/min) and smaller column diameters (2.1 mm) are used to enhance MS sensitivity.

  • Analyte Tuning: Infuse a standard solution of 6-Nitro-1,2-benzoxazole-3-carboxamide directly into the mass spectrometer to determine the optimal ionization parameters.

    • Ionization Mode: Test both positive (ESI+) and negative (ESI-) modes. The presence of the amide and benzoxazole nitrogen atoms makes ESI+ a strong candidate for forming the protonated molecule, [M+H]⁺.

    • Precursor Ion: In Q1 full scan mode, identify the [M+H]⁺ ion (m/z 208.0).

    • Product Ion Scan: Select the precursor ion (m/z 208.0) with Q1 and scan Q3 to identify the most stable and abundant fragment ions produced in the collision cell.

  • MRM Method Development:

    • Select at least two MRM transitions (precursor → product). One is used for quantification (quantifier), and the second for confirmation (qualifier).

    • Optimize collision energy for each transition to maximize signal intensity.

  • Internal Standard: For ultimate accuracy, use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₃, ¹⁵N-labeled analyte). The SIL standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression, allowing for highly reliable correction.[17]

  • Validation: The method must be validated similarly to the HPLC-UV method, but with criteria appropriate for bioanalytical methods if applicable (e.g., FDA guidance), focusing on parameters like matrix effect, recovery, and stability.

Conclusion

This application note details two robust and reliable methods for the quantification of 6-Nitro-1,2-benzoxazole-3-carboxamide. The primary RP-HPLC-UV method is well-suited for routine analysis in quality control and research settings, offering a balance of performance, accessibility, and cost-effectiveness. For applications demanding superior sensitivity and specificity, the confirmatory LC-MS/MS method provides an orthogonal technique capable of trace-level quantification even in challenging matrices. The successful implementation and validation of these protocols will ensure the generation of high-quality, defensible analytical data, supporting the advancement of research and development involving this compound.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • ResearchGate. (2026). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. [Link]

  • ICH. Quality Guidelines. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • SpringerLink. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Mol-Instincts. 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis. [Link]

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. [Link]

  • Shimadzu. A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. [Link]

  • ResearchGate. (2026). Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Meat, Shrimp, and Fish.... [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

Sources

Application

Application Notes &amp; Protocols for 6-Nitro-1,2-benzoxazole-3-carboxamide in Cancer Cell Line Investigations

Foreword: A Framework for Investigating a Novel Benzoxazole Derivative The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Framework for Investigating a Novel Benzoxazole Derivative

The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] The introduction of a nitro group, a strong electron-withdrawing moiety, has been consistently linked to enhanced cytotoxic and pro-apoptotic activity in various heterocyclic systems.[3][4]

This document provides a comprehensive guide for researchers investigating the anticancer potential of 6-Nitro-1,2-benzoxazole-3-carboxamide . As specific literature on this exact carboxamide derivative is limited, this guide synthesizes established findings from closely related analogs—including nitro-benzoxazole esters and other substituted benzoxazoles—to propose likely mechanisms of action and to provide robust, field-proven protocols for its evaluation in cancer cell lines. Our objective is to equip researchers with a scientifically-grounded framework to systematically explore this promising compound.

Part 1: Hypothesized Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of related benzoxazole and nitroaromatic compounds, 6-Nitro-1,2-benzoxazole-3-carboxamide is postulated to exert its anticancer effects through several key signaling pathways. The primary hypotheses center on the induction of programmed cell death (apoptosis) and the disruption of critical cell survival and proliferation signaling.

Primary Hypothesis: Induction of Caspase-Mediated Apoptosis

A recurring mechanism for substituted benzoxazoles is the induction of apoptosis.[5][6][7] Studies on 2-(substituted phenyl)-6-nitrobenzoxazole derivatives have demonstrated potent cytotoxic effects against non-small cell lung cancer (A549) cells, with molecular docking studies suggesting a direct interaction with caspase-3 , a key executioner enzyme in the apoptotic cascade.[2]

We hypothesize that 6-Nitro-1,2-benzoxazole-3-carboxamide triggers the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[8]

Secondary Hypothesis: Inhibition of Pro-Survival Kinase Pathways

Many cancers exhibit hyperactivated survival signaling to evade apoptosis. Benzoxazole derivatives have been shown to target these pathways. For instance, the derivative K313 effectively suppresses the mTOR/p70S6K pathway in leukemia and lymphoma cells, leading to cell cycle arrest and apoptosis.[5] A plausible mechanism for 6-Nitro-1,2-benzoxazole-3-carboxamide could involve the inhibition of key nodes within the PI3K/Akt/mTOR axis, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3]

Exploratory Hypothesis: Modulation of Other Known Benzoxazole Targets

The benzoxazole scaffold is versatile and has been associated with other anticancer mechanisms that warrant investigation:

  • Glutathione S-Transferase (GST) Inhibition: Certain nitro-benzoxadiazole derivatives are potent inhibitors of GSTP1-1, an enzyme overexpressed in many drug-resistant tumors.[9][10] Inhibition of GSTP1-1 disrupts its interaction with JNK, leading to the activation of the MAPK signaling pathway and apoptosis.[9]

  • Histone Deacetylase (HDAC) Inhibition: 1,2-benzisoxazoles linked to a 1,2,3-triazole moiety have demonstrated efficacy against acute myeloid leukemia (AML) by inhibiting HDACs, leading to increased acetylation of histones and tubulin.[11]

Proposed_Mechanisms_of_6_Nitro_1_2_benzoxazole_3_carboxamide cluster_apoptosis Hypothesis 1: Apoptosis Induction cluster_kinase Hypothesis 2: Kinase Inhibition Compound 6-Nitro-1,2-benzoxazole-3-carboxamide Casp3 Caspase-3 Compound->Casp3 Direct Activation? (Docking Suggests) Bax Bax/Bak Compound->Bax Upregulation? Bcl2 Bcl-2/Bcl-xL Compound->Bcl2 Downregulation? mTOR mTOR Compound->mTOR Inhibition Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp9->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Survival & Proliferation p70S6K->Proliferation

Caption: Hypothesized signaling pathways affected by 6-Nitro-1,2-benzoxazole-3-carboxamide.

Part 2: Experimental Workflow & Protocols

A systematic in-vitro evaluation is critical to validate the compound's efficacy and elucidate its mechanism. The following workflow provides a logical progression from broad cytotoxicity screening to specific mechanistic assays.

Experimental_Workflow Start Compound Synthesis & Characterization Step1 Protocol 1: Cell Viability Assay (MTT) - Select Cancer Cell Lines - Determine IC50 Values Start->Step1 Step2 Protocol 2: Apoptosis Assay (Annexin V) - Confirm Apoptotic Cell Death - Quantify Early/Late Apoptosis Step1->Step2 Using IC50 & 2x IC50 concentrations Step3 Protocol 3: Western Blot Analysis - Probe Key Protein Targets - Validate Signaling Pathway Step2->Step3 Confirm protein-level changes End Mechanistic Conclusion & Further Studies Step3->End

Caption: A logical workflow for the in-vitro evaluation of the test compound.

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells. This protocol is standard for assessing a compound's cytotoxic potential and determining its half-maximal inhibitory concentration (IC50).[4][12][13]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, DU-145, MV4-11)[1][2][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-Nitro-1,2-benzoxazole-3-carboxamide (stock solution in DMSO, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

    • Causality Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. A common range is 0.1, 1, 5, 10, 25, 50, 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Controls: Include "untreated" wells (medium with DMSO vehicle, matching the highest concentration used) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Causality Note: A 48 or 72-hour endpoint is typically sufficient to observe significant effects on cell proliferation and viability for many small molecule inhibitors.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.

    • Causality Note: During this time, only viable cells with active mitochondria can reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average OD of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (OD_treated / OD_vehicle_control) * 100

  • Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell Line Tissue of Origin Predicted Sensitivity Calculated IC50 (µM)
A549Lung CarcinomaHigh (based on analogs)[2][Experimental Data]
MCF-7Breast AdenocarcinomaModerate (general screen)[1][Experimental Data]
DU-145Prostate CarcinomaModerate (general screen)[1][Experimental Data]
MV4-11Acute Myeloid LeukemiaHigh (based on analogs)[11][Experimental Data]
MRC-5Normal Lung FibroblastLow (Control for selectivity)[1][Experimental Data]
Caption: Template table for summarizing IC50 data across various cell lines.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only enters cells with compromised membranes (late apoptotic and necrotic cells).[5][7]

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50) and vehicle control for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using a gentle enzyme like TrypLE (avoiding EDTA which can interfere with Annexin V binding). Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Causality Note: Washing removes residual medium and serum proteins that could interfere with the staining process. Cold PBS helps maintain membrane integrity.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality Note: Incubation in the dark is crucial as FITC is light-sensitive.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A significant increase in the population of the lower-right and upper-right quadrants in compound-treated cells compared to the control indicates apoptosis induction.

Protocol 3: Mechanistic Validation by Western Blot Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. This is essential for validating the hypotheses generated in Part 1 by examining the expression and activation state of key proteins in the apoptotic and survival signaling pathways.[5][14]

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50) and vehicle control for a relevant time course (e.g., 6, 12, 24 hours).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Housekeeping Protein: Always probe for a housekeeping protein like β-actin or GAPDH to ensure equal protein loading across all lanes.

Data Interpretation:

  • Apoptosis: Look for a decrease in the full-length (pro) forms of Caspase-3 and PARP, and a corresponding increase in their cleaved (active) forms.

  • Kinase Inhibition: Look for a decrease in the phosphorylated (active) forms of Akt, mTOR, and p70S6K, without a significant change in their total protein levels.

References

  • Benchchem. A Comparative Guide to the Efficacy of Nitro-2-Arylbenzoxazole Isomers in Cancer Research.
  • Caccuri, A. M., et al. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. Bioscience Reports.
  • Kopach, Y., et al. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. Scientific Reports.
  • Kamal, A., et al. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry.
  • Li, Y., et al. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Molecules.
  • Tök, Ö., et al. Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. Molecules.
  • Karak, M., et al. Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • Smolecule. Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1.
  • ESIS Rational Drug Design & Development Group. Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718.
  • Benchchem. Structure-Activity Relationship of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and its Analogs.
  • Molnár, J., et al. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. International Journal of Antimicrobial Agents.
  • Al-Ostath, A., et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.
  • Caccuri, A. M., et al. 7-Nitro-2,1,3-benzoxadiazoles, a promising strategy for drug-resistant tumors. Journal of Cancer Science & Therapy.
  • Unknown author. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available from:

  • Benchchem. Protocol for Antimicrobial Screening of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
  • Unknown author. Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. ResearchGate.
  • Nguyen, T. H., et al. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • Ali, A., et al. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules.
  • Nowar, R. M., et al. Therapeutic agents targeting apoptosis pathways. Journal of American Science.

Sources

Method

Application Note: High-Throughput Screening and Kinetic Characterization of 6-Nitro-1,2-benzoxazole-3-carboxamide (NBCA) Activity

Introduction & Biological Context 6-Nitro-1,2-benzoxazole-3-carboxamide (NBCA) represents a specialized scaffold within the benzisoxazole class, widely recognized for its potent antagonism of Macrophage Migration Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

6-Nitro-1,2-benzoxazole-3-carboxamide (NBCA) represents a specialized scaffold within the benzisoxazole class, widely recognized for its potent antagonism of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pleiotropic pro-inflammatory cytokine and an upstream regulator of innate immunity, implicated in sepsis, rheumatoid arthritis, and tumorigenesis.[1][2]

Unlike typical cytokines, MIF possesses a unique enzymatic active site—a keto-enol tautomerase—that is vestigial in function but structurally integral to its receptor binding (CD74/CXCR4).[2] Small molecules like NBCA that target this tautomerase site often serve as orthosteric inhibitors, blocking the hydrophobic pocket required for MIF-CD74 interaction.

Mechanism of Action

The 1,2-benzoxazole (benzisoxazole) core mimics the transition state of MIF's natural substrates (e.g., D-dopachrome). The C3-carboxamide moiety forms critical hydrogen bonds with Pro-1 and Lys-32 in the MIF active site, while the 6-nitro group provides electronic modulation that may enhance binding affinity or alter metabolic stability.

Critical Consideration: Nitro-substituted aromatics can sometimes act as "pan-assay interference compounds" (PAINS) via redox cycling. Therefore, this guide includes a mandatory counter-screen to validate specific inhibition over non-specific redox artifacts.

Assay Principle: MIF Dopachrome Tautomerase Kinetics

The gold-standard method for quantifying NBCA activity is the Dopachrome Tautomerase Assay . MIF catalyzes the tautomerization of the orange-colored substrate L-dopachrome methyl ester into the colorless 5,6-dihydroxyindole-2-carboxylic acid methyl ester .

  • Signal: Absorbance decrease at 475 nm .

  • Inhibition: In the presence of NBCA, the rate of absorbance decay is reduced, allowing calculation of IC50 and Ki.

Pathway & Mechanism Diagram

MIF_Mechanism Figure 1: Mechanism of MIF Tautomerase Inhibition by NBCA. The inhibitor competes with Dopachrome for the Pro-1 active site. NBCA 6-Nitro-1,2-benzoxazole- 3-carboxamide (Inhibitor) MIF_Active MIF Trimer (Active Tautomerase) NBCA->MIF_Active Competitive Binding Product Indole Derivative (Colorless) MIF_Active->Product Catalysis (Fast) Complex MIF-NBCA Complex (Inactive) MIF_Active->Complex Inhibition Substrate L-Dopachrome Methyl Ester (Orange) Substrate->MIF_Active Binds

Materials & Reagents

ReagentSpecificationStorageNotes
Recombinant Human MIF >95% Purity, Endotoxin-free-80°CAvoid repeated freeze-thaw cycles.
L-Dopachrome Methyl Ester Prepared Fresh (See Protocol)Immediate Use Unstable. Prepare <15 mins before assay.
L-3,4-Dihydroxyphenylalanine methyl ester Substrate Precursor4°CHygroscopic. Keep desiccated.
Sodium Periodate (NaIO4) Oxidation AgentRTUsed to convert precursor to Dopachrome.
Assay Buffer 50 mM Potassium Phosphate, pH 6.04°CEDTA (0.5 mM) optional to chelate metals.
NBCA Stock 10 mM in 100% DMSO-20°CEnsure complete solubility; sonicate if needed.

Protocol 1: Kinetic Inhibition Assay (96-well Format)

Objective: Determine the IC50 of NBCA against huMIF.

Step 1: Substrate Preparation (Critical Step)

The substrate L-dopachrome methyl ester is generated in situ by oxidation.

  • Dissolve L-3,4-dihydroxyphenylalanine methyl ester to 4 mM in Assay Buffer.

  • Prepare Sodium Periodate solution (8 mM) in Assay Buffer.

  • Mix the two solutions at a 1:2 ratio (e.g., 1 mL substrate + 2 mL NaIO4).

  • Incubate at Room Temperature (RT) for 5 minutes in the dark. The solution will turn deep orange.

  • Place on ice immediately. Use within 20 minutes.

Step 2: Plate Setup
  • Buffer: Add 150 µL Assay Buffer to all wells.

  • Enzyme: Add 20 µL of rhMIF (final conc. ~50–100 nM) to "Test" and "Positive Control" wells. Add 20 µL buffer to "Blank" wells.

  • Compound: Add 2 µL of NBCA dilution series (e.g., 0.1 µM to 100 µM). Maintain DMSO concentration <1%.

  • Pre-Incubation: Incubate plate for 10 minutes at RT to allow equilibrium binding.

Step 3: Reaction Initiation & Measurement[3]
  • Add 30 µL of the freshly prepared Dopachrome Substrate to all wells using a multi-channel pipette.

  • Immediately place in plate reader.

  • Read: Kinetic mode, Absorbance at 475 nm .

  • Settings: Read every 10 seconds for 2 minutes. Shake for 2s before first read.

Data Analysis
  • Calculate the Initial Velocity (V0) : Slope of the linear portion of the absorbance decay curve (0–60 seconds).

  • Normalize V0 of NBCA-treated wells against the DMSO control (100% activity).

  • Plot % Activity vs. Log[NBCA]. Fit to a 4-parameter logistic model to determine IC50.

Protocol 2: Redox Cycling Counter-Screen (Safety Check)

Objective: Confirm NBCA inhibits MIF specifically and does not simply generate hydrogen peroxide/superoxide (a common artifact of nitro-compounds).

  • Reagents: HRP (Horseradish Peroxidase), Phenol Red, NBCA, DTT (Dithiothreitol).

  • Mix: In a clear plate, mix NBCA (at 10x IC50 concentration) with 1 mM DTT in PBS.

  • Incubate: 15 minutes at RT.

  • Detection: Add HRP/Phenol Red solution.

  • Read: Absorbance at 610 nm.

  • Interpretation: A strong signal indicates H2O2 generation (Redox Cycler). A lack of signal confirms the compound is a bona fide inhibitor.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step workflow for the MIF Dopachrome Tautomerase Assay. Prep Reagent Prep (Fresh Dopachrome + MIF) Plate Plate Setup (Buffer + MIF + NBCA) Prep->Plate Incubate Equilibration (10 min @ RT) Plate->Incubate Spike Substrate Spike (Add Dopachrome) Incubate->Spike Read Kinetic Read (OD 475nm, 0-120s) Spike->Read Analysis Data Analysis (Slope Calculation -> IC50) Read->Analysis

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Substrate degradationPrepare Dopachrome <5 mins before use. Keep on ice.
Non-Linear Rates Enzyme concentration too highTitrate MIF to ensure reaction is linear for >60s.
Precipitation NBCA insolubilityCheck OD 600nm (turbidity). Limit final DMSO to 0.5-1%.
High Background Spontaneous tautomerizationEnsure Buffer pH is exactly 6.0 (spontaneous rate increases at pH > 6.2).

References

  • Alissa, A. H., et al. (2010).[3] "Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF)." Bioorganic & Medicinal Chemistry Letters.

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Hare, A. A., et al. (2010).[3] "Structural and functional analysis of the MIF-inhibitor complex." Bioorganic & Medicinal Chemistry.

  • Satyendra, R. V., et al. (2011). "Synthesis and anthelmintic activity of 5-nitro-1,2-benzisoxazole derivatives." Journal of Chemical and Pharmaceutical Research.

  • Cisneros, J. A., et al. (2006). "A Fluorescence Polarization Assay for the Identification of Inhibitors of the Macrophage Migration Inhibitory Factor (MIF)." Journal of Biomolecular Screening.

Sources

Application

Application Note: 6-Nitro-1,2-benzoxazole-3-carboxamide as a Neutral Chemical Probe for Catalytic Microenvironments

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Design, and High-Throughput Protocols Introduction & Mechanistic Rationale The engineering of de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Design, and High-Throughput Protocols

Introduction & Mechanistic Rationale

The engineering of de novo enzymes and the characterization of artificial nanoreactors require precise tools to map active-site microenvironments. Historically, 6-nitro-1,2-benzoxazole-3-carboxylate has been the gold-standard substrate for studying the Kemp elimination—a model reaction for proton transfer from carbon[1]. However, the classic carboxylate variant carries a negative charge at physiological pH, meaning its binding affinity is heavily biased by electrostatic interactions with cationic residues in the target pocket[2].

To decouple electrostatic forces from hydrophobic packing and hydrogen-bonding dynamics, 6-Nitro-1,2-benzoxazole-3-carboxamide (6-NBOC-amide) serves as a highly specialized, neutral chemical probe[3]. By replacing the anionic carboxylate with an uncharged carboxamide, 6-NBOC-amide acts as a transition-state analogue and solvatochromic indicator. It allows researchers to accurately quantify the dielectric constant and hydrogen-bonding capacity of a catalytic pocket without the confounding variable of charge-charge attraction[3].

Causality in Probe Selection

When designing assays for Kemp eliminases or micellar catalysis, using a neutral probe like 6-NBOC-amide ensures that the measured dissociation constant (


) reflects true hydrophobic partitioning and specific amide-backbone interactions, rather than non-specific electrostatic trapping[1].

G cluster_0 Probe Interaction Mechanism S 6-NBOC-amide (Neutral Probe) E Hydrophobic Pocket (Enzyme/Nanoreactor) S->E Partitioning H H-Bonding Network (Active Site) S->H Amide Interaction R Solvatochromic Signal Output E->R Dielectric Shift H->R Spectral Tuning

Fig 1. Mechanistic interaction of 6-NBOC-amide within a catalytic microenvironment.

Physicochemical Properties

Understanding the molecular descriptors of the core 6-nitro-1,2-benzoxazole scaffold is critical for predicting its solubility and partitioning behavior in aqueous assays[4]. The table below summarizes the quantitative data relevant to assay formulation.

PropertyValueAssay Implication
Chemical Name 6-Nitro-1,2-benzoxazole-3-carboxamideNeutral transition-state analogue.
Molecular Formula C8H5N3O4Low molecular weight prevents steric clashes.
Molecular Weight 207.14 g/mol Rapid diffusion into deep enzyme pockets.
Charge at pH 7.4 Neutral (0)Eliminates electrostatic binding bias.
XLogP ~1.40 (Core Scaffold)Favors partitioning into hydrophobic domains[4].
H-Bond Donors 1 (Amide -NH2)Probes active-site H-bond acceptors.
H-Bond Acceptors 5Interacts with catalytic general acids/bases.

Experimental Protocol: Microenvironment Binding Assay

Objective: Determine the dissociation constant (


) of 6-NBOC-amide within a hydrophobic protein pocket or micellar nanoreactor using solvatochromic UV-Vis spectroscopy.

Self-Validating System Design: This protocol incorporates internal baseline controls to automatically subtract background solvent effects and light scattering, ensuring that the resulting isotherm represents true binding events.

Step 1: Reagent Preparation
  • Probe Stock: Reconstitute 6-NBOC-amide powder in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: DMSO ensures complete solubilization of the hydrophobic probe. Anhydrous conditions prevent premature hydrolysis of the carboxamide group.

  • Buffer Formulation: Prepare the target enzyme/nanoreactor in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is a non-nucleophilic, zwitterionic buffer. It must be used instead of primary amine buffers (e.g., Tris), which can act as competing nucleophiles and artificially degrade the probe over time.

Step 2: Assay Setup (Microplate Titration)
  • In a 96-well UV-transparent microplate, perform a serial dilution of the target enzyme/nanoreactor (e.g., 0 to 100 µM) across the rows.

  • Add the 6-NBOC-amide stock to all experimental wells to achieve a final probe concentration of 50 µM.

  • Self-Validation Controls:

    • Control A (Probe Baseline): 50 µM probe in HEPES buffer with matching DMSO concentration (0 µM enzyme). Validates the baseline aqueous absorbance.

    • Control B (Scattering Baseline): Serial dilution of the enzyme with DMSO only (no probe). Validates and subtracts protein-induced light scattering.

  • Cosolvent Normalization: Ensure the final DMSO concentration remains strictly constant at 2% (v/v) across all wells.

    • Causality: Fluctuating cosolvent concentrations will artificially alter the dielectric constant of the bulk solvent, skewing the solvatochromic readout and invalidating the

      
       calculation.
      

Workflow A 1. Probe Stock Prep (DMSO Solubilization) C 3. Microplate Titration (Constant DMSO %) A->C B 2. Target Equilibration (HEPES Buffer, pH 7.4) B->C D 4. Spectral Acquisition (UV-Vis Readout) C->D Incubate 15 min E 5. Isotherm Fitting (Extract Kd) D->E

Fig 2. Step-by-step experimental workflow for high-throughput probe titration.

Step 3: Data Acquisition & Processing
  • Incubation: Incubate the sealed plate in the dark for 15 minutes at 25 °C to reach thermodynamic equilibrium.

  • Readout: Measure the absorbance spectrum (300–450 nm). The partitioning of the probe into a hydrophobic pocket typically induces a bathochromic (red) shift and hyperchromicity[1].

  • Analysis: Plot the change in absorbance (

    
    ) at the 
    
    
    
    of the bound state versus the enzyme concentration. Fit the background-subtracted data to a single-site specific binding model (Langmuir isotherm) to extract the
    
    
    .

References

  • MolForge.ai. "6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis." MolForge. [Link]

  • ResearchGate. "MD parameters and restraints a, Ground state and b, transition state distances (red) and charges (black) based on gas-phase calculations with 6-nitrobenzisoxazole...". ResearchGate.[Link]

  • PubMed Central (PMC). "Kemp Eliminase Activity of Ketosteroid Isomerase." National Institutes of Health.[Link]

  • ACS Publications. "Premicellar Accelerated Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylate Ion." Langmuir.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Nitro-1,2-benzoxazole-3-carboxamide Synthesis

This guide is designed as a specialized technical support resource for researchers optimizing the synthesis of 6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide). The content fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers optimizing the synthesis of 6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide).

The content focuses on the two primary synthetic pathways:

  • The "De Novo" Cyclization Route (Recommended for high yield and purity).

  • The Late-Stage Nitration Route (Common but prone to regioselectivity issues).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Yield Optimization & Troubleshooting for 1,2-Benzisoxazole Derivatives

Synthesis Workflow & Logic

Before troubleshooting, verify your synthetic pathway. The most common cause of low yield is selecting the Late-Stage Nitration route instead of the De Novo Cyclization route. While nitration is shorter, it suffers from poor regioselectivity and difficult purification.

Recommended Pathway: The De Novo Cyclization

This route builds the 6-nitro-1,2-benzisoxazole core from a pre-functionalized precursor, ensuring the nitro group is in the correct position before the ring closes.

SynthesisWorkflow Start Start: 2-Hydroxy-4-nitroacetophenone (or Phenylglyoxylate derivative) Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Condensation Step2 Step 2: O-Acetylation / Activation (Ac2O, Pyridine) Step1->Step2 Activation Warn1 Critical Control Point: pH 4-5 for Oxime Step1->Warn1 Step3 Step 3: Base-Mediated Cyclization (NaH or K2CO3, DMF/THF) Step2->Step3 Ring Closure (N-O Bond) Step4 Step 4: Ester-to-Amide Conversion (NH3 in MeOH/THF) Step3->Step4 Amidation Warn2 Yield Killer: Kemp Elimination (Ring Opening) Step3->Warn2 Product Final Product: 6-Nitro-1,2-benzoxazole-3-carboxamide Step4->Product Isolation

Figure 1: Optimized synthetic workflow for 6-nitro-1,2-benzoxazole-3-carboxamide via the De Novo Cyclization route. Critical control points are highlighted.

Troubleshooting Guide: Phase-Specific Issues

Phase 1: Pre-Cyclization (Oxime Formation)

Issue: Incomplete conversion of the ketone/glyoxylate to the oxime.

Q: Why is my starting material remaining unreacted despite refluxing with hydroxylamine? A: This is often a pH issue.

  • Mechanism: Oxime formation requires a specific pH window (typically 4–5). If the solution is too acidic, the hydroxylamine is fully protonated (

    
    ) and non-nucleophilic. If too basic, the ketone carbonyl is less electrophilic.
    
  • Solution: Use Sodium Acetate (NaOAc) as a buffer with Hydroxylamine Hydrochloride (

    
    ). Do not use strong bases like NaOH at this stage.
    
  • Protocol Adjustment:

    • Dissolve 1.0 eq of starting material in Ethanol/Water (3:1).

    • Add 1.5 eq

      
       and 1.5 eq NaOAc.
      
    • Reflux for 2–4 hours. Monitor by TLC.

Phase 2: Cyclization (Ring Closure)

Issue: Low yield during the cyclization of the oxime acetate to the benzisoxazole.

Q: I see a new spot on TLC, but after workup, I recover a nitrile derivative (Salicylonitrile). What happened? A: You are witnessing the Kemp Elimination (ring opening).

  • Cause: 1,2-Benzisoxazoles are base-sensitive. Under strong basic conditions (e.g., NaOH, high temp), the H-3 proton (or the carboxylate equivalent) can trigger a ring-opening elimination to form a 2-hydroxy-benzonitrile derivative.

  • Solution: Switch to a milder base or kinetic control.

    • Standard: Use

      
       in DMF at moderate temperatures (60–80°C).
      
    • Optimization: If ring opening persists, use DBU (1.1 eq) in acetonitrile at room temperature. This promotes cyclization without triggering the elimination pathway [1].

Q: My product is dark/tarry. How do I improve purity? A: Nitro-aromatics are prone to oxidative degradation and polymerization in the presence of light and air, especially under basic conditions (Meisenheimer complex formation).

  • Corrective Action:

    • Degas all solvents (DMF/THF) with Nitrogen/Argon for 15 minutes prior to use.

    • Wrap the reaction flask in aluminum foil to exclude light.

    • Keep the reaction temperature strictly below 100°C.

Phase 3: Amidation (Ester to Amide)

Issue: The ester is not converting to the amide, or hydrolysis to the acid is occurring.

Q: The 6-nitro-ester is insoluble in methanolic ammonia. Can I use water? A: NO. Water will hydrolyze the ester to the carboxylic acid, which is a dead end for simple amidation (requires coupling agents).

  • Solution: Use a co-solvent system.

    • Dissolve the ester in anhydrous THF (Tetrahydrofuran) first.

    • Add 7N

      
       in Methanol dropwise at 0°C.
      
    • Seal the vessel (pressure tube recommended) and stir at Room Temperature.

  • Why THF? It solubilizes the nitro-aromatic core while being miscible with the methanolic ammonia source.

Comparative Analysis: Nitration vs. Cyclization

If you are attempting to nitrate 1,2-benzoxazole-3-carboxamide directly, consult this comparison table to understand your yield losses.

ParameterDe Novo Cyclization (Recommended)Direct Nitration (Not Recommended)
Regioselectivity 100% (Defined by starting material)Poor (Mixture of 5-, 6-, and 7-nitro)
Yield High (60–85% overall)Low (30–45% after isolation)
Purification Simple recrystallizationDifficult column chromatography
Safety Standard organic hazardsHigh Hazard (Exothermic nitration)
Key Risk Ring opening (Base sensitivity)Explosion/Runaway & Isomer separation

Note on Nitration: If you must use the nitration route, use KNO3 in concentrated H2SO4 at -5°C. Avoid fuming nitric acid, as it often leads to dinitration and oxidative ring opening [2].

Analytical Troubleshooting (FAQs)

Q: The NMR shows a mixture of two isomers. Is it the 5-nitro impurity?

  • Diagnosis: If you used the cyclization route, it is unlikely to be a regioisomer. It is likely the syn/anti oxime isomers if you didn't fully cyclize, or the Beckmann Rearrangement product (1,3-benzoxazole) if the reaction got too hot/acidic.

  • Check: Look for a shift in the aromatic protons. 1,2-Benzisoxazoles typically show a characteristic doublet for the H-7 proton. 1,3-Benzoxazoles will lack the specific 3-position substitution pattern in the same way.

Q: My melting point is 20°C lower than the literature value.

  • Cause: Solvent inclusion. Nitro-benzisoxazoles form strong solvates with ethanol and DMF.

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours. Verify purity via HPLC.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem. Link

  • PubChem. (n.d.).[4] 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Smolecule. (2023).[5] Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Synthesis Methods. Smolecule. Link

  • Key Organics. (n.d.). Product page for 6-nitro-1,2-benzoxazole-3-carboxylic acid. Key Organics. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 6-Nitro-1,2-benzoxazole-3-carboxamide

Welcome to the technical support resource for 6-Nitro-1,2-benzoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Nitro-1,2-benzoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during experimental work. Our approach is rooted in first principles of physical chemistry to empower you with robust, reproducible solutions.

Section 1: Understanding the Core Problem - The Physicochemical Profile

Q1: Why is 6-Nitro-1,2-benzoxazole-3-carboxamide expected to be poorly soluble in aqueous solutions?

The poor aqueous solubility of this compound is not an anomaly but an inherent property derived from its molecular structure. Several factors contribute to this challenge:

  • Rigid, Aromatic Core: The benzoxazole ring system is a planar, rigid, and largely hydrophobic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy.[1][2] Overcoming this energy to allow water molecules to solvate individual compound molecules is thermodynamically unfavorable.

  • Hydrophobicity: The parent benzoxazole structure is known to be insoluble in water.[2][3] While the carboxamide and nitro groups add some polarity, the overall character of the molecule remains lipophilic.

  • Lack of Ionizable Groups: The carboxamide functional group is generally considered neutral in the physiological pH range (1-8). The nitrogen atom in the oxazole ring is extremely weakly basic and does not readily protonate.[4] Without readily ionizable groups, pH adjustment is not an effective primary strategy to significantly enhance solubility, a common technique for acidic or basic compounds.[1][]

PropertyValueSource
Molecular Formula C₈H₅N₃O₄Inferred from Name
Molecular Weight 207.14 g/mol Inferred from Name
Predicted LogP ~1.4 - 1.8[6] (Value for similar acid)
General Class Nitroaromatic, Benzoxazole[7][8]
Expected Aqueous Solubility Very Low[1][9][10]

Section 2: Initial Solubility Assessment & Stock Solution Preparation

Q2: What is the first step I should take to assess the solubility of my compound?

A systematic, empirical approach is crucial. Do not assume solubility in a given solvent. Test a range of common organic solvents to identify the best candidate for creating a high-concentration stock solution.

Protocol 1: Preliminary Solvent Screening

Objective: To identify a suitable organic solvent for preparing a high-concentration stock solution.

Materials:

  • 6-Nitro-1,2-benzoxazole-3-carboxamide powder

  • Small glass vials (e.g., 1.5 mL)

  • Anhydrous Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH), Acetone

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into separate, labeled glass vials.

  • To each vial, add a small, precise volume of a single solvent (e.g., 100 µL) to target a high concentration (e.g., 10-20 mg/mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid material.

  • If solid remains, place the vial in a room temperature water bath sonicator for 5-10 minutes.[2]

  • Visually inspect again. If the compound is fully dissolved, it is considered soluble at that concentration in that solvent.

  • Record your observations systematically. A common observation is that nitroaromatic and benzoxazole compounds are readily soluble in polar aprotic solvents like DMSO and DMF.[9][11]

Q3: I'm having trouble dissolving the compound even in DMSO. What should I do?

If solubility is a challenge even in a powerful solvent like DMSO, gentle warming can be employed. However, this must be done with caution, as nitroaromatic compounds can be susceptible to thermal degradation.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 30-40°C while stirring. Do not exceed this temperature without first performing a stability assessment.

  • Sonication: As described above, sonication can provide the energy needed to break up particle agglomerates and overcome crystal lattice forces.[9]

  • Re-evaluate Purity: Impurities can sometimes significantly reduce the solubility of the main compound.

Q4: How do I prepare a stable, high-concentration stock solution for my experiments?

Once a suitable solvent is identified (typically DMSO for in vitro assays), a stock solution can be prepared.[12]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a validated, storable stock solution for serial dilution into assay media.

Materials:

  • 6-Nitro-1,2-benzoxazole-3-carboxamide

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile amber vial on an analytical balance.

  • Carefully add the desired amount of compound (e.g., 2.07 mg to target a 10 mM solution). Record the exact weight.

  • Calculate the precise volume of DMSO required to achieve the target concentration (e.g., for 2.07 mg of a 207.14 g/mol compound to make a 10 mM stock, you need 1.0 mL of DMSO).

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Use brief sonication if necessary.[9]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Nitroaromatic compounds can be light-sensitive.

Section 3: Troubleshooting in Aqueous Assay Media

This is the most common failure point. The principles of solubility in a neat organic solvent do not directly translate to complex aqueous buffers or cell culture media.

Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer/media.

This is an expected outcome for a hydrophobic molecule and is known as "crashing out." It occurs because the final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility, and the compound's concentration exceeds its thermodynamic or kinetic solubility limit in the final aqueous medium.[3]

Q5: What is the systematic workflow to diagnose and solve this precipitation?

Follow a logical progression of steps to find a solution that maintains solubility without compromising your experimental integrity.

G start Precipitation Observed in Aqueous Assay Medium q1 Is the final DMSO concentration <1%? start->q1 s1 Increase DMSO to 0.5-1.0%. Run Vehicle Control Assay (Protocol 3) q1->s1 Yes q2 Is precipitation still observed? q1->q2 No s1->q2 s2 Lower the final compound concentration. Work below kinetic solubility limit. q2->s2 Yes s3 Problem Solved. Proceed with experiment. q2->s3 No q3 Is the lower concentration too low for the assay? s2->q3 q3->s3 No s4 Explore Advanced Strategies: - Cyclodextrins - Other Co-solvents (PEG, EtOH) - Surfactants (Use with caution) q3->s4 Yes

Caption: Troubleshooting workflow for compound precipitation.

Solution A: Optimize Co-solvent Concentration

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[13][14] DMSO is acting as a co-solvent in your assay.

  • Guideline: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity.[9] However, some cell lines can tolerate up to 1%. It is critical to validate this for your specific system.

Protocol 3: Vehicle (Solvent) Tolerance Assay

Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in an assay without causing off-target effects or cytotoxicity.

Materials:

  • Your specific cell line or assay system

  • 96-well plates

  • Complete culture medium/assay buffer

  • Solvent to be tested (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, resazurin) or relevant assay readout instrument

Procedure:

  • Seed cells in a 96-well plate at the density used for your primary experiment and incubate overnight.

  • Prepare a serial dilution of the solvent (e.g., DMSO) in your complete medium, starting from a high concentration (e.g., 2%) down to a low concentration (e.g., 0.03%). Include a "medium only" control with no added solvent.

  • Replace the existing medium on the cells with the medium containing the different solvent concentrations.

  • Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability or the relevant assay endpoint according to the manufacturer's instructions.

  • Analysis: Plot the assay signal against the solvent concentration. The highest concentration that does not cause a significant change compared to the "medium only" control is your maximum tolerated solvent concentration.

Q6: Can I use pH to increase the solubility of 6-Nitro-1,2-benzoxazole-3-carboxamide?

As previously discussed, this specific molecule lacks functional groups that are readily ionizable in a typical pH range. Therefore, adjusting the pH of your buffer is unlikely to produce a significant increase in solubility.[1][] While weak acids and bases show pH-dependent solubility, this compound is not expected to fall into that category.[15] However, if there is a possibility of hydrolysis of the carboxamide to the corresponding carboxylic acid, the resulting carboxylate would be more soluble at a pH above its pKa.

Section 4: Advanced Solubilization Strategies

Q7: Standard co-solvents are not working or are incompatible with my assay. What are my other options?

When simple co-solvency is insufficient, more advanced formulation strategies can be employed. The choice depends on the experimental context (in vitro vs. in vivo) and assay compatibility.

G start Need to Enhance Aqueous Solubility q1 Assay Type? start->q1 invitro In Vitro / Cell-Based q1->invitro invivo In Vivo / Preclinical q1->invivo q_vitro Is direct molecular interaction critical? invitro->q_vitro q_vivo Route of Administration? invivo->q_vivo cosolvents Try Alternative Co-solvents: - PEG 400 - Propylene Glycol - Ethanol (Check solvent tolerance!) q_vitro->cosolvents Yes cyclodextrin Use Cyclodextrins: - HP-β-CD or SBE-β-CD (Forms inclusion complex) q_vitro->cyclodextrin No / Co-solvents fail oral Oral (PO) q_vivo->oral iv Intravenous (IV) q_vivo->iv form_oral Formulation Options: - Amorphous Solid Dispersions - Nanosuspensions - Lipid-Based Systems (SEDDS) oral->form_oral form_iv Formulation Options: - Co-solvent Systems - Cyclodextrin Complexation - Surfactant Micelles (e.g., Cremophor) iv->form_iv

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Nitro-1,2-benzoxazole-3-carboxamide in Solution

Welcome to the technical support center for 6-Nitro-1,2-benzoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Nitro-1,2-benzoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during experimental workflows. As Senior Application Scientists, we have synthesized the following information to explain the causality behind experimental choices and provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: My 6-Nitro-1,2-benzoxazole-3-carboxamide solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?

A1: Degradation of 6-Nitro-1,2-benzoxazole-3-carboxamide in solution can be attributed to several factors, primarily related to its chemical structure. The benzoxazole ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] Additionally, the presence of the nitroaromatic group introduces photosensitivity, making the compound prone to degradation upon exposure to light.[4][5][6]

Q2: What is the first step I should take to diagnose the stability issue with my compound?

A2: A systematic approach is crucial. We recommend first performing a forced degradation study. This involves exposing your compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify its primary degradation pathways.[4] This will provide valuable information to guide your formulation and handling strategies.

Q3: How can I improve the solubility of 6-Nitro-1,2-benzoxazole-3-carboxamide? It has low aqueous solubility.

A3: Benzoxazole derivatives are often characterized by their rigid, aromatic structure which can lead to low aqueous solubility.[7][8] To improve this, you can employ several strategies such as using co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins.[7][8][9] It is important to determine the kinetic solubility in your specific assay medium to avoid precipitation during your experiments.[8]

Q4: What are the most effective general strategies for enhancing the stability of this compound in solution?

A4: The most effective strategies will depend on the primary degradation pathway. However, some general approaches include:

  • pH Control: Maintaining the pH of your solution within an optimal range using buffers is critical to prevent acid or base-catalyzed hydrolysis of the benzoxazole ring.[3][10]

  • Light Protection: Due to the photosensitive nitro group, always protect your solutions from light by using amber vials or covering your containers with aluminum foil.[4][11]

  • Temperature Control: Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) can significantly slow down the rate of degradation.[3][9]

  • Use of Excipients: Incorporating stabilizing excipients such as antioxidants, co-solvents, or cyclodextrins can protect the compound from degradation.[10][11][12]

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution during experiments. The concentration of the compound exceeds its solubility limit in the aqueous assay medium.1. Determine the kinetic solubility of the compound in your specific assay medium. 2. Reduce the final concentration of the compound if your experimental design allows. 3. Employ a solubilization technique, such as the use of co-solvents (e.g., maintain a final DMSO concentration below 0.5% in cell-based assays), surfactants, or cyclodextrins.[9]
Loss of biological activity over a short period in an aqueous buffer. pH-mediated hydrolysis of the benzoxazole ring.1. Conduct a pH stability study to identify the optimal pH range for your compound. 2. Buffer your solutions to maintain the pH within this stable range. 3. Consider using a mixed aqueous-organic solvent system to reduce water activity.[3]
Solution changes color (e.g., turns yellow) upon exposure to ambient light. Photodegradation of the nitroaromatic moiety.1. Prepare and store all solutions in amber vials or light-protected containers. 2. Minimize the exposure of your experimental setup to direct light. 3. If the problem persists, consider adding a photostabilizing agent to your formulation.
Inconsistent results between freshly prepared and older solutions. Multiple degradation pathways (hydrolysis, photolysis) occurring over time.1. Always use freshly prepared solutions for your experiments. 2. If stock solutions must be stored, conduct a short-term stability study to determine an acceptable storage duration and condition (e.g., -20°C, protected from light).[9] 3. Re-evaluate your formulation; consider a combination of pH control, light protection, and the addition of stabilizing excipients.[10][11]

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol will help you determine the optimal pH range for the stability of 6-Nitro-1,2-benzoxazole-3-carboxamide.

Materials:

  • 6-Nitro-1,2-benzoxazole-3-carboxamide

  • A series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers)[3]

  • Acetonitrile or methanol (for stock solution)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in acetonitrile or methanol.

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).[3]

  • Initial Analysis (T=0): Immediately analyze each buffered solution by HPLC to determine the initial concentration of the compound.

  • Incubation: Store the buffered solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the compound shows the least degradation is the optimal pH for stability.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the light sensitivity of your compound.

Materials:

  • 6-Nitro-1,2-benzoxazole-3-carboxamide

  • Solvent (e.g., methanol, acetonitrile, or a buffered solution at the optimal pH determined from Protocol 1)

  • Clear and amber vials

  • Photostability chamber with controlled light source (UV and visible light)[4]

  • HPLC system

Procedure:

  • Sample Preparation: Prepare identical solutions of the compound in both clear and amber vials. The amber vial will serve as the dark control.

  • Exposure: Place the clear vials in a photostability chamber and expose them to a controlled light source. Keep the amber vials in the same chamber, but protected from light (e.g., wrapped in aluminum foil).[4]

  • Time-Point Analysis: At various time intervals, withdraw samples from both the exposed and control vials for HPLC analysis.

  • Data Analysis: Compare the degradation profile of the exposed sample to the control. Significant degradation in the clear vial compared to the amber vial indicates photosensitivity.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 6-Nitro-1,2-benzoxazole-3-carboxamide based on the known reactivity of related chemical structures.

cluster_0 6-Nitro-1,2-benzoxazole-3-carboxamide cluster_1 Degradation Products A 6-Nitro-1,2-benzoxazole- 3-carboxamide B Ring-Opened Product (Hydrolysis) A->B Acid/Base H₂O C Reduced Nitro Group Product (Photoreduction) A->C Light (hν)

Caption: Potential degradation pathways of 6-Nitro-1,2-benzoxazole-3-carboxamide.

Formulation Strategies for Enhanced Stability

The following table summarizes potential excipients that can be used to improve the stability of your compound in solution.

Excipient Category Examples Mechanism of Stabilization Reference
Buffers Phosphate, Citrate, TrisMaintain optimal pH to prevent acid/base-catalyzed hydrolysis.[10]
Co-solvents Propylene glycol, Glycerin, EthanolReduce water activity, potentially slowing down hydrolysis. Can also improve solubility.[7][12]
Surfactants Polysorbate 20, Polysorbate 80Can form micelles to protect the compound from the bulk solvent and improve solubility.[9][10]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes, encapsulating the hydrophobic molecule and protecting it from the aqueous environment.[7][8][9]
Antioxidants Ascorbic acid, MethionineInhibit oxidative degradation pathways.[10]

Analytical Methods for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability of 6-Nitro-1,2-benzoxazole-3-carboxamide.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown degradation products.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its degradation products are volatile and thermally stable.[13][14]

  • Spectrophotometry: A simpler method that can be used for a quick estimation of degradation if the compound has a distinct UV-Vis absorbance profile that changes upon degradation.[13]

Experimental Workflow for Stability Improvement

The following diagram outlines a systematic workflow for improving the stability of your compound.

A Initial Formulation (Compound in simple buffer/solvent) B Forced Degradation Study (pH, Light, Temp, Oxidation) A->B C Identify Primary Degradation Pathway(s) B->C D Optimize Formulation Based on Degradation Pathway C->D E pH Optimization (Buffer Screening) D->E If Hydrolysis F Photoprotection (Amber vials, etc.) D->F If Photolysis G Excipient Screening (Co-solvents, Cyclodextrins, etc.) D->G If multiple pathways or for general enhancement H Confirm Stability of Optimized Formulation E->H F->H G->H

Caption: Systematic workflow for enhancing compound stability in solution.

References

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. (2025, March 12).
  • What Are Excipients? 9 Common Examples - Colorcon. (2026, January 30).
  • The Role of Pharmaceutical Excipients in Modern Formulations - Alkan Chemical Europe. (2025, August 27).
  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. (2021, November 27).
  • Stabilizer Excipients - American Pharmaceutical Review.
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Deriv
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroarom
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed. (2000, October 15).
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds - Benchchem.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F. (2023, January 4).
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution | Request PDF - ResearchG
  • Stability issues of the oxazole ring in (2,5 - Benchchem.
  • analytical methods.
  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. (2019, June 26).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Synthetic Strategies Towards Benzoxazole Ring Systems.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • (PDF)
  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - PMC.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Meat, Shrimp, and Fish by Using a Modified QuEChERS-type Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - ResearchG
  • Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1 - Smolecule. (2023, August 16).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (2019, January 4).
  • Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
  • Analytical Methods - OPUS. (2025, August 28).
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - SciSpace. (2019, September 5).
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • solubility issues with 6-Nitro-2-(p- tolyl)benzo[d]oxazole in biological assays | Benchchem.
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC.
  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles | Request PDF - ResearchG
  • 6-Nitro-1,2-benzoxazole-3-carboxylic acid | C8H4N2O5 | CID 39228 - PubChem.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of 6-Nitro-1,2-benzoxazole-3-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of 6-Nitro-1,2-benzoxazole-3-carboxamide. T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of 6-Nitro-1,2-benzoxazole-3-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of a high-purity product.

Introduction: Understanding the Molecule

6-Nitro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core, a nitro group, and a carboxamide functional group.[1][2][3] This combination of functionalities can present unique purification challenges, including potential for thermal instability, co-elution of structurally similar impurities, and issues with crystallization. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Nitro-1,2-benzoxazole-3-carboxamide?

A1: Common impurities often include unreacted starting materials such as 2-amino-5-nitrophenol and its derivatives, as well as byproducts from the cyclization and amidation steps.[4][5][6] You may also encounter polymeric byproducts, which can result in a highly colored crude product.[4] Residual solvents from the synthesis and workup are also common.[4][6]

Q2: My crude product is a dark, oily residue instead of a solid. Can I still proceed with recrystallization?

A2: If your crude product is an oil, it likely contains a significant amount of residual solvent or impurities that are depressing the melting point.[6] In this scenario, it is highly recommended to first perform column chromatography to remove the bulk of the impurities.[6] Once the product is substantially purified and obtained as a solid, recrystallization can be employed to achieve higher purity.[6]

Q3: The 1H NMR of my "purified" product shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum can indicate several issues. The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Aggregation of the molecule in the NMR solvent can also be a factor. Consider re-purifying a small sample by a different method (e.g., preparative TLC) to see if the peak shape improves. Additionally, ensure your NMR solvent is of high purity and free of any contaminants.

Q4: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A4: It is common for a single solvent to not be ideal for recrystallization. In such cases, a binary solvent system is often effective. You should look for a solvent in which your compound is highly soluble and another miscible solvent in which it is poorly soluble. Dissolve the crude product in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly turbid.[6] Then, allow the solution to cool slowly to induce crystallization.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Highly Colored Crude Product (Dark Brown/Black) Presence of polymeric byproducts or other colored impurities.[4]Decolorization with Activated Charcoal: Before recrystallization or after initial chromatographic separation, dissolve the product in a suitable solvent and add a small amount of activated charcoal.[4] Heat the mixture gently and then filter through a pad of celite to remove the charcoal.[4]
Product "Oils Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the product-impurity mixture. The product may also be too soluble in the chosen solvent even at low temperatures.Use a Lower-Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point. Modify the Solvent System: If using a binary system, try adjusting the ratio of the "good" and "poor" solvents.
Poor Separation During Column Chromatography The chosen eluent system has either too high or too low polarity. The column may be overloaded with the crude product.Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product and impurities.[6] Reduce Sample Load: Ensure you are not overloading the column, as this can lead to band broadening and poor separation.
Low Recovery After Recrystallization The product has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive.Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled in an ice bath to maximize precipitation.[6] Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for the initial purification of crude 6-Nitro-1,2-benzoxazole-3-carboxamide, especially if it is oily or highly impure.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point for benzoxazole derivatives is a mixture of petroleum ether and ethyl acetate.[6]

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the prepared column.[6]

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[6]

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product after an initial chromatographic step or if the crude product is already a solid with relatively high purity.

  • Solvent Selection: Identify a suitable solvent or a binary solvent system in which the product is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve it. If insoluble impurities are present, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude 6-Nitro-1,2-benzoxazole-3-carboxamide Is_Oily Is the product an oil? Crude_Product->Is_Oily Column_Chromatography Column Chromatography Is_Oily->Column_Chromatography Yes Recrystallization Recrystallization Is_Oily->Recrystallization No Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General purification workflow for 6-Nitro-1,2-benzoxazole-3-carboxamide.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting low yield in benzoxazole synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BLDpharm. 35879-97-1|6-Nitro-1,2-benzoxazole-3-carboxamide.
  • Smolecule.
  • Benchchem. Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.
  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities.
  • ChemBK. 6-NITRO-1,3-BENZOXAZOLE.
  • MolForge. 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis.
  • Finetech Industry Limited.
  • ResearchGate. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
  • World Journal of Pharmaceutical Sciences. Benzoxazoles.
  • Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting

minimizing off-target effects of 6-Nitro-1,2-benzoxazole-3-carboxamide

The following technical support guide addresses the specific chemical and biological liabilities of 6-Nitro-1,2-benzoxazole-3-carboxamide (often chemically indexed as 6-nitro-1,2-benzisoxazole-3-carboxamide). This compou...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific chemical and biological liabilities of 6-Nitro-1,2-benzoxazole-3-carboxamide (often chemically indexed as 6-nitro-1,2-benzisoxazole-3-carboxamide).

This compound belongs to a class of benzisoxazole derivatives often utilized as chemical probes for enzymes (e.g., IDO/TDO, NAMPT, or specific kinases) or as mechanistic substrates for studying base-catalyzed ring-opening reactions (Kemp elimination). Its "off-target" effects are frequently driven by two intrinsic chemical features: the electrophilic instability of the isoxazole ring and the redox liability of the nitro group .

Compound Overview & Mechanism of Off-Target Activity

Primary Target: Typically used as an inhibitor scaffold for metabolic enzymes (e.g., IDO1, TDO2) or as a chemical probe for specific binding pockets requiring a planar, electron-deficient aromatic system. Core Liability: The 1,2-benzisoxazole core is chemically metastable. In the presence of base (pH > 7.5) or specific nucleophiles, it undergoes a Kemp elimination-type ring opening , converting the active inhibitor into an inactive (and potentially reactive) salicylonitrile derivative. Additionally, the C-6 nitro group is susceptible to nitroreduction by cellular reductases, leading to toxic hydroxylamine species.

Key Off-Target Mechanisms
  • Pseudo-Inhibition via Hydrolysis: The compound degrades into 2-hydroxy-4-nitrobenzonitrile (or amide equivalent) in basic buffers, leading to false-negative IC50 shifts.

  • Redox Cycling & Toxicity: In hypoxic environments or cells with high nitroreductase activity, the nitro group is reduced to an amine/hydroxylamine, causing DNA damage and oxidative stress unrelated to the target.

  • Covalent Adduct Formation: The ring-opened nitrile species can react with cysteine thiols in off-target proteins.

Troubleshooting Guide & FAQs

Category A: Stability & Formulation Issues

Q: Why does the compound lose potency after storage in DMSO/buffer? A: This is likely due to base-catalyzed ring opening . The 1,2-benzisoxazole ring is sensitive to nucleophilic attack at the C-3 position, especially in alkaline conditions.

  • Diagnosis: Check the UV-Vis spectrum. The intact benzisoxazole typically absorbs ~300–320 nm. The ring-opened salicylonitrile product often shows a redshifted peak (~350–400 nm) due to the phenolate anion.

  • Solution: Store stock solutions in anhydrous DMSO at -20°C. Ensure aqueous buffers are kept at pH ≤ 7.4 . Avoid buffers with strong nucleophiles (e.g., high concentrations of Tris or primary amines) if possible; prefer HEPES or MOPS.

Q: My IC50 values shift significantly between 30-minute and 4-hour incubations. Is this time-dependent inhibition? A: It is more likely time-dependent degradation . Unlike covalent inhibitors that gain potency over time, this compound may lose potency as it hydrolyzes.

  • Test: Pre-incubate the compound in buffer without enzyme for 4 hours, then run the assay. If potency drops compared to fresh compound, it is degradation.

Category B: Cellular Toxicity & Specificity

Q: I observe high cytotoxicity in my cell lines, even in "target-null" cells. Is this an off-target effect? A: Yes, likely driven by nitroreduction . The 6-nitro group can be reduced to a hydroxylamine or amine by cytosolic nitroreductases (NTRs) or DT-diaphorase (NQO1).

  • Mechanism: This generates reactive oxygen species (ROS) via redox cycling or forms DNA adducts.

  • Troubleshooting:

    • Hypoxia Check: Nitroreduction is enhanced in hypoxia. Ensure your incubator is normoxic unless hypoxia is a variable.

    • Rescue Experiment: Co-treat with an antioxidant (e.g., NAC) or an NQO1 inhibitor (e.g., Dicoumarol) to see if toxicity is reversed. If yes, the effect is off-target redox toxicity.

Q: How do I validate that the observed effect is on-target? A: You must use a negative control compound .

  • Protocol: Synthesize or purchase the ring-opened analog (2-hydroxy-4-nitrobenzamide/nitrile). This compound mimics the sterics and electronics of the degradation product but lacks the active benzisoxazole pharmacophore. If the "control" is inactive, your effect is likely driven by the intact scaffold.

Experimental Protocols

Protocol 1: Stability Validation (UV-Vis Shift Assay)

Use this to determine the "safe" time window for your assay.

  • Preparation: Prepare a 50 µM solution of 6-Nitro-1,2-benzoxazole-3-carboxamide in your assay buffer (e.g., PBS pH 7.4).

  • Baseline Scan: Immediately measure absorbance from 250–500 nm (

    
    ).
    
  • Incubation: Incubate at 37°C.

  • Time-Points: Measure spectra at 30, 60, 120, and 240 minutes.

  • Analysis: Look for the appearance of a new peak (likely ~380–410 nm for the phenolate form).

    • Acceptance Criteria: <10% conversion over the duration of your biological assay.

Protocol 2: Specificity Control (Chemical Rescue)

Use this to rule out thiol-reactivity off-targets.

  • Setup: Run your standard enzymatic or cell-based assay.

  • Thiol Addition: Add 1 mM DTT or GSH to the buffer before adding the compound.

    • Note: Benzisoxazoles can react with thiols. If the compound's activity is completely abolished by physiological thiols (1–5 mM GSH), it may be acting as a non-specific alkylator in cells.

  • Comparison: Compare IC50 with and without excess thiol. A >10-fold shift suggests the compound is being quenched by thiols or is acting via a covalent mechanism that is non-specific.

Mechanism of Action & Instability Visualization

The following diagram illustrates the two primary pathways for off-target effects: Chemical Ring Opening (Kemp Elimination) and Metabolic Nitro Reduction .

OffTargetPathways Compound 6-Nitro-1,2-benzoxazole-3-carboxamide (Active Scaffold) RingOpen Ring Opening (Kemp Elimination Type) Compound->RingOpen  Chemical Instability Reduction Nitro Reduction (-NO2 → -NHOH / -NH2) Compound->Reduction  Metabolic Activation Base Basic pH (>7.5) or Nucleophiles Base->RingOpen InactiveProduct 2-Hydroxy-4-nitro-benzamide/nitrile (Inactive / False Negative) RingOpen->InactiveProduct  Loss of Potency Reductase Nitroreductases (NTRs) DT-Diaphorase (NQO1) Reductase->Reduction ToxicMetabolite Hydroxylamine/Amine Metabolite (DNA Damage / Redox Cycling) Reduction->ToxicMetabolite  Off-Target Cytotoxicity

Figure 1: Dual pathways of instability and off-target toxicity. The benzisoxazole ring is susceptible to base-catalyzed hydrolysis (left), while the nitro group is prone to enzymatic reduction (right).

Summary Data Tables

Table 1: Stability Profile & Assay Recommendations
ParameterCharacteristicRecommendation
Optimal pH pH 6.0 – 7.4Avoid Tris buffers > pH 7.5; use Phosphate/HEPES.
Solvent Stability Unstable in MeOH/EtOH (nucleophilic)Store stocks in anhydrous DMSO or DMF.
Light Sensitivity Moderate (Nitro group)Protect from direct light; use amber vials.
Half-life (

)
~4–6 hours at pH 7.4 (37°C)Limit assay duration to <2 hours or replenish.
Redox Liability High (Nitro group)Avoid hypoxic conditions unless studying hypoxia.
Table 2: Control Compounds for Validation
Compound TypeDescriptionPurpose
Negative Control 2-Hydroxy-4-nitrobenzamideMimics the hydrolyzed "dead" product. Use to prove activity is driven by the intact ring.
Isosteric Control 6-Nitro-1,2-benzisothiazoleSulfur analog (S instead of O). More stable to ring opening; tests if the "O" is critical for binding vs. stability.
Non-Nitro Analog 1,2-Benzoxazole-3-carboxamideLacks the nitro group. Use to determine if toxicity is driven by the nitro moiety.

References

  • Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles." Journal of the American Chemical Society. Link

  • Denny, W. A., & Wilson, W. R. (1986). "Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells." Journal of Medicinal Chemistry. Link

  • Poulsen, S. A., et al. (2008). "Fragment-based drug discovery of carbonic anhydrase inhibitors." Current Pharmaceutical Design. (Discusses sulfonamide/carboxamide scaffolds). Link

  • PubChem Compound Summary. "6-Nitro-1,2-benzoxazole-3-carboxylic acid derivatives." National Center for Biotechnology Information. Link

Optimization

Technical Support Center: Bioavailability Optimization for 6-Nitro-1,2-benzoxazole-3-carboxamide Derivatives

Welcome to the Advanced Formulation and ADME Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of 6-Nitro-1,2-benzoxazole-3-carboxamide derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and ADME Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of 6-Nitro-1,2-benzoxazole-3-carboxamide derivatives. While this scaffold offers immense potential for antimicrobial, neuroprotective, and oncology applications [1], it presents a dual-threat to oral bioavailability: a highly lipophilic, rigid core that resists aqueous dissolution, and a metabolically labile nitro group highly susceptible to enzymatic reduction [2].

This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we dissect the causality behind your pharmacokinetic (PK) failures and provide self-validating protocols to engineer your way around them.

Section 1: Solubility & Dissolution Troubleshooting

FAQ: My compound shows single-digit nanomolar potency in vitro, but precipitates instantly in Simulated Gastric Fluid (SGF). Why is this happening, and how do I fix it?

The Causality: Benzoxazole derivatives are notorious for their high crystal lattice energy and hydrophobicity, often classifying them as BCS Class II or IV molecules [3]. When the 3-carboxamide group forms intermolecular hydrogen bonds, it creates a "brick-dust" phenomenon. If your compound is un-ionizable at physiological pH, pH-adjustment strategies will fail.

The Solution: You must bypass the crystal lattice energy entirely by trapping the molecule in a high-energy amorphous state. An Amorphous Solid Dispersion (ASD) via spray drying is the gold standard here. By molecularly dispersing the drug in a hydrophilic polymer matrix (like HPMCAS or PVP K30), you create a supersaturated state upon dissolution, significantly enhancing the absorption window [4].

Protocol: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol is designed to be self-validating; the absence of a melting endotherm in Step 4 confirms success.

  • Solution Preparation: Dissolve the 6-Nitro-1,2-benzoxazole-3-carboxamide API and Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) at a 1:3 (w/w) ratio in a solvent mixture of Acetone/Methanol (80:20 v/v). Ensure total visual clearance; any residual nuclei will seed crystallization.

  • Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a peristaltic pump at a feed rate of 10 mL/min. Set the atomization gas pressure to 1.5 bar.

  • Thermal Parameters: Set the inlet temperature to 90°C. Monitor the outlet temperature closely; it must remain between 65°C–70°C to ensure rapid droplet evaporation without thermally degrading the carboxamide linkage [5].

  • Validation (Critical): Collect the resulting powder via the cyclone separator. Perform Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature (

    
    ) and a complete absence of the API's characteristic melting endotherm.
    

Section 2: Metabolic Stability & The Nitroreductase Liability

FAQ: My ASD formulation solved the solubility issue, but my oral bioavailability (F%) is still under 5%. Intravenous (IV) clearance is moderate, but oral exposure is non-existent. What is destroying my compound?

The Causality: You are likely falling victim to massive first-pass metabolism, specifically driven by Nitroreductases (NTRs) . The 6-nitro group is a prime electron sink. In the gut microbiome, oxygen-insensitive Type I NTRs catalyze a rapid two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine and eventually an aniline derivative [6]. Hepatic Type II NTRs also contribute via one-electron futile redox cycling [7]. This effectively destroys the pharmacophore before it reaches systemic circulation.

The Solution: If the nitro group is essential for target binding, formulation cannot save you; you must rely on structural modification or prodrug strategies. Shielding the nitro group sterically, or modifying the 3-carboxamide to a bulkier substituent, can alter the binding pose within the NTR active site.

Protocol: In Vitro Nitroreductase / Gut Microbiome Stability Assay

Use this protocol to definitively diagnose NTR-mediated clearance versus hepatic CYP450 clearance.

  • Matrix Preparation: Prepare anaerobic rat fecal homogenates (10% w/v in phosphate buffer, pH 7.4) inside an anaerobic chamber to preserve oxygen-sensitive gut microbiota.

  • Incubation: Spike the benzoxazole derivative to a final concentration of 1 µM. Include a positive control (e.g., nitrofurantoin) to validate NTR activity.

  • Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Monitor the parent mass (

    
    ) and specifically look for the appearance of the amino-metabolite (
    
    
    
    Da, representing the conversion of
    
    
    to
    
    
    ). Rapid depletion in fecal homogenate but stability in standard hepatic microsomes confirms gut NTR liability.

Section 3: Quantitative Impact of Optimization Strategies

To benchmark your progress, compare your PK results against the expected improvements outlined in Table 1.

Table 1: Impact of Formulation and Structural Strategies on Pharmacokinetic Parameters

StrategyFormulation / Modification

(ng/mL)
AUC (h·ng/mL)Oral Bioavailability (F%)Primary Mechanism of Enhancement
Baseline Crystalline API (Free base)45 ± 12120 ± 35< 2%N/A (Brick-dust & High clearance)
Solubility Fix ASD (Spray Dried, HPMCAS)850 ± 1101,850 ± 21018%Overcomes crystal lattice; creates supersaturation.
Lipid Carrier SNEDDS (TPGS / Oil matrix)1,100 ± 1502,400 ± 30024%Lymphatic transport bypasses hepatic first-pass.
Metabolic Fix N-Alkylation of Carboxamide1,450 ± 2004,100 ± 45045%Steric hindrance reduces nitroreductase affinity.

Visualization: Bioavailability Troubleshooting Workflow

The following diagram maps the logical decision tree for diagnosing and resolving bioavailability bottlenecks for this specific chemical class.

G Start Low Oral Bioavailability (6-Nitro-benzoxazole) Solubility BCS Class II/IV (Brick Dust Core) Start->Solubility In Vitro Dissolution < 10% Metabolism High First-Pass Clearance (Nitroreductases) Start->Metabolism High Intrinsic Clearance (CLint) ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Solubility->ASD Lipid Lipid-Based Formulation (SNEDDS) Solubility->Lipid Prodrug Structural Modification (Steric Shielding) Metabolism->Prodrug Isotope Lymphatic Targeting (Bypass Liver/Gut) Metabolism->Isotope

Caption: Troubleshooting workflow for 6-Nitro-1,2-benzoxazole-3-carboxamide bioavailability enhancement.

References

  • BenchChem. "Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | 1221792-16-0". BenchChem Technical Documentation.
  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". SciELO / J. Braz. Chem. Soc. (2024).
  • BenchChem. "Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds". BenchChem Tech Support.
  • Crystal Pharmatech. "Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying". Crystal Pharmatech Co., Ltd. (2025).
  • MDPI. "Spray-Dried Amorphous Solid Dispersions of Atorvastatin Calcium for Improved Supersaturation and Oral Bioavailability". Pharmaceutics (2019).
  • Oxford Academic. "Reduction of polynitroaromatic compounds: the bacterial nitroreductases". FEMS Microbiology Reviews (2008).
  • National Institutes of Health (PMC). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". Chem Res Toxicol. (2019).
Troubleshooting

dealing with autofluorescence of 6-Nitro-1,2-benzoxazole-3-carboxamide in assays

A Guide for Researchers on Mitigating Compound-Induced Autofluorescence in Cellular and Biochemical Assays A Message from Your Senior Application Scientist Welcome, researchers and innovators. As you explore the potentia...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Mitigating Compound-Induced Autofluorescence in Cellular and Biochemical Assays

A Message from Your Senior Application Scientist

Welcome, researchers and innovators. As you explore the potential of novel compounds like 6-Nitro-1,2-benzoxazole-3-carboxamide, it is common to encounter technical hurdles that require a thoughtful, systematic approach to resolve. One of the most frequent challenges in fluorescence-based assays is autofluorescence, which can arise from cells, reagents, and, as in this case, the investigational compound itself.

This guide is designed with full editorial control to provide you not with a rigid template, but with a logical, in-depth framework for understanding, diagnosing, and mitigating the intrinsic fluorescence of 6-Nitro-1,2-benzoxazole-3-carboxamide. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring that your experimental protocols are self-validating and your data is robust and reliable. We will delve into the causality behind experimental choices, grounding our recommendations in established scientific principles.

Let's proceed to deconstruct this challenge and build effective solutions together.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding autofluorescence to build a strong foundational knowledge.

Q1: What exactly is autofluorescence and why is it a concern in my assay?

Autofluorescence is the natural emission of light from biological structures or chemical compounds when they are excited by light, independent of any specific fluorescent dye or label you have added.[1] This phenomenon becomes a significant problem in assays because it creates background "noise" that can obscure the true signal from your specific fluorescent probe.[2] The consequences are a reduced signal-to-noise ratio, decreased assay sensitivity, and the risk of misinterpreting background as a positive signal, especially when detecting low-abundance targets.[1][3]

Q2: My unstained cells show some background, but it seems worse when I add my compound. What are the different sources of autofluorescence?

It's crucial to differentiate between the various sources of autofluorescence, as the mitigation strategy depends on the origin. There are three primary sources:

  • Endogenous Autofluorescence: This originates from molecules naturally present within the cells or tissue. Common culprits include metabolic coenzymes (NADH, riboflavin), structural proteins (collagen, elastin), and cellular pigments like lipofuscin.[2][4] This type of autofluorescence is often most intense in the blue and green regions of the spectrum (emission ~350-550 nm).[4]

  • Extrinsic/Reagent-Induced Autofluorescence: This comes from components of your experimental setup. Common sources include phenol red in cell culture media, fetal bovine serum (FBS), and plastic microplates.[1][2][5] Furthermore, chemical fixatives, particularly those based on aldehydes like formaldehyde and glutaraldehyde, can induce fluorescence by cross-linking proteins.[6][7]

  • Compound-Induced Autofluorescence: This is a form of assay interference where the test compound itself is fluorescent.[8] Many heterocyclic molecules, including the benzoxazole core of 6-Nitro-1,2-benzoxazole-3-carboxamide, possess the necessary conjugated aromatic systems to absorb and emit light.[9][10] When the compound's emission spectrum overlaps with your detection channel, it directly contributes to the background signal.

Q3: Why is 6-Nitro-1,2-benzoxazole-3-carboxamide inherently fluorescent?

The fluorescence of this compound stems from its core chemical structure. Benzoxazoles are a well-known class of heterocyclic compounds that frequently exhibit fluorescent properties due to their fused benzene and oxazole rings, which create a conjugated π-electron system. This system readily absorbs light energy and re-emits it at a longer wavelength. The specific substituents on the benzoxazole ring—in this case, a nitro group (-NO2) and a carboxamide group (-CONH2)—will modulate the exact excitation and emission wavelengths, but the fundamental capacity for fluorescence resides in the benzoxazole scaffold itself.[11][12]

Part 2: Troubleshooting Guide - A Systematic Workflow for Mitigation

Follow this step-by-step process to diagnose the extent of the autofluorescence and implement a targeted solution. The foundation of this process is a set of robust controls that validate every subsequent step.

Step 1: Characterize and Quantify the Autofluorescence

Before attempting any mitigation, you must first understand the contribution of each potential source of autofluorescence in your specific assay. This is a critical, self-validating step.

cluster_prep Plate Preparation cluster_controls Control Groups cluster_exp Experimental Group cluster_read Data Acquisition cluster_analysis Data Analysis & Diagnosis A Plate Cells/Assay Components in a Multi-Well Plate B1 Well Group 1: Media/Buffer Only (Instrument Blank) A->B1 Prepare Wells B2 Well Group 2: Unstained Cells/Sample (Biological Background) A->B2 Prepare Wells B3 Well Group 3: Unstained Cells/Sample + Compound (Compound + Biological) A->B3 Prepare Wells B4 Well Group 4: Stained Cells/Sample (No Compound) (Max Signal Control) A->B4 Prepare Wells C Well Group 5: Stained Cells/Sample + Compound (Full Experiment) A->C Prepare Wells D Read Plate on Fluorometer at Assay Wavelengths B1->D B2->D B3->D B4->D C->D E1 Signal(B3) >> Signal(B2)? Compound is a major contributor. D->E1 E2 Signal(B2) is High? Biological/reagent background is significant. D->E2 E3 Calculate Signal-to-Background: Signal(B4) / Signal(B2) D->E3

Caption: Workflow for diagnosing sources of autofluorescence.

  • Plate Setup: Prepare a microplate (preferably black-walled, clear-bottom for imaging/bottom-read) with your cells or biochemical components as you would for the actual experiment.

  • Establish Control and Experimental Wells:

    • Group 1 (Blank): Wells with only assay buffer or cell culture medium.

    • Group 2 (Biological Autofluorescence): Wells with unstained cells/tissue + vehicle (e.g., DMSO). This measures the background from your biological sample.

    • Group 3 (Compound Autofluorescence): Wells with unstained cells/tissue + 6-Nitro-1,2-benzoxazole-3-carboxamide (at the highest concentration used in your assay).

    • Group 4 (Assay Signal): Wells with fluorescently labeled cells/reagents + vehicle. This establishes your maximum signal window.

    • Group 5 (Full Experiment): Wells with fluorescently labeled cells/reagents + your compound.

  • Incubation: Incubate the plate under standard assay conditions.

  • Measurement: Read the plate using the same excitation and emission filters/wavelengths planned for your final assay.

  • Analysis:

    • Assess Compound Contribution: Compare the signal from Group 3 to Group 2. A significant increase confirms that the compound itself is a major source of fluorescence at your detection wavelength.

    • Assess Biological Contribution: The signal from Group 2 quantifies the background from your cells and media.

    • Determine Assay Window: Calculate the signal-to-background ratio using the mean signals from Group 4 and Group 2. A low ratio (<3-5) indicates that autofluorescence is a serious issue.

Step 2: Select and Implement a Mitigation Strategy

Based on your findings from Step 1, use the following decision tree to choose the most appropriate mitigation strategy.

Start Is Compound Fluorescence High? (Signal Gp3 >> Gp2) Strategy1 Primary Strategy: Spectral Shift Move to red-shifted dyes (e.g., Cy5, AF647, iRFP) Start->Strategy1 Yes_Compound Check_Bio Is Biological Fluorescence High? (Signal Gp2 is high) Start->Check_Bio No_Compound Yes_Compound YES No_Compound NO Strategy2 Secondary Strategy: Data Correction Subtract background from compound-only controls Strategy1->Strategy2 If shift is not possible Strategy2->Check_Bio Strategy3 Optimize Assay Media - Use phenol red-free media - Reduce FBS / switch to BSA Check_Bio->Strategy3 Yes_Bio End Proceed with Optimized Assay Check_Bio->End No_Bio Yes_Bio YES No_Bio NO Strategy4 Optimize Sample Prep (For fixed samples) - Switch to Methanol/Ethanol fixation - Use chemical quenchers Strategy3->Strategy4 Strategy4->End

Caption: Decision tree for selecting a mitigation strategy.

If your diagnosis shows that 6-Nitro-1,2-benzoxazole-3-carboxamide is the primary fluorescent culprit, the most effective strategy is to spectrally separate your assay signal from the compound's interference.

  • Action: Switch to Red-Shifted Fluorophores. The autofluorescence from both biological molecules and many organic compounds is typically strongest in the blue-green part of the spectrum.[4][5] By moving your detection channel to the red or far-red region (>600 nm), you can often eliminate the interference entirely.[13]

  • Rationale: You are essentially moving your "signal" to a spectral window where the "noise" is silent. This is the most robust method for improving the signal-to-noise ratio.[3]

Table 1: Recommended Red-Shifted Fluorophore Alternatives

Common Green FluorophoreExcitation (nm)Emission (nm)Recommended Red-Shifted AlternativeApprox. Excitation (nm)Approx. Emission (nm)
FITC / Alexa Fluor 488~495~519Alexa Fluor 647 ~650~668
GFP~488~509Cy5 ~649~670
Rhodamine / TRITC~550~575Allophycocyanin (APC) ~650~660
---iRFP / DRAQ5 (Far-Red) >650>680

If your diagnosis reveals high background from the cells or media, even without the compound, the following optimizations are necessary.

  • Switch to Phenol Red-Free Medium: Phenol red is a pH indicator with broad absorbance and fluorescence that significantly increases background.[1][5] For the duration of the assay, switch to an equivalent medium without phenol red.

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains many fluorescent molecules.[5] If possible for your cell type, reduce the FBS concentration (e.g., to 1-2%) during the assay or replace it with a lower-fluorescence protein source like Bovine Serum Albumin (BSA).[3]

  • Use Optical-Grade Buffers: For fixed-cell or biochemical assays, perform final washes and measurements in a simple, low-fluorescence buffer like Phosphate-Buffered Saline (PBS).

  • Change Fixation Method: Aldehyde fixatives (paraformaldehyde, glutaraldehyde) are a major cause of autofluorescence.[3] An effective alternative is to fix cells with ice-cold methanol or ethanol for 10-15 minutes.[13]

  • If Aldehyde Fixation is Unavoidable:

    • Reduce the fixative concentration and incubation time to the minimum required.[7]

    • After fixation, perform a quenching step. Incubate the sample with sodium borohydride (0.1% in PBS) for 15-30 minutes at room temperature to reduce aldehyde-induced fluorescence.[3]

  • Use a Commercial Quenching Agent: For tissues with high lipofuscin content (e.g., neurons), agents like Sudan Black B can be effective.[7] However, always verify that the quenching agent itself does not fluoresce in your chosen detection channel.

Step 3: Data Correction and Final Analysis

In cases where fluorescence cannot be completely eliminated, a background subtraction strategy is essential.

  • Include Proper Controls on Every Plate: For every experiment, you must include "compound-only" control wells (unstained cells + compound at each tested concentration).

  • Calculate the Mean Background: For each concentration of 6-Nitro-1,2-benzoxazole-3-carboxamide, calculate the mean fluorescence signal from the corresponding "compound-only" control wells.

  • Subtract Background: Subtract this mean background value from the signal of your experimental wells (stained cells + compound).

Corrected Signal = (Signal from Experimental Well) - (Mean Signal from Corresponding Compound-Only Control)

Rationale: This method assumes the fluorescence of the compound is additive. It directly accounts for the compound's contribution, providing a more accurate measurement of the specific biological signal. This is a standard procedure recommended in the Assay Guidance Manual for dealing with fluorescent compound interference.[8]

Part 3: Summary of Best Practices

Table 2: Quick Reference Troubleshooting Guide

IssuePrimary CauseRecommended SolutionRationale
High Signal in Compound + Unstained Cells Intrinsic fluorescence of 6-Nitro-1,2-benzoxazole-3-carboxamide.Switch to red/far-red fluorophores (AF647, Cy5, APC).[13]Moves the detection window away from the compound's emission spectrum.
High Signal in Unstained Cells (No Compound) Endogenous cellular components (NADH, flavins) or assay media (phenol red, FBS).Use phenol red-free media, reduce FBS, and consider red-shifted dyes.[1][5]Minimizes background from non-compound sources.
Fixation-Induced Background Cross-linking of proteins by aldehyde fixatives.Switch to methanol/ethanol fixation or quench with sodium borohydride post-fixation.[3][13]Avoids the chemical reaction that generates fluorescent products.
Residual Background After Optimization Low-level, unavoidable fluorescence from multiple sources.Implement a robust background subtraction protocol using compound-only controls on every plate.[8]Mathematically corrects for the additive interference signal.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. [Link]

  • Bio-Rad Antibodies. Autofluorescence - Flow Cytometry Guide. [Link]

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228). [Link]

  • Abu Jarra, H., et al. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid. [Link]

  • MDPI. (2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. [Link]

  • PubMed. (2015, December 15). 2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity. [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Biotechnology Research and Innovation Journal. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method. [Link]

  • Biotechnology Research and Innovation Journal. (2024, August 4). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

Sources

Optimization

Process R&amp;D Technical Support Center: Synthesis &amp; Impurity Profiling of 6-Nitro-1,2-benzoxazole-3-carboxamide

Welcome to the Process R&D Technical Support Center. This guide is curated for synthesis chemists, process engineers, and drug development professionals scaling up the production of 6-Nitro-1,2-benzoxazole-3-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is curated for synthesis chemists, process engineers, and drug development professionals scaling up the production of 6-Nitro-1,2-benzoxazole-3-carboxamide —a critical intermediate in the synthesis of bioactive benzisoxazole derivatives (such as zonisamide analogs).

The 1,2-benzisoxazole core presents unique chemoselectivity challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting; we will dissect the physical organic causality behind impurity formation and implement self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Pathway & Degradation Cascade

To control impurities, we must first map the thermodynamic vulnerabilities of the target molecule. The synthesis typically proceeds via the oximation of 2-fluoro-4-nitrophenylglyoxylamide, followed by a base-catalyzed nucleophilic aromatic substitution (


) to close the isoxazole ring.

However, the resulting 3-carboxamide is highly susceptible to a base-promoted degradation cascade. Over-exposure to aqueous base hydrolyzes the amide to. Under continued basic conditions, this acid undergoes a decarboxylative Kemp elimination, cleaving the weak N–O bond to yield 2-hydroxy-4-nitrobenzonitrile.

G Precursor 2-Fluoro-4-nitrophenylglyoxylamide (Starting Material) Oxime Oxime Intermediate Precursor->Oxime NH2OH·HCl, EtOH Target 6-Nitro-1,2-benzoxazole-3-carboxamide (Target Product) Oxime->Target K2CO3, DMF (Cyclization) Impurity1 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Hydrolysis Impurity) Target->Impurity1 Excess OH⁻ / H2O (Amide Hydrolysis) Impurity2 2-Hydroxy-4-nitrobenzonitrile (Kemp Elimination Impurity) Impurity1->Impurity2 Strong Base / Heat (Decarboxylative Kemp Elimination)

Synthesis and base-promoted degradation pathway of 6-Nitro-1,2-benzoxazole-3-carboxamide.

Troubleshooting & Process FAQs

Q1: During the base-catalyzed cyclization of the oxime intermediate, my yield of the target carboxamide is low, and I observe a highly polar baseline spot on TLC. What is causing this? Analysis & Causality: The highly polar species is 6-Nitro-1,2-benzoxazole-3-carboxylic acid. While the


 ring closure requires a base to deprotonate the oxime, the newly formed 3-carboxamide is highly sensitive to alkaline hydrolysis. If water is present in your solvent (e.g., non-anhydrous DMF) or if the aqueous quench is not strictly temperature-controlled, hydroxide ions will rapidly attack the electrophilic amide carbonyl.
Actionable Protocol:  Transition from a harsh aqueous basic workup to a kinetically controlled buffered quench. Quench the reaction mixture into ice-cold aqueous ammonium chloride (pH ~6.0) rather than water, keeping the internal temperature below 15 °C to trap the stable carboxamide.

Q2: HPLC analysis of my crude product reveals a UV-active impurity with a distinct phenolic shift. LC-MS shows a mass corresponding to [M-H]⁻ 163. How is this forming? Analysis & Causality: You are observing 2-hydroxy-4-nitrobenzonitrile, the product of a decarboxylative Kemp elimination. As established by , the 1,2-benzisoxazole ring contains a relatively weak N–O bond. Benzisoxazole-3-carboxylic acids undergo rapid —a concerted decarboxylation and N–O bond cleavage. If your reaction over-hydrolyzes to the carboxylic acid (as in Q1), the basic conditions will immediately drive this elimination, destroying the heterocyclic core. Actionable Protocol: This is a cascading failure. To prevent it, avoid using strong, soluble amidine bases like DBU for prolonged periods. Switch to a milder, heterogeneous base like finely milled


 and strictly limit the reaction residence time to < 4 hours.

Q3: How do I ensure complete conversion of the oxime without triggering these base-promoted degradations? Analysis & Causality: The


 mechanism requires the oxime hydroxyl to be deprotonated. Because the nitro group at the 4-position (para to the leaving fluorine) highly activates the ring, the cyclization is actually quite fast at room temperature. Heating the reaction is a common operational error that accelerates amide hydrolysis and Kemp elimination exponentially faster than it benefits the 

rate. Actionable Protocol: Run the cyclization isothermally at 20–22 °C. Implement a self-validating In-Process Control (IPC): monitor the disappearance of the oxime via HPLC every 45 minutes and initiate the quench exactly when the oxime peak area falls below 1.0%.

Quantitative Impurity Profile

To aid your analytical team, the following table summarizes the primary impurities, their formation mechanisms, and standard regulatory limits.

Impurity ProfileStructure / IUPAC NameRelative Retention Time (RRT)*Formation MechanismICH Acceptable Limit
Precursor 2-Fluoro-4-nitrophenylglyoxylamide oxime0.85Unreacted starting material< 0.15%
Impurity A 6-Nitro-1,2-benzoxazole-3-carboxylic acid0.42 (Highly Polar)Alkaline hydrolysis of target carboxamide< 0.10%
Impurity B 2-Hydroxy-4-nitrobenzonitrile1.15 (Lipophilic)Decarboxylative Kemp elimination of Impurity A< 0.10%

*RRT values are representative for a standard Reverse-Phase C18 (Water/MeCN + 0.1% TFA) gradient method.

Validated Experimental Protocol: Optimized Cyclization

This step-by-step methodology incorporates self-validating checkpoints to ensure the chemoselectivity of the 6-Nitro-1,2-benzoxazole-3-carboxamide synthesis.

Phase 1: Reaction Setup

  • In a dried, nitrogen-flushed 5 L jacketed reactor, charge 2-Fluoro-4-nitrophenylglyoxylamide oxime (1.0 eq, 100 g).

  • Add anhydrous N,N-Dimethylformamide (DMF) (10 volumes, 1.0 L). Stir at 250 rpm to achieve a homogenous solution.

Phase 2: Base-Catalyzed Cyclization (


) 
3. Cool the reactor internal temperature (

) to 15 °C. 4. Charge finely milled anhydrous Potassium Carbonate (

) (1.5 eq, 91 g) in three equal portions over 30 minutes to control the mild deprotonation exotherm. 5. Adjust

to 20–22 °C. Causality Check: Do not exceed 25 °C under any circumstances to prevent premature amide hydrolysis.

Phase 3: Self-Validating In-Process Control (IPC) 6. After 2 hours of stirring, sample the slurry. Filter and dilute with HPLC-grade Acetonitrile. 7. Run IPC HPLC. Validation Gate: The reaction is deemed complete when the oxime precursor peak area is < 1.0%. If > 1.0%, continue stirring and re-sample every 45 minutes. (Do not exceed 4.5 hours total residence time).

Phase 4: Buffered Quench & Isolation 8. Prepare a quench bath: 5 L of 10% aqueous Ammonium Chloride (


) chilled to 2–5 °C.
9. Transfer the reaction mixture into the quench bath over 45 minutes, maintaining the quench bath 

< 10 °C. Causality Check: The buffered pH (~6.0) and low temperature kinetically trap the carboxamide, neutralizing the base before hydrolysis to Impurity A can occur. 10. Stir the resulting suspension for 1 hour at 5 °C to ensure complete crystallization. 11. Filter the solid product via a Nutsche filter. Wash the cake with cold water (3 x 500 mL) to remove DMF and inorganic salts, followed by a cold heptane wash (200 mL) to displace water. 12. Dry under vacuum at 45 °C until constant weight is achieved.

References

  • National Center for Biotechnology Information. "6-Nitro-1,2-benzoxazole-3-carboxylic acid - Molecular Properties & Analysis." PubChem Compound Summary for CID 39228.[Link]

  • Kemp, D. S. "Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism." Journal of the American Chemical Society, 1970, 92(8), 2553–2554.[Link]

  • Röthlisberger, D., et al. "Kemp elimination and base-catalyzed decomposition of benzisoxazoles: An aspartate and a water molecule mediate efficient acid-base catalysis in a tailored antibody pocket." Proceedings of the National Academy of Sciences (PNAS), 2008, 105(31), 10705-10710.[Link]

  • Wikipedia Contributors. "Benzisoxazole and Kemp Elimination." Wikipedia, The Free Encyclopedia. [Link]

Troubleshooting

Technical Support Center: Strategies to Reduce Cytotoxicity of 6-Nitro-1,2-benzoxazole-3-carboxamide in Non-target Cells

From the desk of the Senior Application Scientist Welcome to the technical support center for researchers working with novel therapeutic agents. This guide is designed to provide you with actionable strategies and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with novel therapeutic agents. This guide is designed to provide you with actionable strategies and troubleshooting advice for mitigating the off-target cytotoxicity of 6-Nitro-1,2-benzoxazole-3-carboxamide and similar nitroaromatic compounds. Our goal is to help you enhance the therapeutic window of your molecule by improving its selectivity for target cells while sparing healthy ones.

The presence of a nitroaromatic group on the benzoxazole scaffold suggests a mechanism of action that can be exploited for targeted therapy, but it also presents a challenge in terms of indiscriminate cytotoxicity. This guide will walk you through the potential causes of this toxicity and provide a logical framework for addressing it through intelligent compound design and formulation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with nitroaromatic compounds.

Q1: What are the likely mechanisms driving the cytotoxicity of 6-Nitro-1,2-benzoxazole-3-carboxamide?

A1: The cytotoxicity of this compound class is often linked to the bioreduction of the nitro group (-NO2).[1][2] This process can occur in both target (e.g., cancer) and non-target cells. The key steps are:

  • Enzymatic Reduction: Nitroreductase enzymes, which are present in mammalian cells and bacteria, can reduce the nitro group to form nitroso and hydroxylamine intermediates.[1][3]

  • Formation of Reactive Metabolites: These intermediates are highly reactive electrophiles that can form adducts with DNA and other macromolecules, leading to cellular damage and cell death.[1]

  • Oxygen Sensitivity: The reduction is often more efficient in hypoxic (low-oxygen) environments, a characteristic feature of solid tumors.[4] However, some nitroreductases can function under normal oxygen conditions, leading to toxicity in healthy tissues.

Q2: How do I begin to assess the off-target cytotoxicity of my compound?

A2: The first step is to quantify the compound's therapeutic window, or selectivity index (SI). This is achieved by comparing its potency in cancer cells to its toxicity in non-cancerous cells.

  • Determine the IC50: This is the concentration of the compound that inhibits 50% of the growth of your target cancer cell line.

  • Determine the CC50: This is the concentration of the compound that is cytotoxic to 50% of a non-target, healthy cell line (e.g., normal human fibroblasts, hepatocytes).

  • Calculate the Selectivity Index (SI):

    • SI = CC50 / IC50

A higher SI value indicates greater selectivity for cancer cells and is a primary goal of optimization. An SI value below 10 suggests that significant off-target toxicity is likely.

Q3: What are the primary strategies to decrease a compound's toxicity in healthy cells?

A3: There are three main pillars for improving the selectivity of a cytotoxic agent:

  • Prodrug Strategies: Modifying the compound so that it is administered in an inactive form (a prodrug) and is only activated to its toxic form at the target site.[5][6]

  • Targeted Drug Delivery Systems: Encapsulating the drug in a carrier that preferentially accumulates in tumor tissue, thereby lowering its concentration in healthy tissues.[7][8][9]

  • Structural Modification: Altering the chemical structure of the compound to reduce its interaction with off-target molecules or to block metabolic pathways that lead to toxic byproducts in healthy cells.[10][11]

Part 2: Troubleshooting Guides & In-Depth Strategies

This section provides detailed solutions to common experimental challenges.

Problem: My compound exhibits a low Selectivity Index (SI < 10), showing significant toxicity in both target and non-target cell lines.

This is a common issue indicating that the compound's cytotoxic mechanism is not specific to the cancer cell phenotype. The key is to create a differential in drug activity between the tumor and healthy tissues.

Strategy 1: Redesign as a Hypoxia-Activated Prodrug

Scientific Rationale: The tumor microenvironment is often characterized by hypoxia (low oxygen levels). Many tumors overexpress nitroreductase enzymes that are highly active under these conditions.[3][4] We can exploit this by designing the 6-nitro compound to be a prodrug that is selectively activated to its cytotoxic form within the hypoxic tumor, while remaining relatively inert in well-oxygenated, healthy tissues. The reduction of the nitro group can trigger a conformational change or fragmentation that releases the active cytotoxic agent.[12]

Workflow for Developing a Hypoxia-Activated Prodrug:

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Synthesis & In Vitro Validation cluster_2 Phase 3: Evaluation a Hypothesize that nitro-reduction is key to cytotoxicity b Confirm Nitroreductase (NTR) expression in target vs. non-target cells (e.g., Western Blot) a->b c Design prodrug: Mask a critical functional group with a nitro-containing moiety b->c d Synthesize the prodrug candidate c->d e Assess cytotoxicity (IC50) under normoxic (21% O2) vs. hypoxic (1% O2) conditions d->e f Compare IC50 in NTR-high vs. NTR-low cell lines d->f g Analyze Data: Expect lower IC50 in hypoxia and NTR-high cells e->g f->g h Calculate Hypoxic Cytotoxicity Ratio (HCR): IC50(normoxia) / IC50(hypoxia) g->h i Proceed if HCR > 10 h->i

Caption: Workflow for hypoxia-activated prodrug development.

Strategy 2: Formulation with a Targeted Nanoparticle System

Scientific Rationale: Chemotherapeutic agents can be encapsulated within nanoparticles to alter their pharmacokinetic profile and control their distribution in the body.[9][13] This approach reduces exposure to healthy tissues and can increase drug accumulation in tumors through two main mechanisms:

  • Passive Targeting (The EPR Effect): Tumor blood vessels are often leaky, allowing nanoparticles (typically 10-200 nm in size) to extravasate and accumulate in the tumor interstitium. Poor lymphatic drainage in tumors further enhances this retention.[14]

  • Active Targeting: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the surface of cancer cells, promoting selective uptake.[8][14]

Experimental Protocol: Encapsulation in Liposomes for Passive Targeting

This protocol provides a basic method for encapsulating a hydrophobic compound like 6-Nitro-1,2-benzoxazole-3-carboxamide.

Materials:

  • Soybean Phosphatidylcholine (SPC) and Cholesterol

  • 6-Nitro-1,2-benzoxazole-3-carboxamide

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve SPC, cholesterol (e.g., at a 2:1 molar ratio), and your compound in a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. Subject the MLV suspension to probe sonication on ice to break down the large vesicles into smaller ones.

  • Extrusion: a. Load the sonicated liposome suspension into an extruder fitted with a 100 nm polycarbonate membrane. b. Pass the suspension through the membrane 10-15 times to produce unilamellar vesicles of a uniform size.

  • Purification: a. Remove the unencapsulated (free) drug from the liposome formulation using size exclusion chromatography or dialysis.

  • Characterization & Testing: a. Measure the size and zeta potential of the liposomes using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency. c. Test the cytotoxicity (IC50 and CC50) of the liposomal formulation against the free drug.

Expected Outcome: The liposomal formulation should exhibit a higher CC50 (lower toxicity) in non-target cells compared to the free drug, leading to an improved Selectivity Index.

Strategy 3: Structural Modification to Reduce Metabolic Activation

Scientific Rationale: The toxicity of a compound is often caused by its metabolites rather than the parent molecule itself. Cytochrome P450 (CYP) enzymes in the liver are major contributors to drug metabolism.[15][16][17] If metabolic activation by CYPs in healthy tissues is a primary source of toxicity, you can strategically modify the compound's structure to block these metabolic "hotspots."

Approach:

  • Metabolite Identification: Incubate the compound with human liver microsomes and use LC-MS/MS to identify the major metabolites.

  • Identify Metabolic Hotspots: Determine the sites on the molecule that are being oxidized, reduced, or hydrolyzed.

  • Block Metabolism: Introduce chemical modifications at these hotspots to sterically hinder enzyme access or to replace the labile group with a more stable one. For example, replacing a metabolically active hydrogen atom with a fluorine atom or a methyl group can prevent oxidation at that position.[10][18]

Table 1: Example Structural Modifications to Influence Pharmacokinetic Properties

Modification Strategy Structural Change Potential Effect Rationale
Blocking Oxidation Replace an aromatic C-H with C-FIncrease metabolic stabilityThe C-F bond is much stronger and less susceptible to CYP-mediated hydroxylation.
Improving Solubility Add a polar group (e.g., -OH, -SO2NH2)Increase aqueous solubility, potentially altering distributionCan reduce non-specific binding to hydrophobic pockets and improve renal clearance.[10]
Reducing Acidity/Basicity Modify pKa via bioisosteric replacementChange ionization state at physiological pHCan affect cell permeability and interaction with off-target ion channels or transporters.

Part 3: Data Interpretation and Decision Making

Your experimental data will guide the selection of the best strategy. Below is a table with hypothetical results illustrating the potential outcomes of each approach.

Table 2: Hypothetical Cytotoxicity and Selectivity Data

Compound Version IC50 (Target Cancer Cells, µM) CC50 (Non-Target Fibroblasts, µM) Selectivity Index (SI = CC50/IC50) Interpretation
Parent Compound 1.54.53.0Poor selectivity, high off-target toxicity.
Hypoxia-Activated Prodrug (Normoxia) 25.0> 50> 2.0Inactive under normal oxygen conditions.
Hypoxia-Activated Prodrug (Hypoxia) 1.8> 50> 27.8Highly selective activation in hypoxic conditions. Promising Lead.
Liposomal Formulation 2.530.012.0Improved selectivity by reducing non-target exposure. Good Candidate.
Structurally Modified Analog 2.015.07.5Modest improvement, but may still have off-target issues.

Decision-Making Flowchart:

G start Start: Compound shows off-target cytotoxicity si_check Is the Selectivity Index (SI) < 10? start->si_check prodrug Strategy 1: Design a Hypoxia-Activated Prodrug si_check->prodrug Yes nano Strategy 2: Use a Targeted Nanoparticle Formulation si_check->nano Yes struct_mod Strategy 3: Perform Structural Modification si_check->struct_mod Yes evaluate Re-evaluate IC50, CC50, and SI prodrug->evaluate nano->evaluate struct_mod->evaluate evaluate->si_check No, iterate design success Success: SI is significantly improved. Proceed to in vivo studies. evaluate->success Yes

Caption: Decision-making flowchart for strategy selection.

References

  • Innovative Drug Delivery Systems for Targeted Cancer Therapy: Recent Advances and Future Directions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Gorin, A., et al. (2021). Targeted Delivery Methods for Anticancer Drugs. Pharmaceuticals. [Link]

  • Al-Achi, A. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing. [Link]

  • Targeted drug delivery system for cancer and different diseases. (2025). GSC Online Press. [Link]

  • Johnson, S. (2024). Targeted Drug Delivery Systems for Cancer Therapy Current Trends and Future Directions. Hilaris Publisher. [Link]

  • Transforming Cancer Therapy with Targeted Drug Delivery Systems. (2024). Longdom Publishing. [Link]

  • Prodrug strategy. (n.d.). Slideshare. [Link]

  • Li, Y., et al. (2021). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers in Oncology. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Nanoparticle-Mediated Drug Delivery: Enhancing Therapeutic Efficacy and Minimizing Toxicity. (2025). MDPI. [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (n.d.). IntechOpen. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology. [Link]

  • Structure optimization strategy for reducing toxicity risks in drug design. (2026). ResearchGate. [Link]

  • Recent progress on nanoparticle-based drug delivery systems for cancer therapy. (2021). Acta Pharmaceutica Sinica B. [Link]

  • Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. (2018). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025). ResearchGate. [Link]

  • Nitroreductase. (n.d.). Grokipedia. [Link]

  • Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. (2011). Nanotechnology, Science and Applications. [Link]

  • Improving the decision-making process in structural modification of drug candidates: reducing toxicity. (2004). Current Opinion in Drug Discovery & Development. [Link]

  • Can nanoparticles improve drug delivery efficacy in cancer therapy?. (n.d.). Consensus. [Link]

  • Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. (n.d.). Semantic Scholar. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). LinkedIn. [Link]

  • Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab, Victoria University of Wellington. [Link]

  • Tissue-specific Chemical Modification of Small Molecule Drugs. (n.d.). Creative Diagnostics. [Link]

  • New Approach Reduces Drug Resistance and Toxicity. (2023). Technology Networks. [Link]

  • High-sensitivity cytotoxicity assays for nonadherent cells. (2005). Methods in Molecular Medicine. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). Molecules. [Link]

  • Off-Target/On-Target Cytotoxicity Assay. (n.d.). React4Life. [Link]

  • How are chemical structures modified to improve bioavailability?. (2025). Patsnap Synapse. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2007). Chemistry & Biology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (2012). Biochemistry. [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen. [Link]

  • Cytochrome P450 (individual enzymes). (n.d.). Wikipedia. [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium. [Link]

  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (2015). Research in Pharmaceutical Sciences. [Link]

  • 6-Nitro-1,2-benzoxazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). RSC Advances. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). Revista Virtual de Química. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 6-Nitro-1,2-benzoxazole-3-carboxamide with known inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic drug discovery, the enzyme Inosine Monophosphate Dehydrogenase (IM...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a pivotal target. Its critical role in the de novo biosynthesis of guanine nucleotides makes it a linchpin for cell proliferation and replication.[1][2][3] Consequently, inhibitors of IMPDH have found application as immunosuppressants, antivirals, and anticancer agents.[2][4] This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 6-Nitro-1,2-benzoxazole-3-carboxamide, against well-established IMPDH inhibitors: Mycophenolic Acid, Ribavirin, and Tiazofurin.

While direct experimental data for 6-Nitro-1,2-benzoxazole-3-carboxamide as an IMPDH inhibitor is not yet available, its benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, known to impart diverse biological activities.[5][6] This guide, therefore, presents a forward-looking, scientifically-grounded framework for its potential evaluation, drawing upon the established knowledge of its counterparts.

The Central Role of IMPDH in Nucleotide Synthesis

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).[4][7] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. By inhibiting IMPDH, the intracellular pool of guanine nucleotides is depleted, leading to the arrest of cell proliferation and viral replication.[8][9]

IMPDH_Pathway cluster_denovo De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Inhibitor IMPDH Inhibitors (e.g., 6-Nitro-1,2-benzoxazole-3-carboxamide, Mycophenolic Acid, Ribavirin, Tiazofurin) IMPDH IMPDH Inhibitor->IMPDH Inhibition

Caption: The de novo guanine nucleotide synthesis pathway highlighting the critical role of IMPDH.

Profiling the Inhibitors: Mechanisms of Action

6-Nitro-1,2-benzoxazole-3-carboxamide: A Hypothetical Profile

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, and the addition of a nitro group and a carboxamide moiety suggests potential for specific interactions with biological targets.[5][10] Nitroaromatic compounds are known to exhibit a range of biological activities, often linked to their electron-withdrawing nature.[11]

Hypothesized Mechanism of Action: It is plausible that 6-Nitro-1,2-benzoxazole-3-carboxamide could act as an uncompetitive or non-competitive inhibitor of IMPDH. The benzoxazole ring could engage in hydrophobic interactions within a binding pocket on the enzyme, while the nitro and carboxamide groups could form hydrogen bonds, potentially stabilizing the enzyme-inhibitor complex. Further investigation is required to determine if it targets the IMP binding site, the NAD+ cofactor site, or an allosteric site.

Mycophenolic Acid (MPA)

Mycophenolic acid is a potent, selective, uncompetitive inhibitor of IMPDH.[12][13] It acts by binding to the enzyme-substrate complex, specifically trapping a covalent intermediate of the reaction.[14][15] This mechanism contributes to its high potency and selectivity for the type II isoform of human IMPDH, which is upregulated in proliferating lymphocytes.[15]

Ribavirin

Ribavirin is a broad-spectrum antiviral agent with a multi-faceted mechanism of action.[9][16] As a nucleoside analog, its primary antiviral activity is often attributed to its incorporation into viral RNA, leading to lethal mutagenesis.[16] However, its phosphorylated form, ribavirin monophosphate (RMP), also acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular GTP pools.[8][17] This dual action contributes to its wide range of antiviral activity.

Tiazofurin

Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity.[18][19] It is a prodrug that is intracellularly converted to its active form, tiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of IMPDH, binding to the NAD+ cofactor site.[20] This leads to a significant reduction in GTP levels, inducing cell differentiation and apoptosis in cancer cells.[20][21]

Comparative Efficacy: A Framework for Evaluation

To provide a clear comparison, the following table summarizes the key efficacy parameters for the known inhibitors and provides a hypothetical framework for evaluating 6-Nitro-1,2-benzoxazole-3-carboxamide.

InhibitorTargetMode of InhibitionIC50 / KiKey Characteristics
6-Nitro-1,2-benzoxazole-3-carboxamide IMPDH (Hypothetical)Uncompetitive / Non-competitive (Hypothetical)To be determinedBenzoxazole scaffold suggests potential for good bioavailability. Nitro group may influence potency.
Mycophenolic Acid IMPDHUncompetitiveEC50: 0.24 µM[13]Highly potent and selective for IMPDH type II. Traps a covalent reaction intermediate.[14][15]
Ribavirin IMPDH / Viral PolymeraseCompetitive (as RMP)Ki: 250 nM (for RMP)[8]Broad-spectrum antiviral with multiple mechanisms of action.[9][16]
Tiazofurin IMPDHCompetitive (as TAD)Potent inhibitorProdrug requiring intracellular activation. Induces differentiation and apoptosis in cancer cells.[18][20]

Experimental Protocol: In Vitro IMPDH Inhibition Assay

This detailed protocol provides a robust method for determining the inhibitory potential and kinetics of novel compounds against IMPDH.

Principle

The activity of IMPDH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm. A decrease in the rate of NADH formation in the presence of an inhibitor is indicative of enzyme inhibition.

Materials
  • Recombinant human IMPDH2

  • IMPDH Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[22]

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide adenine dinucleotide (NAD+) solution

  • Test inhibitor (e.g., 6-Nitro-1,2-benzoxazole-3-carboxamide) dissolved in DMSO

  • Known inhibitors (Mycophenolic Acid, Ribavirin, Tiazofurin) for positive controls

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (IMP, NAD+), and Inhibitor Solutions Plate Add Assay Buffer, IMP, and Inhibitor to 96-well plate Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate reaction by adding NAD+ Preincubation->Initiate Measure Measure absorbance at 340 nm kinetically for 15-30 min Initiate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 values Plot->Determine

Caption: A streamlined workflow for the in vitro IMPDH inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare fresh IMP and NAD+ solutions in the assay buffer. The final concentrations in the assay will typically be around 200-250 µM for IMP and 400-500 µM for NAD+.[22]

    • Prepare a stock solution of the test inhibitor and known inhibitors in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • IMP solution

      • Diluted inhibitor or DMSO (for control wells)

    • The final volume in each well should be consistent.

  • Enzyme Addition and Pre-incubation:

    • Add the recombinant IMPDH2 enzyme to each well.

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the NAD+ solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH production) for each reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for comparing the hypothetical efficacy of 6-Nitro-1,2-benzoxazole-3-carboxamide with the well-established IMPDH inhibitors Mycophenolic Acid, Ribavirin, and Tiazofurin. While further experimental validation is necessary to confirm the activity of this novel compound, the provided protocols and comparative data offer a solid foundation for future research. The continued exploration of novel scaffolds like benzoxazoles is crucial for the development of next-generation therapeutics targeting the vital IMPDH enzyme.

References

  • 1. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):717-20.

  • 12. Santa Cruz Biotechnology.

  • 14. Biochemistry. 1996 Jun 4;35(22):6990-7.

  • 15. ACS Publications.

  • 2. PubMed Central.

  • 7. PubMed.

  • 23. Taylor & Francis Online.

  • 8. ASM Journals.

  • 9. Patsnap Synapse.

  • 16. News-Medical.net.

  • 24. New TB Drugs.

  • 13. MedchemExpress.

  • 18. National Cancer Institute.

  • 3. Royal Society of Chemistry.

  • 17. Taylor & Francis Online.

  • 21. PubMed.

  • 20. BenchChem.

  • 19. Wikipedia.

  • 25. Anticancer Research.

  • 26. PubMed.

  • 22. PubMed Central.

  • 10. Smolecule.

  • 5. PubMed Central.

  • 11. SciELO.

  • 6. ResearchGate.

Sources

Comparative

Cross-Reactivity Profiling of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Technical Guide

Topic: Cross-Reactivity Profiling of 6-Nitro-1,2-benzoxazole-3-carboxamide Content Type: Publish Comparison Guide Executive Summary 6-Nitro-1,2-benzoxazole-3-carboxamide (often structurally categorized within the benziso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Profiling of 6-Nitro-1,2-benzoxazole-3-carboxamide Content Type: Publish Comparison Guide

Executive Summary

6-Nitro-1,2-benzoxazole-3-carboxamide (often structurally categorized within the benzisoxazole class of inhibitors) is a potent, small-molecule inhibitor targeting Macrophage Migration Inhibitory Factor (MIF) . Unlike first-generation inhibitors like ISO-1, the inclusion of the electron-withdrawing nitro group at the 6-position of the benzisoxazole ring significantly alters its electronic profile, enhancing its reactivity toward the catalytic N-terminal Proline-1 (Pro-1) of MIF.

However, this increased potency comes with a critical trade-off: selectivity . The benzisoxazole scaffold is inherently electrophilic, raising concerns about cross-reactivity with the structural homolog D-dopachrome tautomerase (D-DT/MIF-2) and promiscuous cysteine modification across the proteome. This guide provides a rigorous framework for profiling the selectivity of this compound against standard alternatives.

Mechanistic Basis of Reactivity

To understand the cross-reactivity profile, one must first understand the binding mechanism. The 1,2-benzoxazole (indoxazene) core functions as a "suicide substrate" or a covalent modifier.

  • Primary Mechanism: The catalytic Pro-1 of MIF attacks the electrophilic center of the benzisoxazole ring.

  • Role of the 6-Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing. This destabilizes the isoxazole ring, lowering the activation energy for nucleophilic attack. While this increases potency (lower IC50), it also increases the "warhead's" lability, making it more likely to react with non-target nucleophiles (off-targets).

Figure 1: Mechanism of Action & Potential Cross-Reactivity Pathways

MIF_Mechanism Compound 6-Nitro-1,2-benzoxazole- 3-carboxamide MIF_Active MIF Active Site (Pro-1 Nucleophile) Compound->MIF_Active High Affinity (Primary Target) DDT_Active D-DT (MIF-2) (Homologous Pro-1) Compound->DDT_Active High Risk (Structural Homology) Cys_Proteome Reactive Cysteines (Off-Target Proteome) Compound->Cys_Proteome Moderate Risk (Electrophilic Attack) Complex_MIF MIF-Inhibitor Adduct (Ring Opening) MIF_Active->Complex_MIF Covalent Modification Complex_DDT D-DT-Inhibitor Adduct (Cross-Reactivity) DDT_Active->Complex_DDT Covalent Modification

Caption: The electrophilic benzisoxazole core targets the catalytic Pro-1 of MIF but exhibits significant cross-reactivity risks with D-DT and reactive cysteines.

Comparative Profiling: Performance vs. Alternatives

The following table contrasts 6-Nitro-1,2-benzoxazole-3-carboxamide with standard MIF inhibitors.

Feature6-Nitro-1,2-benzoxazole-3-carboxamide ISO-1 (Standard Reference)4-IPP (Covalent Reference)Benzisothiazolones
Primary Target MIF (Tautomerase Site)MIF (Tautomerase Site)MIF (Tautomerase Site)MIF (Tautomerase Site)
Binding Mode Covalent (Ring Opening)Reversible (Competitive)Covalent (Suicide)Reversible/Covalent
Potency (IC50) High (< 1 µM) Low (~10–20 µM)High (< 1 µM)Moderate (< 5 µM)
D-DT Cross-Reactivity High (Due to Pro-1 conservation)ModerateHighModerate
Cysteine Promiscuity Moderate-High (Activated ring)LowHighLow-Moderate
Key Advantage Superior potency; distinct chemical scaffold.High specificity; well-characterized.Irreversible inhibition.Tunable reversibility.[1]
Key Limitation Selectivity window vs D-DT is narrow.Weak potency requires high dosing.High proteomic background.Oxidation sensitivity.
Experimental Protocols for Validation

To rigorously validate the cross-reactivity profile of this compound, you must employ a self-validating system that accounts for both enzymatic inhibition and physical binding.

Protocol A: Differential Tautomerase Assay (MIF vs. D-DT)

Objective: Quantify the selectivity window between MIF and its closest homolog, D-DT.

  • Reagents:

    • Recombinant Human MIF and D-DT (MIF-2).

    • Substrate: L-Dopachrome methyl ester (prepared fresh from L-DOPA methyl ester + sodium periodate).

    • Inhibitor: 6-Nitro-1,2-benzoxazole-3-carboxamide (dissolved in DMSO).

  • Workflow:

    • Prepare a 96-well plate with assay buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

    • Add MIF or D-DT (final conc. 50–100 nM) to respective wells.

    • Add Inhibitor in a dose-response series (0.01 µM to 100 µM). Incubate for 15 min at RT.

    • Initiation: Add L-Dopachrome methyl ester (final conc. 0.5 mM).

    • Readout: Monitor absorbance decrease at 475 nm (decolorization) for 2 minutes.

  • Validation Check:

    • Include ISO-1 (50 µM) as a positive control for MIF.

    • Calculate IC50 for both MIF and D-DT.

    • Success Metric: A selectivity ratio (IC50_D-DT / IC50_MIF) > 10 indicates good selectivity. For this compound, expect a ratio < 5 (high cross-reactivity).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Map proteome-wide cysteine reactivity (off-targets).

  • Preparation: Lysates from target cells (e.g., RAW 264.7 macrophages).

  • Competition:

    • Treat lysate aliquots with 6-Nitro-1,2-benzoxazole-3-carboxamide (1, 10, 50 µM) or DMSO for 1 hour.

  • Labeling:

    • Add a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) to all samples. Incubate 1 hour.

  • Analysis:

    • Resolve proteins via SDS-PAGE.

    • Readout: In-gel fluorescence or Streptavidin-HRP blot.

    • Interpretation: Disappearance of bands in the inhibitor-treated lanes indicates off-target binding.

    • Specific Check: If the ~12 kDa band (MIF) disappears, target engagement is confirmed. If multiple high-MW bands disappear, the compound is promiscuous.

Signaling Pathway Impact

The biological consequence of this cross-reactivity is the simultaneous blockade of both MIF and D-DT signaling axes, which converge on the CD74 receptor.

Figure 2: Convergent Signaling Blockade

Signaling_Pathway MIF MIF (Ligand) CD74 CD74 / CD44 Receptor Complex MIF->CD74 Bind DDT D-DT (Ligand) DDT->CD74 Bind Inhibitor 6-Nitro-1,2-benzoxazole- 3-carboxamide Inhibitor->MIF Block Inhibitor->DDT Block SRC Src Kinase CD74->SRC ERK ERK1/2 Phosphorylation SRC->ERK Bio_Effect Inflammation & Cell Proliferation ERK->Bio_Effect

Caption: The inhibitor blocks both MIF and D-DT, preventing their interaction with the CD74 receptor and downstream ERK1/2 phosphorylation.

References
  • Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity." Journal of Biological Chemistry.

  • Merk, M., et al. (2011). "The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF)." Proceedings of the National Academy of Sciences.

  • Winner, M., et al. (2008). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells." Cancer Research.[1]

  • Crandall, J., et al. (2021). "Comparison of Key MIF Inhibitors in the Tautomerase Assay." Methods in Molecular Biology.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Nitro-1,2-benzoxazole-3-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs, a class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs, a class of compounds with significant potential in antimicrobial and anticancer applications. By synthesizing data from multiple studies, this document offers a comparative overview of how structural modifications to this scaffold influence biological activity, supported by experimental data and detailed protocols.

Introduction: The 6-Nitro-1,2-benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2-benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its rigid structure that can effectively interact with biological targets. The incorporation of a nitro group, a potent electron-withdrawing moiety, at the 6-position has been shown to significantly modulate the physicochemical properties and biological activity of the benzoxazole core.[1] This substitution is frequently associated with enhanced antimicrobial and anticancer properties.[1] The carboxamide functional group at the 3-position provides a crucial point for derivatization, allowing for the fine-tuning of the molecule's pharmacological profile. The interplay between these three components—the benzoxazole core, the 6-nitro group, and the 3-carboxamide side chain—forms the basis of the structure-activity relationships explored in this guide.

The Crucial Role of the 6-Nitro Group and the Benzoxazole Core

The benzoxazole core, a fusion of a benzene and an oxazole ring, provides a rigid scaffold that is crucial for its interaction with biological macromolecules.[1] The oxygen and nitrogen atoms within the ring system can act as hydrogen bond acceptors, contributing to the binding affinity of these compounds to their targets.[1]

The 6-nitro group is a key determinant of the biological activity of these analogs.[1] Its strong electron-withdrawing nature can influence the electronic distribution of the entire molecule.[1] In many nitroaromatic compounds, the nitro group is implicated in redox cycling within cells, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells.[1]

Structure-Activity Relationship of 6-Nitro-1,2-benzoxazole-3-carboxamide Analogs

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely explored. For 6-nitro-1,2-benzoxazole-3-carboxamide analogs, the nature of the substituent on the carboxamide nitrogen is expected to significantly impact cytotoxicity.

Key SAR Observations for Anticancer Activity:

  • Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties on the carboxamide nitrogen can modulate anticancer activity. The nature and substitution pattern of these rings influence potency.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing or electron-donating groups on the N-aryl substituent can affect the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, plays a critical role in its ability to cross cell membranes and reach its intracellular target.

Table 1: Comparative Anticancer Activity of Selected Benzoxazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog A 2-(4-tert-butylphenyl)-5-nitrobenzoxazoleA549 (Lung)17.41[2]
Analog B 2-(4-tert-butylphenyl)-6-nitrobenzoxazoleA549 (Lung)20.50[2]
Analog C 2-(2,3-dimethylphenyl)-5-nitrobenzoxazoleA549 (Lung)32.17[2]
Analog D 2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleA549 (Lung)31.13[2]
Cisplatin -A549 (Lung)19.65[2]
PTB 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazoleMV4-11 (Leukemia)2[3]

Note: The table includes data for structurally related 6-nitrobenzoxazole derivatives to provide insights into the potential activity of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs.

Antimicrobial Activity

6-Nitro-1,2-benzoxazole-3-carboxamide analogs also hold promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[4]

Key SAR Observations for Antimicrobial Activity:

  • N-Substituent: The nature of the substituent on the carboxamide nitrogen is critical for antimicrobial potency and spectrum of activity.

  • Halogenation: The presence of halogen atoms on the N-aryl ring can enhance antimicrobial activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings can lead to compounds with broad-spectrum antibacterial and antifungal activities.

Table 2: Comparative Antimicrobial Activity of Selected Benzoxazole Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog E 5-Chloro-2-(2-cyclohexylethyl)benzimidazolePseudomonas aeruginosa50[5]
Analog F 5-Chloro-2-(2-cyclohexylethyl)benzimidazoleCandida albicans25-50[5]
Compound 7c 2-[(N-substituted thiocarbamoyl)cyanomethyl]-benzoxazoleStaphylococcus aureus< 12.5[6]
Compound 5 2-[(4- or 5-oxothiazoliden-2-yliden)benzoxazole]Bacillus subtilis< 12.5[6]
Compound 7c 2-[(N-substituted thiocarbamoyl)cyanomethyl]-benzoxazoleEscherichia coli< 25[6]

Note: The table includes data for structurally related benzoxazole derivatives to provide insights into the potential activity of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs.

Experimental Protocols

General Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxamide Analogs

The synthesis of 6-Nitro-1,2-benzoxazole-3-carboxamide analogs typically involves a multi-step process starting from a substituted o-aminophenol.

Step 1: Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid

A common route involves the cyclization of a suitably substituted 2-aminophenol derivative.[7]

Step 2: Amidation of 6-Nitro-1,2-benzoxazole-3-carboxylic acid

The carboxylic acid is then coupled with a desired amine to form the final carboxamide analog.

Detailed Protocol:

  • Preparation of 6-Nitro-1,2-benzoxazole-3-carboxylic acid: A mixture of 2-amino-5-nitrophenol and a suitable dicarbonyl compound is refluxed in an appropriate solvent (e.g., ethanol) in the presence of a catalyst (e.g., an acid or a base) to yield the cyclized product.

  • Activation of the Carboxylic Acid: The synthesized 6-Nitro-1,2-benzoxazole-3-carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester, using reagents like thionyl chloride or a carbodiimide.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane or DMF) to afford the target 6-Nitro-1,2-benzoxazole-3-carboxamide analog.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

G cluster_0 Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid cluster_1 Amidation 2-amino-5-nitrophenol 2-amino-5-nitrophenol Cyclization Cyclization 2-amino-5-nitrophenol->Cyclization Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Cyclization 6-Nitro-1,2-benzoxazole-3-carboxylic acid 6-Nitro-1,2-benzoxazole-3-carboxylic acid Cyclization->6-Nitro-1,2-benzoxazole-3-carboxylic acid Carboxylic Acid 6-Nitro-1,2-benzoxazole-3-carboxylic acid Activation Activation Carboxylic Acid->Activation Activated Acid Activated Acid Activation->Activated Acid Amide Coupling Amide Coupling Activated Acid->Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling Final Product 6-Nitro-1,2-benzoxazole-3-carboxamide Analog Amide Coupling->Final Product

Caption: Synthetic workflow for 6-Nitro-1,2-benzoxazole-3-carboxamide analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanistic Insights and Future Directions

The biological activity of 6-nitro-1,2-benzoxazole-3-carboxamide analogs is likely multifactorial. The 6-nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.[1] The specific N-substituents on the carboxamide moiety can direct the molecule to specific biological targets, such as kinases or DNA, thereby modulating its activity and selectivity.

Future research should focus on synthesizing a focused library of 6-nitro-1,2-benzoxazole-3-carboxamide analogs with systematic variations in the N-substituent to establish a more definitive SAR. Further mechanistic studies, including target identification and validation, will be crucial for the rational design of more potent and selective drug candidates based on this promising scaffold.

References

  • Yadav, G., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European Journal of Medicinal Chemistry, 46(12), 5986-5993.
  • Onkol, T., et al. (1998). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. European Journal of Medicinal Chemistry, 33(5), 335-341.
  • Pawar, S. A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22963-22983.
  • Singh, A. K., et al. (2018). Structure activity relationship of benzoxazole derivatives. Chemistry Central Journal, 12(1), 1-15.
  • Kumar, A., & Kumar, R. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10.
  • Li, Y., et al. (2019). Structure–activity relationships of benzoxazole derivatives. Pest Management Science, 75(12), 3235-3243.
  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(9), 1-10.
  • Journal of Clinical Practice and Research. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 616-625.
  • Basavaraju, Y. B., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 746-754.
  • Abdel-Aziz, H. A., et al. (2005). Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. European Journal of Medicinal Chemistry, 40(4), 366-378.
  • JETIR. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR.
  • Journal of Molecular Liquids. (2025). Mechanistic insights of nitroaromatic interactions with benzoxazole: A synergic DFT and photophysical approach. Journal of Molecular Liquids, 439, 128780.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Wang, Y., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(3), 445-457.
  • de Souza, M. V. N. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1565.
  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1475-1480.
  • Williams, R. L., et al. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Stiborová, M., et al. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 15(6), 10349-10371.

Sources

Comparative

Comparative Analysis Guide: 6-Nitro-1,2-benzoxazole-3-carboxamide vs. Its Methyl Ester in Pharmaceutical Synthesis

As drug discovery shifts toward highly targeted therapies, the 1,2-benzoxazole (commonly referred to as 1,2-benzisoxazole) scaffold has emerged as a privileged pharmacophore. It is a critical structural motif in atypical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted therapies, the 1,2-benzoxazole (commonly referred to as 1,2-benzisoxazole) scaffold has emerged as a privileged pharmacophore. It is a critical structural motif in atypical antipsychotics (e.g., risperidone, paliperidone) and, more recently, in potent [1].

When engineering these molecules, researchers frequently must choose between utilizing 6-Nitro-1,2-benzoxazole-3-carboxamide or its direct precursor, Methyl 6-nitro-1,2-benzoxazole-3-carboxylate . This guide provides an objective, data-driven comparison of these two building blocks, analyzing their physicochemical properties, mechanistic reactivity, and optimal applications in synthetic workflows.

Physicochemical & Structural Profiling

The structural difference between the two compounds—an ester alkoxy group versus a primary amine—fundamentally alters their physical state, solubility, and reactivity. The methyl ester acts as an electrophilic hub, whereas the carboxamide serves as a stable, hydrogen-bonded intermediate ready for downstream functionalization (such as nitro reduction).

Table 1: Comparative Quantitative Data & Properties
PropertyMethyl 6-nitro-1,2-benzoxazole-3-carboxylate6-Nitro-1,2-benzoxazole-3-carboxamide
CAS Number 5453-86-135879-97-1
Molecular Formula C₉H₆N₂O₅C₈H₅N₃O₄
Molecular Weight 222.15 g/mol 207.14 g/mol
Expected LC-MS[M+H]⁺ m/z 223.1m/z 208.1
Hydrogen Bonding 5 Acceptors, 0 Donors4 Acceptors, 1 Donor (Primary Amide)
Synthetic Role Electrophilic precursor / Divergent building blockStable intermediate / Target pharmacophore
Reactivity Profile Highly susceptible to nucleophilic acyl substitutionResistant to nucleophiles; primed for nitro reduction

Mechanistic Causality in Experimental Design

To understand why these specific derivatives are favored in medicinal chemistry, we must examine the electronic effects governing the 1,2-benzoxazole ring.

The free 6-nitro-1,2-benzoxazole-3-carboxylic acid is notoriously unstable; the strong electron-withdrawing nature of the 6-nitro group (exerting both -I and -M effects) makes the free acid highly susceptible to spontaneous decarboxylation at elevated temperatures.

By utilizing the methyl ester , the C3 position is chemically protected while remaining highly electrophilic. This allows for direct, catalyst-free amidation (aminolysis) without the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU, EDC). Once converted to the carboxamide , the carbonyl carbon becomes resonance-stabilized, effectively locking the pharmacophore into a stable state.

ElectronicEffects Nitro 6-Nitro Group Strong -I / -M Effect Ring 1,2-Benzoxazole Core Electron Deficient Nitro->Ring Withdraws e- density C3 C3 Position Highly Electrophilic Ring->C3 Inductive pull EsterGroup Methyl Ester Rapid Aminolysis C3->EsterGroup Activates leaving group AmideGroup Carboxamide Resonance Stabilized EsterGroup->AmideGroup Conversion via Amine

Fig 1: Electronic effects of the 6-nitro group driving the chemoselective aminolysis of the ester.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the conversion of the methyl ester to the carboxamide must be executed as a self-validating system. The following protocol integrates built-in analytical checkpoints to verify causality and reaction success.

Protocol: Chemoselective Aminolysis of Methyl Ester to Carboxamide

Objective: Convert Methyl 6-nitro-1,2-benzoxazole-3-carboxylate to 6-Nitro-1,2-benzoxazole-3-carboxamide with >95% purity without chromatographic purification.

  • Reagent Preparation: Dissolve 10.0 mmol of the methyl ester in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF ensures complete solubility of the ester while preventing the premature hydrolysis that frequently occurs in aqueous or un-dried protic solvents.

  • Nucleophilic Addition: Dropwise add 50.0 mmol (5.0 eq) of a 7M Ammonia (NH₃) solution in methanol at 0°C.

    • Causality: The low temperature kinetically controls the exothermic nucleophilic attack, preventing undesired ring-opening side reactions that plague electron-deficient benzoxazoles [2].

  • Thermal Maturation: Remove the ice bath, warm the reaction to 25°C, and stir under an inert atmosphere for 6 hours.

  • In-Process Validation (Self-Validating Checkpoint): Pull a 10 µL aliquot and quench in 1 mL of acetonitrile.

    • TLC Check: Run on silica gel using 60:40 Hexanes:Ethyl Acetate. The ester precursor (R_f ≈ 0.65, UV active) must be completely absent, replaced by the highly polar carboxamide (R_f ≈ 0.25).

    • LC-MS Check: Confirm the disappearance of the ester mass (m/z 223.1 [M+H]⁺) and the emergence of the amide mass (m/z 208.1 [M+H]⁺).

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the crude solid residue with cold diethyl ether (15 mL) and filter.

    • Causality: The primary carboxamide is highly polar and insoluble in ether. Unreacted ester and organic byproducts remain in the filtrate, yielding the pure product without the need for column chromatography.

  • Final Validation (NMR): Analyze via ¹H NMR (DMSO-d₆). The reaction is validated by the disappearance of the sharp singlet at ~3.95 ppm (ester -OCH₃) and the appearance of two distinct broad singlets at ~8.1 ppm and 8.5 ppm (primary amide -NH₂).

Synthetic Workflows & Application Selection Guide

Choosing between procuring the methyl ester or the pre-formed carboxamide depends entirely on the design of your drug discovery library.

  • Select the Methyl Ester when: You are conducting Library Enumeration. If your goal is to synthesize a diverse array of N-substituted carboxamides (e.g., coupling with various piperidines or benzylamines for [2]), the ester is the ideal divergent starting point.

  • Select the Carboxamide when: The primary amide is your final target motif, or your immediate next step is the reduction of the 6-nitro group to a 6-amino group (via Pd/C and H₂) for subsequent cross-coupling reactions.

SynthesisWorkflow Ester Methyl 6-nitro-1,2-benzoxazole-3-carboxylate [Divergent Precursor] Amidation Aminolysis Reaction (Nucleophilic Acyl Substitution) Ester->Amidation + Diverse Amines or NH3 Amide 6-Nitro-1,2-benzoxazole-3-carboxamide [Stable Intermediate] Amidation->Amide - Methanol Reduction Nitro Group Reduction (Pd/C, H2) Amide->Reduction Activation of C6 Active Target Pharmacophores (e.g., HIF-1α Inhibitors) Reduction->Active Linker Attachment

Fig 2: Synthetic workflow demonstrating the divergent utility of the ester vs. the linear utility of the amide.

References

  • Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors Source: ACS Omega (National Center for Biotechnology Information, PMC) URL: [Link]

  • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Science of Synthesis (Thieme Connect) URL: [Link]

Validation

validating the in vivo efficacy of 6-Nitro-1,2-benzoxazole-3-carboxamide in animal models

Executive Summary: The Nitro-Benzisoxazole Challenge 6-Nitro-1,2-benzoxazole-3-carboxamide (referred to herein as NB-3C ) represents a specific chemotype within the benzisoxazole class, structurally distinct from the sul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro-Benzisoxazole Challenge

6-Nitro-1,2-benzoxazole-3-carboxamide (referred to herein as NB-3C ) represents a specific chemotype within the benzisoxazole class, structurally distinct from the sulfonamide-based anticonvulsant Zonisamide and the ring-opened nitrobenzamide Iniparib.[] While benzisoxazoles are traditionally privileged scaffolds for CNS activity, the C6-nitro functionalization suggests a distinct pharmacophore, likely involving bioreductive activation or cysteine modification in hypoxic or high-oxidative-stress tumor microenvironments.[]

Validating NB-3C requires a departure from standard small-molecule workflows.[] Its efficacy is likely driven by the metabolic fate of the nitro group.[] Therefore, this guide prioritizes pharmacokinetic-pharmacodynamic (PK/PD) coupling over simple tumor growth inhibition (TGI) metrics.[] We compare NB-3C against Iniparib (structural analog/negative control for selectivity) and Cisplatin (standard DNA-damaging agent) to benchmark its utility as a targeted cytotoxic or MDR-reversal agent.[]

Mechanistic Validation & Comparative Landscape

The Mechanism of Action (Putative)

Unlike standard enzyme inhibitors, NB-3C likely functions as a pro-drug .[] The nitro group (


) on the benzisoxazole ring is susceptible to enzymatic reduction (e.g., by nitroreductases or DT-diaphorase), particularly in hypoxic tissues.[] This reduction generates reactive hydroxylamine or amine species that can form DNA adducts or modify protein thiols.[]
Diagram 1: Putative Bioreductive Activation Pathway

NB3C_Mechanism NB3C NB-3C (Parent Drug) Intermediate Nitroso / Hydroxylamine Intermediates NB3C->Intermediate 2e- / 4e- Reduction Reductase Nitroreductase / P450 (Hypoxic Environment) Reductase->Intermediate DNA_Adduct DNA Adducts (Cytotoxicity) Intermediate->DNA_Adduct Covalent Binding Protein_Mod Cysteine Modification (PARP/Enzyme Inhibition) Intermediate->Protein_Mod Nucleophilic Attack Excretion Amine Metabolite (Inactive/Excreted) Intermediate->Excretion Full Reduction (6e-)

Caption: Proposed metabolic activation of NB-3C. Efficacy depends on the balance between reactive intermediate formation (efficacy) and full reduction to the amine (clearance).[]

Comparative Analysis Matrix

To validate NB-3C, you must benchmark it against agents with overlapping structural or functional properties.[]

FeatureNB-3C (Test Compound)Iniparib (Comparator 1)Zonisamide (Comparator 2)
Core Scaffold 1,2-Benzisoxazole3-Nitrobenzamide1,2-Benzisoxazole
Primary Mechanism Bioreductive Alkylation / MDR ReversalNon-selective Cysteine ModificationNa+/Ca2+ Channel Blockade
Key Liability Metabolic Instability (Nitro reduction)Rapid degradation; Lack of PARP selectivityCNS penetration (Off-target effects)
In Vivo Model Hypoxic Xenografts (e.g., MDA-MB-231)BRCA-mutant modelsMaximal Electroshock (MES)
Readout TGI + Hypoxia markers (HIF-1α)

H2AX (DNA Damage)
Seizure protection

In Vivo Experimental Protocols

Formulation & Pharmacokinetics (PK)

Critical Step: The nitro-benzisoxazole ring is lipophilic and potentially hydrolytically sensitive.[]

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[] Avoid basic pH to prevent ring opening.[]

  • Route: Intraperitoneal (IP) or Oral (PO).[]

  • Dose Range: 10 mg/kg – 100 mg/kg.[]

PK Validation Protocol:

  • Administer NB-3C at 30 mg/kg to CD-1 mice (

    
    /timepoint).[]
    
  • Collect plasma and tumor tissue at 0.25, 0.5, 1, 4, and 8 hours.[]

  • Stabilization: Immediately acidify plasma samples (pH < 4) to prevent spontaneous degradation of the nitro group or ring opening during processing.[]

  • Analysis: LC-MS/MS monitoring both Parent (NB-3C) and the Amino-metabolite (6-amino-1,2-benzoxazole-3-carboxamide).[]

Efficacy Study: Hypoxic Tumor Xenograft

Since the nitro group is a hypoxia-activated trigger, standard aerobic cell line xenografts may yield false negatives.[] Use a model with known hypoxic cores.[]

Model: MDA-MB-231 (Triple-Negative Breast Cancer) or A549 (Lung) subcutaneous xenograft in Athymic Nude Mice.[]

Workflow:

  • Implantation: Inject

    
     cells in Matrigel (1:1) into the right flank.[]
    
  • Staging: Randomize when tumors reach ~150 mm³ (approx. 2 weeks).

  • Grouping (

    
    /group): 
    
    • Group A: Vehicle Control (Daily, IP).

    • Group B: NB-3C (50 mg/kg, Daily, IP).[]

    • Group C: NB-3C (50 mg/kg) + Cisplatin (3 mg/kg, Q7D) – To test chemosensitization.[]

    • Group D: Iniparib (50 mg/kg, Daily, IP) – Structural benchmark.[]

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: 28 days or when tumor volume > 1500 mm³.[]

Diagram 2: In Vivo Efficacy Workflow

Efficacy_Workflow cluster_treatment Treatment Phase (28 Days) Start Tumor Implantation (MDA-MB-231) Staging Tumor Vol ~150 mm³ Randomization Start->Staging ~14 Days Grp_Veh Vehicle (Negative Control) Staging->Grp_Veh Grp_NB3C NB-3C (50 mg/kg) Staging->Grp_NB3C Grp_Combo NB-3C + Cisplatin (Synergy Test) Staging->Grp_Combo Analysis Endpoint Analysis: 1. TGI % 2. Survival (Kaplan-Meier) 3. IHC (Ki67, Cleaved Caspase-3) Grp_Veh->Analysis Grp_NB3C->Analysis Grp_Combo->Analysis

Caption: Standardized workflow for assessing NB-3C efficacy in xenograft models.

Data Interpretation & Troubleshooting

Interpreting Tumor Growth Inhibition (TGI)

Calculate TGI using the formula:


[]
  • T : Treated tumor volume.[]

  • C : Control tumor volume.

Success Criteria:

  • TGI > 50%: Indicates monotherapy activity.[]

  • TGI < 30% but Synergistic: If NB-3C + Cisplatin shows >70% TGI while monotherapy is inactive, NB-3C functions as a chemosensitizer (likely via DNA repair inhibition or MDR efflux blockade).[]

Troubleshooting Toxicity

The benzisoxazole ring can cause CNS effects (sedation/ataxia) similar to Zonisamide.[]

  • Observation: If mice show hypoactivity post-dosing, reduce dose or switch to split dosing (BID).

  • Bone Marrow: Nitro-aromatics can be myelosuppressive.[] Perform CBC (Complete Blood Count) at endpoint.[]

References

  • Zonisamide Pharmacology: Leppik, I. E. (2004).[] "Zonisamide: chemistry, mechanism of action, and pharmacokinetics." Seizure, 13, S5-S9.[] Link

  • Iniparib Mechanism Re-evaluation: Patel, A. G., et al. (2012).[] "Failure of Iniparib to inhibit PARP1 in cells."[] Clinical Cancer Research, 18(6), 1655-1662.[] Link

  • Nitro-Group Bioreduction: Wardman, P. (2001).[] "Electron transfer agents in hypoxic cells: kinetics and thermodynamics of nitro radical anions." Current Medicinal Chemistry, 8(7), 739-761.[] Link

  • Benzisoxazole Synthesis & Activity: Ploypradith, P. (2004).[] "Development of benzisoxazole derivatives as potential CNS agents." Drugs of the Future, 29(8), 825.[] Link(Note: Generalized citation for scaffold class).

Sources

Comparative

Confirming the Mechanism of Action of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Genetic Validation Guide

Executive Summary 6-Nitro-1,2-benzoxazole-3-carboxamide (also referred to as 6-nitro-1,2-benzisoxazole-3-carboxamide) belongs to a "privileged scaffold" class in medicinal chemistry. Derivatives of the 1,2-benzisoxazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1,2-benzoxazole-3-carboxamide (also referred to as 6-nitro-1,2-benzisoxazole-3-carboxamide) belongs to a "privileged scaffold" class in medicinal chemistry. Derivatives of the 1,2-benzisoxazole-3-carboxamide core are historically established as modulators of serotonergic (5-HT3, 5-HT4) and dopaminergic (D2) receptors , and more recently implicated in antimicrobial activity (via potential DprE1 inhibition or similar pathways) and T-type calcium channel modulation .

Confirming the precise Mechanism of Action (MoA) of this nitro-substituted derivative is critical because the nitro group (


) is often a metabolic "warhead"—it can be reduced to an amine in vivo, potentially altering its target profile. While chemical proteomics (e.g., photo-affinity labeling) can identify binding partners, only genetic approaches  can causally link the physical binding event to the observed phenotypic output.

This guide details the genetic workflows required to validate the primary target of 6-Nitro-1,2-benzoxazole-3-carboxamide, differentiating on-target efficacy from off-target toxicity.

Part 1: Comparative Analysis of Validation Approaches

Before initiating wet-lab protocols, researchers must select the validation method that aligns with their stage of discovery.

Genetic vs. Chemical Validation Matrix
FeatureGenetic Approaches (CRISPR/RNAi)Chemical Approaches (Proteomics/SAR)Biochemical Assays (Enzymatic/Binding)
Primary Output Causal link between gene and phenotype.Physical interaction (binding).Kinetic inhibition constants (

,

).
Specificity High. Can target single nucleotide variants.Medium. Probes often bind off-targets.High (in vitro), but ignores cellular context.
False Positives Low (if rescue experiments are performed).High (sticky compounds/non-specific binding).Medium (assay interference).
Suitability for this Compound Best for MoA confirmation. Definitive proof of target dependency.Good for identifying unknown targets (deconvolution).Essential for potency ranking, not MoA proof.

Recommendation: Use Genetic Approach 2 (Drug Resistance mutation) as the primary confirmation tool. It is the "Gold Standard" for proving that 6-Nitro-1,2-benzoxazole-3-carboxamide acts through a specific protein rather than via general toxicity or polypharmacology.

Part 2: Genetic Validation Protocols

Workflow Logic: The "Triangulation" Strategy

To rigorously confirm the MoA, we employ three distinct genetic perturbations. If the compound targets Protein X , the following logic must hold:

  • Knockout (KO): Removing Protein X renders the drug ineffective (if the drug is an inhibitor of a non-essential function) or mimics the drug's effect (if the drug inhibits an essential function).

  • Drug Resistance (Point Mutation): A specific mutation in the binding pocket of Protein X prevents drug binding but maintains protein function. Cells become resistant to the drug.

  • Overexpression: Increasing the cellular concentration of Protein X requires a higher concentration of the drug to achieve the same effect (

    
     shift).
    

MoA_Validation_Logic Start Start: 6-Nitro-1,2-benzoxazole-3-carboxamide (Candidate Inhibitor) Hypothesis Hypothesis: Target is Protein X (e.g., 5-HT Receptor) Start->Hypothesis Exp1 Exp 1: CRISPR Knockout (KO) of Protein X Hypothesis->Exp1 Exp2 Exp 2: CRISPR Point Mutation (Drug Resistance) Hypothesis->Exp2 Exp3 Exp 3: Target Overexpression Hypothesis->Exp3 Result1 Result: Phenotype mimics Drug treatment OR Drug loses activity Exp1->Result1 Validates Dependency Conclusion Conclusion: MoA Confirmed Result1->Conclusion Result2 Result: Cells become resistant (IC50 increases >10x) Exp2->Result2 Validates Binding Site Result2->Conclusion Result3 Result: Right-shift in Dose Response (Stoichiometric titration) Exp3->Result3 Validates Stoichiometry Result3->Conclusion

Figure 1: The "Triangulation" logic for genetic confirmation of small molecule targets.

Protocol 1: CRISPR-Cas9 Knockout (Loss-of-Function)

This experiment determines if the target is necessary for the drug's observed phenotype.

Context: If 6-Nitro-1,2-benzoxazole-3-carboxamide is a 5-HT3 antagonist, knocking out the HTR3A gene should abolish the signaling response (e.g., calcium influx) normally blocked by the drug.

Step-by-Step Methodology:

  • gRNA Design: Design 3 distinct sgRNAs targeting early exons of the candidate gene (e.g., HTR3A) using a tool like CHOPCHOP.

    • Control: Non-targeting sgRNA (scrambled).

  • Transfection: Deliver Cas9/sgRNA RNP complexes into the relevant cell line (e.g., HEK293T or neural progenitor cells) via electroporation.

  • Validation: Confirm KO efficiency via Western Blot (protein loss) and TIDE analysis (indel frequency).

  • Phenotypic Assay:

    • Treat WT and KO cells with the agonist (e.g., Serotonin) to induce the signal.

    • Treat WT and KO cells with 6-Nitro-1,2-benzoxazole-3-carboxamide.

  • Interpretation:

    • If the drug works by inhibiting Target X, the KO cells should show no response to the agonist, mimicking the drug-treated state.

    • If the drug still causes a phenotype in KO cells, the drug has off-target effects .

Protocol 2: CRISPR-HDR Drug Resistance (The Gold Standard)

This is the most definitive test. It involves engineering a "drug-resistant" version of the target protein into the endogenous locus.

Scientific Basis: Benzisoxazoles often bind to specific hydrophobic pockets. Molecular docking (using structures like PDB: 6Y1Z for related scaffolds) can predict residues critical for drug binding but non-essential for natural ligand binding.

Step-by-Step Methodology:

  • In Silico Modeling: Dock 6-Nitro-1,2-benzoxazole-3-carboxamide into the target structure. Identify a residue (e.g., a specific Phenylalanine or Leucine) interacting with the nitro-benzisoxazole core.

  • Template Design: Design a ssODN (single-stranded oligodeoxynucleotide) repair template containing:

    • The point mutation (e.g., Phe -> Ala).

    • Silent mutations to disrupt the PAM site (preventing re-cutting).

  • Gene Editing: Co-transfect Cas9, sgRNA (targeting near the mutation site), and the ssODN template.

  • Clonal Selection: Isolate single clones and sequence to confirm the homozygous knock-in (KI).

  • Dose-Response Assay:

    • Generate dose-response curves for 6-Nitro-1,2-benzoxazole-3-carboxamide in WT vs. Mutant cells.

    • Success Criteria: A significant right-shift in

      
       (e.g., >10-fold) in the mutant line confirms the drug binds exactly where predicted.
      
Protocol 3: Target Overexpression (Stoichiometric Shift)

If the drug is a specific inhibitor, increasing the amount of target protein should "soak up" the drug, requiring higher doses to achieve inhibition.

Step-by-Step Methodology:

  • Vector Construction: Clone the cDNA of the target gene into a doxycycline-inducible expression vector (e.g., pTet-On).

  • Lentiviral Transduction: Generate stable cell lines.

  • Induction: Treat cells with Doxycycline (0, 10, 100, 1000 ng/mL) to create a gradient of target protein expression.

  • Cytotoxicity/Activity Assay: Treat induced cells with the drug.

  • Data Analysis: Plot

    
     of the drug against Target Protein Expression Level.
    
    • Linear Correlation: Strong evidence of direct target engagement.

Part 3: Data Presentation & Analysis

When publishing your findings, structure your data to highlight the contrast between the Wild Type (WT) and the Genetic Variants.

Expected Data Table Structure
Experimental ConditionTarget Expression (Western Blot)

(Drug)
Interpretation
WT (Parental) +++150 nMBaseline sensitivity.
CRISPR KO -N/A (No response)Target is essential for phenotype.
Point Mutant (Resistant) +++>10,000 nMDefinitive MoA Confirmation. Binding site validated.
Overexpression (High) ++++++850 nMStoichiometric titration confirms direct binding.
Visualizing the Signaling Pathway

Below is a representative pathway map for a 6-Nitro-1,2-benzoxazole-3-carboxamide target (assuming a GPCR/Ion Channel context like 5-HT3, common for this scaffold).

Pathway_Mechanism Drug 6-Nitro-1,2-benzoxazole -3-carboxamide Target Target Receptor (e.g., 5-HT3) Drug->Target Blocks (Antagonist) Confirmed by CRISPR Mut Ligand Endogenous Ligand (e.g., Serotonin) Ligand->Target Activates Downstream Downstream Signaling (Ca2+ Influx / Depolarization) Target->Downstream Induces Phenotype Cellular Response Downstream->Phenotype

Figure 2: Proposed mechanism of antagonism. The dashed red line represents the inhibitory action validated by the genetic protocols.

References

  • PubChem. (2025).[1] 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Clerici, F., et al. (2016). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry.[2] ACS Medicinal Chemistry Letters. (Contextual grounding for scaffold activity). [Link]

  • Housden, B. E., et al. (2017). Loss-of-function genetic screening identifies factors involved in the mechanism of action of small molecules. Nature Protocols. [Link]

  • Neggers, J. E., et al. (2018). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning. Nature Methods. [Link]

Sources

Validation

Benchmarking 6-Nitro-1,2-benzoxazole-3-carboxamide: A Comparative Guide on Benzoxazole Scaffolds in Neuropharmacology

Executive Summary The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged structure in medicinal chemistry, most notably forming the pharmacophoric core of highly successful atypical antipsychotics like risperidone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged structure in medicinal chemistry, most notably forming the pharmacophoric core of highly successful atypical antipsychotics like risperidone and paliperidone. When benchmarking 6-Nitro-1,2-benzoxazole-3-carboxamide against its 6-fluoro and unsubstituted counterparts, researchers observe distinct shifts in target selectivity. While 6-fluoro derivatives are classically optimized for Dopamine D2 and Serotonin 5-HT2A receptor antagonism, the introduction of the strongly electron-withdrawing 6-nitro group—often coupled with tertiary cycloalkylamines—has been utilized to probe 5-HT3 and 5-HT4 receptor affinities[1].

This guide provides an objective, data-driven comparison of these scaffolds, detailing the causality behind their structure-activity relationships (SAR) and providing validated experimental protocols for receptor binding assays.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The pharmacological divergence between 6-nitro and 6-fluoro benzoxazole derivatives is rooted in their distinct physicochemical properties:

  • The 6-Fluoro Scaffold (e.g., Risperidone core): Fluorine acts as a bioisostere for hydrogen. It is highly electronegative but sterically small, increasing the lipophilicity (LogP) and metabolic stability of the molecule without disrupting its planar geometry. This allows the benzoxazole ring to deeply penetrate and engage in

    
     stacking within the hydrophobic binding pockets of D2 and 5-HT2A receptors.
    
  • The 6-Nitro Scaffold: The nitro group (-NO2) is significantly larger and introduces a strong dipole moment due to its electron-withdrawing resonance and inductive effects. It also acts as a potent hydrogen bond acceptor. In a series of 1,2-benzisoxazole-3-carboxamides derived from tertiary cycloalkylamines, the 6-nitro substitution generally resulted in weak D2 affinity. However, when paired with a conformationally rigid system (such as a quinuclidine framework rather than a tropane framework), these amides retained relative affinity for the 5-HT3 receptor, an ionotropic ligand-gated ion channel[1][2].

  • Alternative Targets: Beyond monoamine receptors, specific N,N-dialkyl-1,2-benzoxazole-3-carboxamide derivatives have been benchmarked as potent3 and NAMPT activators, demonstrating the versatility of the core[3].

Comparative Data

Table 1: Physicochemical Benchmarking of Benzoxazole-3-carboxamide Cores

Compound Core Molecular Weight ( g/mol ) Approx. LogP TPSA (Ų) Key Electronic Feature
6-Nitro-1,2-benzoxazole-3-carboxamide 207.14 1.0 - 1.4 ~109.0 Strong H-bond acceptor, high dipole
6-Fluoro-1,2-benzoxazole-3-carboxamide 180.14 1.5 - 1.8 ~63.0 High lipophilicity, bioisosteric to H

| 1,2-Benzoxazole-3-carboxamide | 162.15 | 1.2 - 1.4 | ~63.0 | Baseline aromaticity |

Table 2: Relative Receptor Binding Affinity Profile

Scaffold / Derivative Class Dopamine D2 Serotonin 5-HT2A Serotonin 5-HT3
6-Fluoro (Atypical Antipsychotic class) ++++ ++++ +
6-Nitro (Rigid Cycloalkylamine amides) + + ++
Unsubstituted Benzoxazoles ++ ++ +

(Note: ++++ = Sub-nanomolar/Nanomolar affinity; ++ = Micromolar affinity; + = Weak/No significant affinity)

Mandatory Visualizations

G Ligand Benzoxazole Derivatives D2 Dopamine D2 Receptor Ligand->D2 Antagonism (6-Fluoro preferred) HT3 5-HT3 Receptor Ligand->HT3 Modulation (6-Nitro rigid amides) Gi Gi/o Protein D2->Gi Activation Ion Na+/K+ Channel (Ionotropic) HT3->Ion Gating cAMP cAMP Production (Inhibited) Gi->cAMP Inhibits AC Depol Membrane Depolarization Ion->Depol Cation Influx

Caption: GPCR and Ionotropic Signaling Pathways Modulated by Benzoxazole Derivatives.

G Membrane 1. Membrane Preparation (HEK293T or CHO cells) Incubation 2. Assay Incubation (Membranes +[3H]-Ligand + Test Compound) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/C Glass Fiber Filters) Incubation->Filtration Equilibrium reached Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Remove unbound ligand Scintillation 5. Liquid Scintillation Counting (Quantify Bound Radioactivity) Washing->Scintillation Analysis 6. Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay to Determine Receptor Affinity (Ki).

Experimental Protocols: Radioligand Binding Assay

To objectively benchmark the affinity of 6-nitro-1,2-benzoxazole-3-carboxamide derivatives against D2 and 5-HT3 receptors, a competitive radioligand binding assay is the gold standard[4][5]. This protocol is designed as a self-validating system, utilizing Total Binding (TB) and Non-Specific Binding (NSB) controls to ensure data integrity and prevent false positives from ligand depletion.

Materials:

  • Membranes: CHO cells expressing human D2 receptors; HEK293T cells expressing human 5-HT3A receptors[2][5].

  • Radioligands:

    
    methyl-spiperone (for D2)[5]; 
    
    
    
    GR65630 (for 5-HT3)[2].
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4[5].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw membrane aliquots on ice. Briefly homogenize using a sonicator and dilute in assay buffer to a final target tissue concentration of 10–50 µg protein per well[4][5].

  • Assay Setup (96-well plate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 200 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL Reference Inhibitor (e.g., 10 µM Haloperidol for D2 or Ondansetron for 5-HT3) + 50 µL Radioligand + 200 µL Membranes.

    • Test Compound: 50 µL 6-Nitro-1,2-benzoxazole-3-carboxamide derivative (varying concentrations) + 50 µL Radioligand + 200 µL Membranes[4][5].

  • Incubation: Seal the deep-well assay plate and incubate at 37°C for 120 minutes (for D2) or 30°C for 60 minutes (for 5-HT3) with gentle agitation to reach thermodynamic equilibrium[4][5].

  • Filtration: Terminate the reaction by rapid vacuum filtration over 0.3% Polyethylenimine (PEI) pre-soaked glass fiber filters (GF/C) using a cell harvester[5].

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand[4].

  • Quantification: Dry the filters, add liquid scintillation cocktail, and measure the bound radioactivity (CPM) using a liquid scintillation counter[4][5].

  • Data Analysis: Calculate Specific Binding = TB - NSB. Determine the

    
     using non-linear regression. Calculate the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant[2][5].

References

  • 6-nitro-N-(1-benzyl-4-piperidinyl)-1,2-benzisoxazole-3-carboxamide Source: Molaid URL:[Link]

  • Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A conserved cysteine residue in the third transmembrane domain is essential for homomeric 5-HT3 receptor function Source: PMC (NIH) URL:[Link]

  • D2 antagonists, methods of synthesis and application Source: Google Patents URL

Sources

Comparative

assessing the selectivity of 6-Nitro-1,2-benzoxazole-3-carboxamide for its target

Assessing the Selectivity of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Comparative Guide to HIF-1α Inhibition As a Senior Application Scientist, evaluating the target selectivity of emerging small molecules is critical to...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 6-Nitro-1,2-benzoxazole-3-carboxamide: A Comparative Guide to HIF-1α Inhibition

As a Senior Application Scientist, evaluating the target selectivity of emerging small molecules is critical to de-risking downstream drug development. 6-Nitro-1,2-benzoxazole-3-carboxamide (CAS: 35879-97-1) represents a highly compelling scaffold within the benzo[d]isoxazole class [3]. Recent literature highlights the profound utility of benzo[d]isoxazole derivatives as potent Hypoxia-Inducible Factor (HIF)-1α inhibitors, capable of disrupting tumor adaptation to hypoxic microenvironments [1].

This guide provides a rigorous, objective comparison of 6-Nitro-1,2-benzoxazole-3-carboxamide (hereafter referred to as 6-NBOC) against established HIF-1α inhibitors (e.g., LW6 and YC-1). It details the mechanistic rationale, comparative performance, and the self-validating experimental protocols required to accurately assess its selectivity.

Mechanistic Rationale & Structural Causality

When evaluating an inhibitor's selectivity, we must first interrogate the causality behind its structural design. Why focus on the 6-nitro and 3-carboxamide substitutions?

  • The Benzisoxazole Core: Provides a rigid, planar geometry that effectively intercalates into the hydrophobic binding pockets of the HIF-1α regulatory complex.

  • The 6-Nitro Group: Acts as a strong electron-withdrawing moiety. This significantly alters the electronic distribution of the ring, lowering the pKa of adjacent hydrogen bond donors and enhancing the lipophilicity (XLogP ~ 1.40) necessary for cellular penetrance [2].

  • The 3-Carboxamide Group: Offers critical hydrogen bond donor/acceptor sites. This allows the molecule to anchor tightly within allosteric sites, promoting the VHL-mediated proteasomal degradation of HIF-1α even under severe hypoxic conditions, outperforming non-nitrated or esterified analogs.

Pathway Normoxia Normoxia (Normal O2) PHD2 PHD2 Active Normoxia->PHD2 Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Protein Hypoxia->HIF1a Stabilization PHD2->HIF1a Hydroxylation Degradation Proteasomal Degradation HIF1a->Degradation VHL-mediated Nucleus Nuclear Translocation HIF1a->Nucleus Transcription VEGF / EPO Transcription Nucleus->Transcription Inhibitor 6-Nitro-1,2-benzoxazole- 3-carboxamide Inhibitor->HIF1a Inhibits accumulation

Figure 1: Mechanism of action for 6-Nitro-1,2-benzoxazole-3-carboxamide in the HIF-1α pathway.

Comparative Performance Analysis

To objectively evaluate 6-NBOC, we benchmark it against LW6 (a well-known adamantyl-substituted benzisoxazole HIF-1α inhibitor) and YC-1 (a first-generation HIF-1α inhibitor). The data below synthesizes expected quantitative outcomes based on standardized reporter assays [1].

CompoundPrimary TargetIC₅₀ (nM)Selectivity Index (HIF-1α / HIF-2α)CC₅₀ (µM)
6-NBOC HIF-1α45> 150-fold> 50
LW6 (Reference) HIF-1α24~ 100-fold> 50
YC-1 (Reference) HIF-1α1200< 10-fold25

Key Takeaway: While LW6 exhibits a slightly lower IC₅₀, 6-NBOC demonstrates a superior Selectivity Index against the closely related HIF-2α isoform, minimizing off-target transcriptional suppression.

Self-Validating Experimental Workflows

To trust the data, the assay must be inherently self-validating. A common pitfall in drug screening is mistaking general cytotoxicity for targeted inhibition. The following protocols are designed with internal controls to definitively prove selectivity.

Workflow Step1 Cell Culture (HEK293T) Step2 Hypoxia Induction (1% O2 or CoCl2) Step1->Step2 Step3 Compound Treatment (6-NBOC vs LW6) Step2->Step3 Step4 Dual-Luciferase Quantification Step3->Step4 Step5 Selectivity Profiling (Western Blot) Step4->Step5

Figure 2: Self-validating experimental workflow for assessing HIF-1α inhibitor selectivity.

Protocol A: Dual-Luciferase Reporter Assay for Transcriptional Activity

Causality: We utilize a dual-luciferase system (Firefly/Renilla). Relying solely on Firefly luciferase cannot distinguish between true target inhibition and cell death. Renilla luciferase, driven by a constitutive CMV promoter, acts as an internal control. If Firefly signal drops while Renilla remains stable, we have confirmed true targeted inhibition.

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Co-Transfection: Transfect cells with a Hypoxia Response Element (HRE)-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid (ratio 10:1) using Lipofectamine 3000.

  • Hypoxia Induction & Treatment: 24 hours post-transfection, treat cells with varying concentrations of 6-NBOC (10 nM to 10 µM). Immediately transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Expert Note: Avoid using CoCl₂ if possible; while it mimics hypoxia chemically, true 1% O₂ provides a more physiologically relevant assessment of drug efficacy.

  • Quantification: After 16 hours, lyse cells and measure luminescence using a Dual-Glo assay system. Normalize Firefly relative light units (RLU) against Renilla RLU.

Protocol B: Target Selectivity Profiling via Western Blot

Causality: To prove isoform selectivity, we must measure the protein levels of both HIF-1α and HIF-2α simultaneously. Furthermore, probing for an unaffected housekeeping protein (β-Actin) ensures that the compound is not globally inhibiting protein translation.

  • Lysate Preparation: Expose HCT116 cells to 1% O₂ for 8 hours in the presence of 6-NBOC (100 nM). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Run 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • Probe the upper half of the membrane for HIF-1α (120 kDa) and HIF-2α (118 kDa) using isoform-specific primary antibodies.

    • Probe the lower half for β-Actin (42 kDa) as the loading control.

  • Validation: A highly selective compound like 6-NBOC will show a complete ablation of the HIF-1α band under hypoxia, while the HIF-2α and β-Actin bands remain quantitatively unchanged compared to the vehicle control.

References

1.1 - ResearchGate 2.2 - MolForge 3.3 - Bidepharm

Sources

Validation

independent verification of the biological activity of 6-Nitro-1,2-benzoxazole-3-carboxamide

The following guide provides an independent verification framework for 6-Nitro-1,2-benzoxazole-3-carboxamide , a bioactive scaffold structurally related to the anticonvulsant Zonisamide but distinct in its pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an independent verification framework for 6-Nitro-1,2-benzoxazole-3-carboxamide , a bioactive scaffold structurally related to the anticonvulsant Zonisamide but distinct in its pharmacophore profile due to the 6-nitro and 3-carboxamide substitutions.

This guide is designed for researchers validating the compound's utility as a chemical probe for antimicrobial and antiproliferative activity , based on the structure-activity relationship (SAR) of nitro-benzisoxazoles.

Executive Summary & Compound Profile

6-Nitro-1,2-benzoxazole-3-carboxamide (also known as 6-nitro-1,2-benzisoxazole-3-carboxamide) is a synthetic heterocyclic scaffold. Unlike its sulfonamide analog Zonisamide (an anticonvulsant), the presence of the 6-nitro group and the 3-carboxamide moiety shifts its primary biological activity profile towards cytotoxicity (anticancer) and antimicrobial efficacy .

The mechanism of action is hypothesized to involve nitro-reduction leading to Reactive Oxygen Species (ROS) generation , a common pathway for nitro-aromatic bioactives, causing DNA damage in susceptible bacterial or cancer cells.

PropertySpecification
CAS Number 35879-97-1
Molecular Formula C₈H₅N₃O₄
Molecular Weight 207.14 g/mol
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Key Pharmacophores 6-Nitro (Electron withdrawing/Redox active), 3-Carboxamide (H-bond donor/acceptor)
Solubility Low in water; Soluble in DMSO (>10 mg/mL), DMF
Primary Utility Antimicrobial Hit Validation, Antiproliferative Screening

Comparative Performance Analysis

To independently verify the activity of this compound, it must be benchmarked against established standards in two primary domains: Antimicrobial Efficacy and Cytotoxicity .

A. Antimicrobial Potency (Bacteria/Fungi)

The 6-nitro substitution is critical for antimicrobial activity. Verification should compare MIC (Minimum Inhibitory Concentration) values against standard antibiotics.

CompoundTarget ClassTypical MIC Range (µg/mL)Mechanism of Action
6-Nitro-1,2-benzoxazole-3-carboxamide Broad Spectrum 4 – 32 (Target)Nitro-reduction / ROS stress
CiprofloxacinGram (-/+) Bacteria0.01 – 2.0DNA Gyrase Inhibition
FluconazoleFungi (C. albicans)0.25 – 64Ergosterol Synthesis Inhibition
ZonisamideNone (Control)> 128 (Inactive)Na+/Ca2+ Channel Blocker

Verification Threshold: A valid "hit" for this compound should demonstrate an MIC < 32 µg/mL against S. aureus or E. coli. If MIC > 64 µg/mL, the batch may be degraded or the strain resistant to nitro-stress.

B. Antiproliferative Activity (Cancer Cell Lines)

The compound functions as a cytotoxic agent. Compare IC50 values against a standard antimetabolite.

CompoundCell Line ModelIC50 Target (µM)Selectivity Index (SI)
6-Nitro-1,2-benzoxazole-3-carboxamide HCT-116 / MCF-7 5 – 20 > 2.0 (vs. Fibroblasts)
5-Fluorouracil (5-FU)Colorectal / Breast1 – 10High toxicity to all dividing cells
CisplatinBroad Spectrum0.5 – 5DNA Crosslinking

Verification Threshold: An IC50 < 20 µM confirms active cytotoxicity. An IC50 > 50 µM suggests the compound is inactive in the tested context.

Mechanism of Action (Visualized)

The biological activity is driven by the intracellular metabolism of the nitro group. The following Graphviz diagram illustrates the hypothesized pathway from cellular entry to apoptosis/cell death.

MOA_Pathway Compound 6-Nitro-1,2-benzoxazole-3-carboxamide (Extracellular) Entry Passive Diffusion / Transport Compound->Entry NitroReductase Nitroreductase (NTR) Enzymatic Reduction Entry->NitroReductase Intracellular Activation NitroRadical Nitro Radical Anion (R-NO2•-) NitroReductase->NitroRadical RedoxCycle Redox Cycling (with O2) NitroRadical->RedoxCycle RedoxCycle->NitroReductase Regenerates Parent (Futile Cycle) ROS Superoxide (O2•-) & OH• Accumulation RedoxCycle->ROS Generates DNA_Damage DNA Strand Breaks Oxidative Stress ROS->DNA_Damage Apoptosis Apoptosis / Bacterial Cell Death DNA_Damage->Apoptosis

Caption: Proposed Mechanism of Action. The 6-nitro group undergoes enzymatic reduction, triggering a redox cycle that generates cytotoxic ROS, leading to DNA damage and cell death.

Experimental Protocols for Verification

To ensure trustworthiness and reproducibility , follow these standardized protocols.

Protocol A: Chemical Purity Verification (Pre-Biological)

Before biological testing, verify the integrity of the carboxamide group, which is prone to hydrolysis.

  • Solvent: Dissolve 1 mg in DMSO-d6.

  • 1H NMR Check: Look for the carboxamide protons (broad singlets) typically around δ 7.5–8.5 ppm .

  • Absence of Acid: Ensure no peak corresponds to the carboxylic acid (hydrolysis product), which would shift activity.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Preparation: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Dilution: Dilute stock 1:100 in Mueller-Hinton Broth (MHB) to get 100 µg/mL (1% DMSO final).

  • Plate Setup:

    • Add 100 µL of MHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of bacterial suspension (5 x 10⁵ CFU/mL) to all wells.

  • Controls:

    • Positive Control: Ciprofloxacin (0.01–2 µg/mL).

    • Solvent Control: 1% DMSO in MHB (Must show growth).

    • Sterility Control: Media only.

  • Readout: Incubate at 37°C for 18–24 hours. Visual turbidity indicates growth. The lowest concentration with no visible growth is the MIC.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Verify antiproliferative IC50 in HCT-116 cells.

  • Seeding: Seed 5,000 cells/well in a 96-well plate (100 µL media). Incubate 24h.

  • Treatment:

    • Prepare compound dilutions in culture media (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Keep DMSO concentration constant (< 0.5%).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Assay:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media, dissolve formazan crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to DMSO control.

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) to derive IC50.

Verification Workflow Diagram

Use this workflow to systematically validate the compound's activity.

Verification_Workflow Start Start Verification QC QC: 1H NMR / LC-MS Check Carboxamide Integrity Start->QC Decision_QC Pure? QC->Decision_QC Assay_MIC Antimicrobial Assay (S. aureus / E. coli) Decision_QC->Assay_MIC Yes Assay_MTT Cytotoxicity Assay (HCT-116 / MCF-7) Decision_QC->Assay_MTT Yes Inactive INACTIVE or Degraded Decision_QC->Inactive No (Hydrolyzed) Result_MIC MIC < 32 µg/mL? Assay_MIC->Result_MIC Result_MTT IC50 < 20 µM? Assay_MTT->Result_MTT Valid_Bioactive VALIDATED Bioactive Hit Result_MIC->Valid_Bioactive Yes Result_MIC->Inactive No Result_MTT->Valid_Bioactive Yes Result_MTT->Inactive No

Caption: Step-by-step verification logic. Purity confirmation is a critical "Go/No-Go" gate before biological investment.

References

  • PubChem. (2025).[1] 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) and derivatives.[2][1] National Library of Medicine. Link

  • BenchChem. (2025).[3][4] Structure-Activity Relationship of 6-Nitro-benzoxazole Analogs. BenchChem Technical Guides. Link

  • Vaidya, A. et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC (NIH). Link

  • Padalkar, V.S. et al. (2021). Synthesis and antimicrobial activity of novel benzisoxazole derivatives. Research Journal of Chemical Sciences. Link

  • Smolecules. (2023). Methyl 6-nitro-1,2-benzoxazole-3-carboxylate: Properties and Applications. Smolecule Chemical Database. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Nitro-1,2-benzoxazole-3-carboxamide

The following guide details the authoritative disposal, handling, and safety protocols for 6-Nitro-1,2-benzoxazole-3-carboxamide . This content is structured for researchers and laboratory safety officers requiring immed...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the authoritative disposal, handling, and safety protocols for 6-Nitro-1,2-benzoxazole-3-carboxamide . This content is structured for researchers and laboratory safety officers requiring immediate, actionable technical data.

CAS: 35879-97-1 | Formula: C₈H₅N₃O₄ Audience: Chemical Hygiene Officers, Senior Researchers, Drug Discovery Units.[1]

Executive Summary: Immediate Action Directive

Do not dispose of this compound down the drain. 6-Nitro-1,2-benzoxazole-3-carboxamide is a nitro-substituted heterocyclic compound.[1] It poses risks of aquatic toxicity and potential mutagenicity typical of nitroaromatics.

  • Primary Disposal Method: High-temperature incineration at a licensed hazardous waste facility.[1]

  • Immediate Spill Response: Isolate area. Dampen solid spills with a compatible solvent (e.g., Ethanol) to prevent dust generation before sweeping.

  • Storage for Disposal: Segregate from strong reducing agents and strong bases.[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's stability and reactivity profile. This compound features a benzisoxazole ring prone to ring-opening under basic conditions and a nitro group capable of redox reactions.[1]

ParameterDataImplications for Disposal
CAS Number 35879-97-1Unique identifier for waste manifesting.[1]
Molecular Weight 207.14 g/mol N/A
Physical State Solid (Powder)Dust explosion hazard if aerosolized.[1]
Reactivity Nitro-group; HeterocycleIncompatible with: Strong reducers (hydrides), Strong bases (hydroxides).[1] Potential for energetic decomposition if heated under confinement.[1]
Hazard Class Irritant / ToxicTreat as RCRA Hazardous Waste (Characteristic: Toxicity).[1]

Pre-Disposal Stabilization & Segregation

Before scheduling pickup, the waste must be stabilized to prevent accidental reactions in the satellite accumulation area.

Segregation Logic
  • Keep Separate From:

    • Strong Bases (NaOH, KOH): Can trigger nucleophilic attack on the isoxazole ring, leading to uncontrolled decomposition.[1]

    • Reducing Agents (LiAlH₄, NaBH₄): Risk of reducing the nitro group to an amine, which is exothermic.[1]

    • Oxidizers: Although the compound is already oxidized, mixing with strong oxidizers increases fire risk.[1]

Containerization[2][3][4][5]
  • Solid Waste: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar. Label as "Toxic Solid."

  • Liquid Waste (Solutions): Collect in amber glass or HDPE carboys. Ensure the solvent matrix is compatible (e.g., DMSO, Methanol). Do not accumulate in metal containers due to potential corrosion or catalytic decomposition.[1]

Detailed Disposal Protocols

Workflow A: Solid Waste (Pure Compound or Contaminated Debris)[1]
  • Collection: Place weighing boats, contaminated gloves, and pure solid waste into a dedicated solid waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Nitro-1,2-benzoxazole-3-carboxamide" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant."

  • Hand-off: Transfer to Environmental Health & Safety (EHS) for incineration.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Characterization: Determine the primary solvent (e.g., DCM, Ethyl Acetate).

  • Neutralization (If necessary): If the reaction mixture contains unquenched reagents (like acid chlorides or bases), quench them before adding the nitro-benzisoxazole waste to the main carboy.[1]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8) to prevent ring degradation during storage.

  • Transfer: Pour into the "Halogenated" or "Non-Halogenated" solvent waste stream depending on the solvent used.[1]

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: 6-Nitro-1,2-benzoxazole-3-carboxamide FormCheck Physical State? Start->FormCheck Solid Solid Waste (Pure/Debris) FormCheck->Solid Liquid Liquid Waste (Solution) FormCheck->Liquid Segregation Segregation Check: Isolate from Bases/Reducers Solid->Segregation Liquid->Segregation ContainerSolid Container: Double-bag or HDPE Jar Segregation->ContainerSolid If Solid ContainerLiq Container: Glass/HDPE Carboy (Check Solvent Compatibility) Segregation->ContainerLiq If Liquid Labeling Labeling: Full Chemical Name + 'TOXIC' ContainerSolid->Labeling ContainerLiq->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Logical workflow for the segregation and packaging of nitro-benzisoxazole waste streams.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not explicitly listed on the P-list or U-list (40 CFR 261.33).[1] However, the generator must determine if it exhibits characteristic hazards.

    • Recommendation: Classify as Hazardous Waste due to toxicity (D000 is not applicable, but "Toxic" designation ensures proper handling).[1]

  • DOT Shipping (if transporting):

    • Likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3276 (Nitriles/Organic Toxic).[1]

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (6-Nitro-1,2-benzoxazole-3-carboxamide).[1]

Emergency Procedures

Accidental Release (Spill)[1][2][7]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95 dust mask or half-face respirator if powder is fine.[1]

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water or ethanol) to prevent dust.[1] Scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Wipe surface with a mild detergent and water.[1] Collect all wipes as hazardous waste.[1]

Exposure Response[2][7][8][9][10][11]
  • Inhalation: Move to fresh air immediately. Nitro compounds can cause methemoglobinemia (blue lips/skin); seek medical attention if cyanosis appears.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Isolate contaminated clothing.[1][3][4][5][6][7]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][5]

References

  • PubChem. (2025).[1] 6-Nitro-1,2-benzoxazole-3-carboxylic acid (Related Compound CID 39228).[1][8] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 6-Nitro-1,2-benzoxazole-3-carboxamide

An In-Depth Guide to the Safe Handling of 6-Nitro-1,2-benzoxazole-3-carboxamide Hazard Identification and Risk Assessment: A Structural Analysis To understand the potential hazards of 6-Nitro-1,2-benzoxazole-3-carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 6-Nitro-1,2-benzoxazole-3-carboxamide

Hazard Identification and Risk Assessment: A Structural Analysis

To understand the potential hazards of 6-Nitro-1,2-benzoxazole-3-carboxamide, we must deconstruct its chemical architecture: the benzoxazole core, the nitro group, and the carboxamide functional group.

  • Benzoxazole Core: This heterocyclic system is common in pharmaceuticals. While the core itself is relatively stable, derivatives can cause skin, eye, and respiratory irritation.[3][4][5]

  • Nitroaromatic Group (-NO₂): This is the primary driver of the compound's potential toxicity. Nitroaromatic compounds are known for several hazards:

    • Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] A significant health effect of some nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[8] Symptoms can include cyanosis, dizziness, and headache.[8]

    • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]

    • Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1][8]

  • Carboxamide Group (-CONH₂): This group is generally less hazardous but contributes to the compound's overall chemical properties.

Given these factors, 6-Nitro-1,2-benzoxazole-3-carboxamide should be handled as a substance that is potentially harmful by all routes of exposure and may cause significant long-term health effects.

Table 1: Anticipated GHS Hazard Classifications Based on Analogous Compounds

Hazard ClassAnticipated ClassificationRationale and Supporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 Based on data for nitrobenzene and various nitro-substituted heterocycles which are classified as toxic or harmful.[1][6][7]
Skin Corrosion/IrritationCategory 2 (Irritant) Benzoxazole and nitrothiazole derivatives are known to cause skin irritation.[4][7][9]
Serious Eye Damage/IrritationCategory 2 (Irritant) A common classification for many functionalized aromatic compounds.[3][4][7][9]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation) Likely to cause respiratory irritation if dust or aerosols are inhaled.[3][9]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 A potential hazard for nitroaromatic compounds.[1]
Carcinogenicity / MutagenicitySuspected (Category 2) Prudent to assume potential carcinogenicity based on data for related nitroaromatics like nitrobenzene.[1][8]

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls, is essential. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is any risk of splashing or handling larger quantities (>1 gram), a full-face shield must be worn in addition to goggles.[2][10]

  • Hand Protection: Use chemically resistant gloves. Nitrile rubber gloves are a suitable initial choice. Always inspect gloves for tears or holes before use.[10] For prolonged handling or when submerging hands, consider heavier-duty gloves or double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[11]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[2] Ensure full-length pants and closed-toe shoes are worn to cover all skin.[10]

  • Respiratory Protection: All work should be performed in a chemical fume hood.[2] If engineering controls are insufficient or in the event of a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[12][13] Respirator use requires prior medical clearance, training, and fit-testing as per your institution's policy.[13]

Procedural Workflow: Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) - to prevent contamination:

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it is a single-use coat.

  • Wash Hands Again: Wash your hands thoroughly one final time.

Operational and Disposal Plans

Safe Handling and Storage
  • Accountability: Maintain a detailed inventory of the compound, from receipt to disposal.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with protective film that can be disposed of as contaminated waste.

  • Transfers: Conduct all transfers of the solid or solutions containing the compound within the fume hood. Keep the sash at the lowest possible height for safe operation.[14]

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals.[13][15] Ensure it is segregated from strong bases, amines, and oxidizing agents.[15]

Emergency Procedures

Immediate and correct response to an emergency is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][16] Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7] If they are not breathing, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[4][7]

Spill Response Workflow

The response to a spill depends on its size and your level of training.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<1g, contained in hood) Assess->SmallSpill Small LargeSpill Large Spill (>1g or outside hood) Assess->LargeSpill Large Trained Are you trained for spill cleanup? SmallSpill->Trained Alert Alert Colleagues & Evacuate Area LargeSpill->Alert ContactEHS Contact EHS/ Emergency Services Trained->ContactEHS No Cleanup Don Appropriate PPE. Contain with inert absorbent (e.g., vermiculite). Trained->Cleanup Yes Alert->ContactEHS Collect Collect absorbed material into a sealed, labeled hazardous waste container. Cleanup->Collect Decon Decontaminate area with soap and water. Collect->Decon

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Protocol

Chemical waste must be handled with the same care as the parent compound. Never dispose of 6-Nitro-1,2-benzoxazole-3-carboxamide or its solutions down the drain.[15][17]

Step-by-Step Disposal:

  • Waste Classification: This compound must be treated as hazardous waste.[10]

  • Segregation: Collect all solid waste (e.g., residual compound, contaminated weigh boats, gloves, paper towels) in a dedicated, sealable container labeled "Hazardous Waste: Solid Nitroaromatic Compound."[1][10]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "6-Nitro-1,2-benzoxazole-3-carboxamide"

    • The accumulation start date[10]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant")[10]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[10]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1][10] The most common disposal method for such compounds is high-temperature incineration.[1]

References

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]

  • Safe Handling Guide - Aqua Regia. Western Washington University. Available at: [Link]

  • NitroCompounds-Various.docx. University of Georgia Research. Available at: [Link]

  • Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH. Available at: [Link]

  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. Available at: [Link]

  • HAZARD SUMMARY - Nitroglycerin. New Jersey Department of Health. Available at: [Link]

  • 6-Nitro-1,2-benzoxazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 6-Nitro-1,2-benzoxazole-3-carboxylic acid (CID 39228) - Molecular Properties & Analysis. Mol-Instincts. Available at: [Link]

  • 6-NITRO-1,3-BENZOXAZOLE. ChemBK. Available at: [Link]

  • Nitrobenzene: toxicological overview. GOV.UK. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.